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  • Product: Anthraquinone-1,5-disulfonic acid disodium salt hydrate
  • CAS: 206659-04-3

Core Science & Biosynthesis

Foundational

Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate: Mechanisms and Protocols for Electron Transfer

Executive Summary Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a benchmark redox-active organic molecule. Its highly reversible redox kinetics, tunable potential, and robust chemical stability ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a benchmark redox-active organic molecule. Its highly reversible redox kinetics, tunable potential, and robust chemical stability make it a cornerstone in the development of aqueous organic redox flow batteries (AORFBs)[1] and a critical electron shuttle in microbial bioelectrochemical systems[2]. This technical guide dissects the fundamental electron transfer mechanisms of 1,5-AQDS and establishes self-validating protocols for its electrochemical characterization, designed specifically for researchers and drug development professionals requiring high-fidelity redox data.

Core Electron Transfer Mechanisms

Proton-Coupled Electron Transfer (PCET)

The electrochemical behavior of 1,5-AQDS is fundamentally governed by a proton-coupled electron transfer (PCET) mechanism. In acidic to neutral aqueous environments, the anthraquinone core undergoes a highly reversible two-electron, two-proton ( 2e−/2H+ ) reduction to form the corresponding hydroquinone, 1,5-AH2QDS[3].

Causality of Molecular Design: The presence of the two sulfonate groups at the 1,5-positions is not merely structural; it is the causal factor behind the molecule's utility. By drawing electron density away from the aromatic rings, the sulfonate groups shift the standard reduction potential to a favorable window (approx. 0.09 V vs. Ag/AgCl)[4], preventing unwanted hydrogen evolution reactions during the charging phase of flow batteries[1]. Furthermore, these bulky, charged groups induce steric and electrostatic repulsion, preventing dimerization and ensuring the high aqueous solubility required for liquid-phase electron transfer.

G AQDS 1,5-AQDS (Oxidized) Quinone Form Radical Semiquinone Radical Anion (Intermediate) AQDS->Radical + 1e-, + 1H+ Reduced 1,5-AH2QDS (Reduced) Hydroquinone Form Radical->Reduced + 1e-, + 1H+ Reduced->AQDS - 2e-, - 2H+ (Oxidation)

Caption: Proton-coupled electron transfer (PCET) mechanism of 1,5-AQDS.

Extracellular Electron Transfer (EET) in Bioelectrochemical Systems

In microbial fuel cells (MFCs), electroactive microorganisms (EAMs) must transfer metabolically generated electrons to a solid anode. Direct electron transfer is strictly limited to cells in physical contact with the electrode via microbial nanowires or membrane cytochromes[5]. 1,5-AQDS circumvents this spatial limitation by acting as a soluble redox mediator.

Causality of Signal Enhancement: 1,5-AQDS easily penetrates thick electroactive biofilms. It is enzymatically reduced by outer-membrane c-type cytochromes, diffuses back to the anode, and undergoes rapid electrochemical oxidation. This continuous shuttling drastically lowers the charge transfer resistance of the system[2]. Data science models have confirmed that AQDS shuttling provides a distinct current enhancement signature, effectively wiring the entire biofilm to the electrode[6].

G Metabolism Intracellular Metabolism OMC Outer Membrane Cytochromes Metabolism->OMC e- flux AQDS 1,5-AQDS (Electron Shuttle) OMC->AQDS Reduction Electrode Solid Electron Acceptor (Anode) AQDS->Electrode Oxidation Electrode->AQDS Diffusion

Caption: Extracellular electron transfer pathway mediated by 1,5-AQDS.

Quantitative Redox Properties

To facilitate experimental design, the core quantitative parameters of 1,5-AQDS are summarized below. These metrics serve as baseline expectations for standard electrochemical setups.

PropertyValue / CharacteristicAnalytical Context
Redox Mechanism 2e−/2H+ (pH dependent)Standard acidic conditions (1 M H2​SO4​ )
Peak Separation ( ΔEp​ ) ~34 mV at 25 mV/sIdeal 2e− process is 29.5 mV; 34 mV indicates quasi-reversibility[3]
Reduction Potential ~0.09 V vs Ag/AgClVaries by -59 mV/pH unit[3]
Surface Coverage ( Γs​ ) 1.0×10−10 mol cm −2 Langmuir isotherm limit on mercury/graphite[4]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating loops. The following methodologies incorporate built-in kinetic checks to ensure data integrity.

Cyclic Voltammetry (CV) Profiling of 1,5-AQDS

To accurately determine the kinetic parameters of 1,5-AQDS, this CV protocol is designed to immediately alert the operator if uncompensated resistance or electrode fouling has compromised the setup.

  • Electrolyte Preparation: Dissolve 1,5-AQDS to a concentration of 1.0 mM in 1.0 M H2​SO4​ . Causality: The high concentration of supporting electrolyte minimizes migration currents and provides abundant protons to drive the PCET mechanism[3].

  • Electrode Polishing: Polish a glassy carbon working electrode using 0.05 µm alumina slurry on a microcloth, followed by sonication in ultra-pure water. Causality: Anthraquinones are highly sensitive to surface adsorption[4]. A pristine surface prevents multi-wave artifacts caused by surface-confined species.

  • Deaeration: Purge the solution with high-purity N2​ gas for 15 minutes prior to scanning. Causality: Dissolved oxygen reduces at similar potentials to AQDS, which would obscure the faradaic current of the quinone.

  • Scanning: Perform cyclic voltammetry from -0.2 V to 0.8 V (vs. Ag/AgCl) at varying scan rates (10 to 100 mV/s).

  • Self-Validation Check: Calculate the peak-to-peak separation ( ΔEp​=Epa​−Epc​ ). A successful, uncompromised experiment will yield a ΔEp​ of approximately 34 mV at low scan rates[3]. If ΔEp​>60 mV, the system suffers from high uncompensated resistance ( iR drop); the cell geometry or reference electrode frit must be corrected before proceeding.

G Step1 1. Electrolyte Prep (1 mM AQDS in 1M H2SO4) Step2 2. Electrode Polishing (Glassy Carbon) Step1->Step2 Step3 3. Deaeration (N2 Purging, 15 min) Step2->Step3 Step4 4. CV Scanning (Sweep -0.2V to 0.8V) Step3->Step4 Step5 5. Self-Validation (Check ΔEp ≈ 34 mV) Step4->Step5

Caption: Self-validating cyclic voltammetry workflow for 1,5-AQDS.

Microbial Electron Shuttling Assay

To quantify the enhancement of EET by 1,5-AQDS in a microbial fuel cell:

  • Inoculation: Inoculate a bioelectrochemical reactor with the target EAM (e.g., Shewanella oneidensis) in a defined minimal medium.

  • Electrode Poising: Poise the working electrode at +0.2 V (vs. Ag/AgCl) using a potentiostat to act as an infinite electron sink[6].

  • Titration: Titrate 1,5-AQDS into the reactor in logarithmic increments (1 µM, 10 µM, 100 µM).

  • Self-Validation Check: Monitor the chronoamperometric current ( Ic​ ). The system is validated when Ic​ increases proportionally with the mediator concentration and eventually plateaus at saturation. This plateau confirms that the electron transfer has successfully transitioned from being metabolism-limited to being diffusion-limited by the shuttle[6].

References

  • Review: Extracellular Electron Transfer Mechanisms and Enhancement Strategies of Electroactive Microorganisms in Bioelectrochemical Systems - ACS ES&T Water 2

  • Biochemical and Electrochemical Perspectives of the Anode of a Microbial Fuel Cell - IntechOpen 5

  • Multivariate landscapes constructed by Bayesian estimation over five hundred microbial electrochemical time profiles - PMC 6

  • US9966622B2 - Small organic molecule based flow battery - Google Patents 3

  • Cyclic Square Wave Voltammetry of Surface-Confined Quasireversible Electron Transfer Reactions - Langmuir 4

  • Hydrobromide Salt of Tribromodopamine as a Positive Electroactive Species with a Three-Electron Redox Process for Redox Flow Battery Applications - ACS Applied Energy Materials 1

Sources

Exploratory

UV-Vis absorption spectrum of Anthraquinone-1,5-disulfonic acid disodium salt hydrate

Title: Spectroscopic Profiling of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate: A Technical Guide to UV-Vis Analysis and Spectroelectrochemistry Executive Summary Anthraquinone-1,5-disulfonic acid disodium sal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Profiling of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate: A Technical Guide to UV-Vis Analysis and Spectroelectrochemistry

Executive Summary

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a cornerstone molecule in the development of aqueous organic redox flow batteries (AORFBs) and photocatalytic systems. Understanding its optical properties is critical for real-time monitoring of state-of-charge (SOC) and degradation mechanisms. This whitepaper provides an authoritative guide to the UV-Vis absorption characteristics of 1,5-AQDS, detailing the photophysical theory, redox-dependent spectral shifts, and a self-validating spectroelectrochemical protocol designed for high-fidelity data acquisition.

Photophysical Foundations and Spectral Signatures

The UV-Vis absorption spectrum of 1,5-AQDS is dominated by the highly conjugated anthracene-9,10-dione core, modified by the electron-withdrawing sulfonate groups at the 1 and 5 positions. The oxidized form of the molecule exhibits distinct absorption bands primarily in the ultraviolet region, with a characteristic pale yellow appearance in aqueous solution.

  • Primary Absorption Bands: The characteristic absorption peaks for AQDS isomers lie at approximately 210, 260, 275, and 330 nm[1].

  • Molar Extinction Coefficient ( ϵ ): The most intense transition occurs at 260 nm, corresponding to a strongly allowed π→π∗ transition of the aromatic system. The molar extinction coefficient at this wavelength is exceptionally high, calculated to be approximately 51,150 M −1 cm −1 [1]. The absorption at ~260 nm is routinely used for precise quantification of the salt's concentration in solution[2].

  • Visible Region: A weaker, broad n→π∗ transition extends into the near-visible region (~330-400 nm), which is responsible for the slight yellowish tint of concentrated solutions.

Spectroelectrochemistry: Tracking Redox Dynamics

In energy storage applications, 1,5-AQDS undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone (1,5-H 2​ AQDS). This redox transition fundamentally alters the electronic structure of the molecule, breaking the cross-conjugated quinone system and yielding a fully aromatic central ring.

  • Spectral Shifts Upon Reduction: When 1,5-AQDS is electrochemically or chemically reduced, the intense UV bands shift, and new absorption features emerge. The quinone absorbs strongly in the UV, obscuring signals in the noise at high concentrations, whereas the reduced species and intermediate complexes exhibit distinct visible signatures[3].

  • Quinhydrone Dimer Formation: At intermediate states of charge (SOC), the interaction between the oxidized (AQDS) and reduced (H 2​ AQDS) species can form a quinhydrone charge-transfer complex. This dimer absorbs uniquely at wavelengths greater than 550 nm, providing a distinct optical marker for intermediate redox states[3].

G cluster_workflow Spectroelectrochemical Validation System cluster_mechanism Redox State Transitions Prep 1. Sample Prep Degassed 1,5-AQDS in 1M KCl Cell 2. Optically Transparent Thin-Layer Cell Prep->Cell Redox 3. Chronoamperometry Potentiostat Control Cell->Redox UVVis 4. UV-Vis Acquisition Diode Array Detector Cell->UVVis Ox Oxidized (1,5-AQDS) Strong UV Abs (260 nm) UVVis->Ox Monitors Red Reduced (1,5-H2AQDS) Broad Vis Abs (>550 nm) UVVis->Red Monitors Ox->Red + 2e⁻, + 2H⁺ (Reduction) Red->Ox - 2e⁻, - 2H⁺ (Oxidation)

Figure 1: Spectroelectrochemical workflow and the 2e⁻/2H⁺ redox transition of 1,5-AQDS.

Experimental Protocol: Self-Validating Spectroelectrochemical Workflow

To acquire high-fidelity UV-Vis spectra of 1,5-AQDS across its redox states, researchers must control for optical saturation and atmospheric re-oxidation. The following protocol establishes a self-validating system.

Step 1: Analyte Preparation and Stringent Degassing

  • Action: Prepare a 1.5×10−5 M solution of 1,5-AQDS in 1.0 M KCl (supporting electrolyte). Purge the solution with high-purity N 2​ or Ar gas for a minimum of 30 minutes.

  • Causality: The extreme molar absorptivity at 260 nm ( 51,150 M −1 cm −1 )[1] dictates that concentrations must be kept in the low micromolar range for standard 1 cm cuvettes to maintain absorbance below 1.0 A.U. (preventing detector saturation). Degassing is mandatory; dissolved oxygen will rapidly and chemically re-oxidize the electrochemically generated 1,5-H 2​ AQDS back to the oxidized state, skewing the spectral data and preventing the observation of pure reduced spectra[4].

Step 2: Optically Transparent Thin-Layer Electrochemical (OTTLE) Cell Assembly

  • Action: Inject the degassed solution into an OTTLE cell equipped with a quartz window, a platinum mesh working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Causality: The OTTLE cell ensures that the entire optical path is subject to the applied electrochemical potential, allowing for rapid, bulk electrolysis of the probed volume. This prevents diffusion gradients from creating mixed-state spectra.

Step 3: Chronoamperometric Reduction and Spectral Acquisition

  • Action: Apply a reducing potential (e.g., -0.6 V vs. Ag/AgCl) using a potentiostat to drive the 2e⁻/2H⁺ reduction. Simultaneously, trigger the UV-Vis spectrophotometer to acquire spectra at 10-second intervals.

  • Causality: Chronoamperometry provides a constant driving force for complete conversion. Continuous spectral monitoring allows the researcher to capture intermediate states and verify the presence of the quinhydrone dimer[3].

Step 4: Data Validation via Isosbestic Points

  • Action: Overlay the time-resolved spectra. Identify points where the absorbance remains constant throughout the reduction process.

  • Causality: The presence of sharp, well-defined isosbestic points validates that the transformation is a clean A→B conversion without side reactions or degradation. If the isosbestic points drift, it indicates parasitic reactions (e.g., nucleophilic addition or incomplete degassing).

Quantitative Data Summary

The following table summarizes the critical optical parameters for 1,5-AQDS to aid in concentration determination and state-of-charge monitoring.

Optical ParameterValue / CharacteristicSpectroscopic Assignment / Significance
Primary UV Peak ( λmax​ ) 260 nmStrongly allowed π→π∗ transition of the anthraquinone core[1].
Secondary UV Peaks 210, 275, 330 nmHigher energy π→π∗ and lower energy n→π∗ transitions[1].
Molar Extinction Coefficient ( ϵ260​ ) ~51,150 M −1 cm −1 High sensitivity marker for quantifying oxidized 1,5-AQDS concentration[1].
Reduced State (H 2​ AQDS) Signature Broadened UV, Visible absorptionComplete conversion marker; chemically and electrochemically reduced forms match[3].
Intermediate State Signature > 550 nmQuinhydrone dimer charge-transfer complex, visible at intermediate SOCs[3].

Conclusion

The is a powerful tool for probing its physical chemistry and redox behavior. By leveraging the intense 260 nm π→π∗ transition for quantification and monitoring the >550 nm region for dimer formation, researchers can gain real-time, non-destructive insights into the operational dynamics of AQDS-based systems. Strict adherence to anaerobic protocols and path-length optimization is non-negotiable for ensuring scientific integrity in these measurements.

References

  • Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. National Center for Biotechnology Information (PMC).1

  • Physical Chemistry Chemical Physics ARTICLE. Royal Society of Chemistry.3

  • Solar-Driven Carbon Dioxide Capture Using a Photoelectrochemical Redox Flow System. ACS Energy Letters.4

  • UV–vis spectra of the three quinone molecules. ResearchGate.2

Sources

Foundational

Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate: Molecular Weight, Aqueous Solubility, and Flow Battery Applications

Executive Summary The transition toward sustainable grid-scale energy storage has accelerated the development of Aqueous Organic Redox Flow Batteries (AORFBs). Within this domain, anthraquinone derivatives are highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable grid-scale energy storage has accelerated the development of Aqueous Organic Redox Flow Batteries (AORFBs). Within this domain, anthraquinone derivatives are highly prized for their robust chemical stability and rapid, reversible redox kinetics. However, the practical energy density of an AORFB is intrinsically tied to the aqueous solubility of its electroactive species.

This technical guide provides an in-depth analysis of Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDSNa₂) . By examining its exact molecular weight, the crystallographic causality behind its limited aqueous solubility, and its electrochemical behavior, this whitepaper serves as a comprehensive resource for researchers and drug development professionals optimizing quinone-based aqueous systems.

Physicochemical Profiling & The Symmetry Bottleneck

Molecular Weight and Core Properties

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (CAS: 206659-04-3) is a water-soluble derivative of the anthraquinone aromatic core. The addition of sulfonate groups is a classical strategy in both drug development and battery engineering to impart hydrophilicity to otherwise insoluble conjugated systems .

Table 1: Quantitative Physicochemical Properties of 1,5-AQDSNa₂

PropertyValueCausality / Significance
Molecular Formula C₁₄H₆Na₂O₈S₂·xH₂OSulfonate groups provide primary hydration spheres.
Molecular Weight (Anhydrous) 412.30 g/mol Determines theoretical charge capacity per gram.
Aqueous Solubility (25°C) ~0.06 M to 0.07 MLimits volumetric energy density in static/flow cells.
Redox Mechanism 2e⁻, 2H⁺High electron density transfer per active molecule.
The Causality of Low Aqueous Solubility

While sulfonate functionalization generally enhances solubility, 1,5-AQDSNa₂ exhibits surprisingly poor aqueous solubility (~0.07 M) compared to its asymmetric isomer, 2,7-AQDSNa₂ (which achieves 0.58 M – 0.74 M) 2.

The Mechanistic Cause: Aqueous solubility is a thermodynamic competition between the solvation energy of the water molecules and the lattice energy of the solid crystal. The 1,5-AQDS molecule possesses strict central symmetry . This symmetry allows the molecules to pack highly efficiently into a dense crystal lattice. The superior packing drastically increases the solute-solute interaction energy (lattice energy). Consequently, the hydration energy provided by the aqueous solvent is insufficient to overcome these strong intermolecular forces, resulting in premature precipitation and a low solubility limit.

Electrochemistry & Redox Pathway

In aqueous acidic media, 1,5-AQDS undergoes a highly reversible, proton-coupled electron transfer (PCET). Because the oxidized form (2 × 6 π-electrons) and the reduced hydroquinone form (1 × 14 π-electrons) both satisfy Hückel’s rule for aromaticity (4n+2), the molecule remains exceptionally stable across thousands of charge-discharge cycles 2.

Redox AQDS_Ox 1,5-AQDS (Oxidized) Quinone Form PCET Proton-Coupled Electron Transfer (+2e⁻, +2H⁺) AQDS_Ox->PCET Reduction AQDS_Red 1,5-AQDS (Reduced) Hydroquinone Form PCET->AQDS_Red AQDS_Red->PCET Oxidation

Figure 1: Two-electron, two-proton redox pathway of 1,5-AQDS.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating 1,5-AQDS.

Aqueous Solubility Determination via ¹H-NMR

Relying solely on visual dissolution can lead to overestimation due to micro-dispersions. Nuclear Magnetic Resonance (NMR) with an internal standard provides absolute quantification.

  • Saturated Solution Preparation: Add an excess of 1,5-AQDSNa₂ (e.g., 500 mg) to 10 mL of Deuterium Oxide (D₂O). Causality: D₂O is utilized instead of H₂O to prevent the massive solvent proton peak from obscuring the aromatic quinone signals during NMR acquisition.

  • Thermodynamic Equilibration: Stir the suspension vigorously at 25°C for 24 hours. Causality: Ensures the system reaches true thermodynamic equilibrium between the solid lattice and the solvated ions.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes, then pass the supernatant through a 0.22 μm PTFE syringe filter. Causality: Removes suspended micro-particulates that would artificially inflate the measured solubility.

  • Internal Standard Addition: Transfer exactly 1.0 mL of the filtrate into an NMR tube and add a precisely weighed mass of Imidazole. Causality: Imidazole acts as an internal standard because its proton resonance peaks do not overlap with the anthraquinone aromatic peaks, allowing for drift-free relative integration.

  • Quantification: Acquire the ¹H-NMR spectrum. Calculate the exact molarity of 1,5-AQDS by comparing the integration area of the anthraquinone protons against the imidazole protons.

Sol_Workflow Sat 1. Saturated Solution Prep Excess 1,5-AQDS in D2O Eq 2. Equilibration Stirring at 25°C for 24h Sat->Eq Sep 3. Phase Separation Centrifugation & Filtration Eq->Sep Quant 4. Quantification 1H-NMR with Internal Standard Sep->Quant

Figure 2: Self-validating experimental workflow for aqueous solubility determination.

Electrochemical Characterization (Cyclic Voltammetry)
  • Electrolyte Preparation: Dissolve 1,5-AQDSNa₂ to a concentration of 5.0 mM in 1.0 M H₂SO₄. Causality: The highly acidic supporting electrolyte ensures an abundance of protons, forcing the PCET mechanism to proceed without proton-starvation limitations.

  • Deaeration: Purge the electrochemical cell with high-purity N₂ gas for 15 minutes. Causality: Dissolved oxygen is electrochemically active and will produce parasitic reduction peaks that convolute the quinone signal.

  • Voltage Sweeping: Using a glassy carbon working electrode, sweep the potential from -0.2 V to 0.8 V (vs. Ag/AgCl) at multiple scan rates (10, 20, 50, and 100 mV/s). Causality: Testing across multiple scan rates validates whether the redox reaction is diffusion-controlled (peak current scales linearly with the square root of the scan rate, per the Randles-Sevcik equation).

Implications for Flow Battery Architecture

In practical AORFB setups, 1,5-AQDS is often utilized as an anolyte (negative electrolyte). For instance, in static battery configurations pairing 1,5-AQDS with a Tribromodopamine hydrobromide (DABr₃·HBr) catholyte, the system demonstrates exceptional cycling stability (capacity decay of only ~0.028% per cycle over 2500 cycles) 3.

However, the cell's overall energy density remains heavily bottlenecked by the ~60 mM (0.06 M) solubility limit of 1,5-AQDS 3. To bypass this, researchers must either substitute 1,5-AQDS with its asymmetric 2,7-AQDS counterpart, or introduce solubility-enhancing functional groups (such as hydroxyls or asymmetric counter-cations) to disrupt the crystal lattice symmetry and unlock higher molarities.

References

  • Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs . National Institutes of Health (PMC). Available at:[Link]

  • Hydrobromide Salt of Tribromodopamine as a Positive Electroactive Species with a Three-Electron Redox Process for Redox Flow Battery Applications . ACS Applied Energy Materials. Available at:[Link]

Sources

Exploratory

The Role of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate in Extracellular Electron Transfer: A Mechanistic and Methodological Guide

Executive Summary Extracellular electron transfer (EET) is the fundamental bioenergetic process by which electroactive microorganisms exchange electrons with solid-phase electron acceptors or donors. While direct contact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Extracellular electron transfer (EET) is the fundamental bioenergetic process by which electroactive microorganisms exchange electrons with solid-phase electron acceptors or donors. While direct contact mechanisms exist, the kinetic bottleneck of spatial limitation is often overcome by soluble redox mediators. Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly stable, reversible electron shuttle that mimics the redox-active moieties of natural humic substances[1]. By cycling between its quinone (oxidized) and hydroquinone (reduced) states, 1,5-AQDS drastically expands the spatial and kinetic boundaries of microbial respiration, playing a pivotal role in bioremediation, bioelectrochemical systems (BES), and metabolic engineering[2],[3].

As an Application Scientist, I approach 1,5-AQDS not just as a chemical reagent, but as a thermodynamic bridge. This guide dissects the mechanistic role of 1,5-AQDS in EET, quantifies its impact on microbial systems, and provides self-validating experimental protocols for its application in advanced bioelectrochemical research.

Mechanistic Foundations of AQDS-Mediated EET

The Quinone/Hydroquinone Redox Cycle

The efficacy of 1,5-AQDS lies in its standard redox potential (approximately -184 mV vs. SHE), which perfectly bridges the thermodynamic gap between bacterial outer-membrane cytochromes and terminal electron acceptors[4],[3]. In model electroactive organisms like Shewanella oneidensis, intracellular electrons generated from the oxidation of organic substrates are transferred via the inner membrane to outer-membrane c-type cytochromes (OM c-Cyts) such as MtrC and OmcA[4].

These cytochromes act as terminal reductases for AQDS, enzymatically converting it to its hydroquinone form (AH₂QDS)[4]. The reduced AH₂QDS then diffuses through the extracellular matrix to abiotically reduce terminal acceptors—such as Fe(III) oxides, Cr(VI), or an electrode—thereby regenerating the oxidized AQDS for another cycle[5],[6].

Alteration of the Coordination Environment

Beyond simple electron shuttling, recent evidence reveals that AQDS actively alters the cell surface chemistry of electroactive bacteria. The coordination of AQDS with outer-membrane proteins raises the redox potential of their heme centers[7]. This shift stabilizes electron occupation in low-energy bonding orbitals, which accelerates electron efflux from the cells and enables highly efficient extracellular reduction of toxic metals directly on the cell surface[7]. Furthermore, by directing electron flow toward extracellular reduction, AQDS mitigates intracellular accumulation of toxic species and lowers reactive oxygen species (ROS) levels, effectively alleviating toxic stress on the microbial community[5].

Pathway Cell Microbial Cell (e.g., Shewanella) OM_Cyt Outer Membrane Cytochromes (MtrC / OmcA) Cell->OM_Cyt Intracellular e- AQDS_Ox 1,5-AQDS (Oxidized) Quinone OM_Cyt->AQDS_Ox Enzymatic Reduction AQDS_Red 1,5-AH2QDS (Reduced) Hydroquinone AQDS_Ox->AQDS_Red +2e-, +2H+ Acceptor Terminal Acceptor (Electrodes, Fe(III), Cr(VI)) AQDS_Red->Acceptor Abiotic Oxidation Acceptor->AQDS_Ox Regenerates Mediator

Fig 1. Mechanistic pathway of 1,5-AQDS mediated extracellular electron transfer.

Quantitative Impact on Extracellular Electron Transfer

The integration of AQDS into biological systems yields profound kinetic enhancements. By alleviating the need for direct physical contact between the cell and the electron acceptor, AQDS expands the reaction zone from micrometers to centimeters[6]. However, concentration optimization is critical; while low concentrations (e.g., 50 μM to 1 mM) stimulate EET, excessive concentrations can introduce cellular toxicity[8].

Table 1: Kinetic and Spatial Enhancements Driven by AQDS
ParameterValue / ObservationOrganism / SystemReference
Cu²⁺ Reduction Rate 14.7-fold increaseShewanella oneidensis MR-1[7]
SeO₃²⁻ Reduction Rate 11.4-fold increaseShewanella oneidensis MR-1[7]
Fe(III) Reduction Distance Up to 2 cm (cm-scales)Shewanella oneidensis MR-1[6]
Cr(VI) Reduction Efficiency 7.8-fold increaseAnaerobic Sludge Community[5]
Coulombic Efficiency ~71.5%Shewanella oneidensis MR-1[9]
Butanol Titer Increase 1.4-fold increaseClostridium acetobutylicum[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol utilizing 1,5-AQDS must be designed as a self-validating system. This requires strict controls to isolate the catalytic effect of the mediator from endogenous shuttles (like self-secreted flavins) and abiotic background reactions.

Protocol 1: Bioelectrochemical Evaluation of 1,5-AQDS Mediated EET

This protocol isolates the electron-shuttling capacity of 1,5-AQDS using a poised-potential bioelectrochemical cell.

  • Culture Preparation & Washing: Grow the electroactive strain (e.g., S. oneidensis) anaerobically to the exponential phase. Centrifuge and wash the cells three times in a defined minimal medium.

    • Causality: Washing removes endogenous self-secreted electron shuttles (e.g., riboflavin), ensuring that any measured current is strictly dependent on the externally added 1,5-AQDS.

  • Electrochemical Cell Setup: Assemble a 3-electrode system (working electrode, Ag/AgCl reference, and platinum counter electrode). Poise the working electrode at +0.2 V vs. Ag/AgCl.

    • Causality: Poising the electrode provides an inexhaustible thermodynamic sink, maintaining a constant driving force for the oxidation of AH₂QDS back to AQDS.

  • Baseline Measurement (Control): Inoculate the washed cells into the reactor and record the baseline Chronoamperometry (CA) current. This represents the Direct Electron Transfer (DET) baseline.

  • 1,5-AQDS Titration: Spike 1,5-AQDS into the reactor in step-wise increments (0.1 mM to 1.0 mM).

    • Causality: Titration identifies the saturation kinetics of the OM c-Cyts and avoids the toxicity threshold observed at higher concentrations[8].

  • Cell-Free Control Validation: Run an identical reactor setup with 1,5-AQDS but without cells.

    • Causality: This proves that 1,5-AQDS alone does not generate sustained catalytic current without microbial regeneration, validating the biological origin of the EET.

Protocol Step1 Culture Prep (Anaerobic Wash) Step2 Add 1,5-AQDS (0.1 - 1.0 mM) Step1->Step2 Step3 Bioelectrochemical Incubation Step2->Step3 Step4 Chronoamperometry Analysis Step3->Step4

Fig 2. Step-by-step experimental workflow for evaluating 1,5-AQDS in bioelectrochemical systems.

Protocol 2: Spectrophotometric Assay for AQDS-Mediated Metal Bio-Reduction

This method quantifies the ability of 1,5-AQDS to accelerate the bioreduction of soluble or solid-phase metals (e.g., Cr(VI) or Fe(III)).

  • Anaerobic Preparation: Purge all buffers and minimal media with N₂ gas for 30 minutes.

    • Causality: Oxygen is a highly preferential electron acceptor. Strict anaerobiosis ensures that metabolic electrons flow exclusively to 1,5-AQDS.

  • Reaction Initiation: In an anaerobic glovebox, combine the washed cell suspension, an electron donor (e.g., 10 mM lactate or acetate), the terminal acceptor (e.g., 10 mg/L Cr(VI)), and 0.5 mM 1,5-AQDS[5].

  • Kinetic Sampling: Extract aliquots at regular intervals (e.g., every 2 hours). Filter the samples through a 0.22 μm membrane to remove cells.

  • Quantification: Use the 1,5-diphenylcarbazide (DPC) colorimetric assay at 540 nm to quantify remaining Cr(VI). Compare the reduction rate against a control group lacking 1,5-AQDS.

    • Causality: The differential reduction rate between the AQDS-spiked group and the control mathematically isolates the kinetic contribution of the indirect extracellular electron transfer (IEET) pathway.

References

  • The Effect and Mechanism of AQDS Promoting Anaerobic Cr(VI)
  • AQDS Activates Extracellular Synergistic Biodetoxification of Copper and Selenite via Altering the Coordination Environment of Outer-Membrane Proteins, ACS Public
  • AQDS and Redox-Active NOM Enables Microbial Fe(III)
  • Extracellular Electron Transfer to Fe(III) Oxides by the Hyperthermophilic Archaeon Geoglobus ahangari via a Direct Contact Mechanism, ASM Journals,
  • Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis, Frontiers,
  • The roles of outer membrane cytochromes of Shewanella and Geobacter in extracellular electron transfer, UNL Digital Commons,
  • anthraquinone disulfonate experiment: Topics by Science.gov, Science.gov,
  • EP4356934A1 - Method for adjusting activity of biofilm, Google P
  • Redox-Driven Metabolic Shift in Clostridium acetobutylicum for Enhanced Butanol Production, ACS Public

Sources

Foundational

Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate: Toxicity Limits and Mechanistic Dynamics in Microbial Cultures

Executive Summary Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a benchmark extracellular electron shuttle (EES) utilized to accelerate electron transfer in bioelectrochemical systems (BES) and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a benchmark extracellular electron shuttle (EES) utilized to accelerate electron transfer in bioelectrochemical systems (BES) and anaerobic bioremediation. While its primary function is to facilitate extracellular electron transfer (EET) to insoluble terminal electron acceptors, 1,5-AQDS is not biologically inert. Its structural homology to quinone-based antibiotics introduces dose-dependent cytotoxicity that can uncouple metabolic fluxes and induce cell death.

This technical whitepaper establishes the causality behind 1,5-AQDS toxicity, defines quantitative limits across key microbial taxa, and provides self-validating experimental protocols for empirical testing in drug development and bioremediation contexts.

Mechanistic Causality of 1,5-AQDS Toxicity

To optimize 1,5-AQDS dosing, researchers must understand why it becomes toxic at elevated concentrations. The toxicity of anthraquinone disulfonates is not driven by extracellular osmotic stress, but rather by intracellular infiltration and subsequent redox disruption.

  • Intracellular Accumulation & Structural Homology: 1,5-AQDS shares significant structural similarities with redox-active antibiotics such as tetracycline and doxorubicin[1]. While EET typically occurs at the outer membrane (e.g., via the MtrB porin-cytochrome complex in Shewanella), excess 1,5-AQDS can diffuse across the lipid bilayer and accumulate in the cytoplasm[2].

  • Redox Uncoupling & ROS Generation: Once intracellular, the anthraquinone core undergoes futile redox cycling. If trace oxygen is present, reduced anthraquinones react chemically with O₂ to generate highly toxic superoxide radicals, inducing severe oxidative stress and DNA damage[3]. In strict anaerobes, excess electron shuttles can disrupt the intracellular NADH/NAD+ balance, uncoupling metabolic fluxes and redirecting energy away from essential biosynthesis[4].

  • The tolC Efflux Defense System: Microbes counteract this toxicity via active transport. Genetic evidence confirms that the tolC outer membrane efflux pump is critical for extruding intracellular AQDS[2]. Toxicity manifests only when the extracellular concentration gradient overwhelms this efflux capacity, leading to lethal intracellular accumulation[2].

ToxicityPathway AQDS_ext Extracellular 1,5-AQDS Mtr Outer Membrane (MtrB) AQDS_ext->Mtr Electron Shuttle AQDS_int Intracellular Accumulation AQDS_ext->AQDS_int Diffusion Survival Cell Survival / EET Mtr->Survival Normal Respiration ROS ROS & Superoxide AQDS_int->ROS Redox Cycling TolC TolC Efflux Pump AQDS_int->TolC Defense Activation Death Cell Death ROS->Death Oxidative Stress TolC->AQDS_ext Efflux TolC->Survival Detoxification

Cellular mechanisms of 1,5-AQDS toxicity and TolC-mediated efflux defense.

Quantitative Toxicity Limits Across Microbial Taxa

The threshold for 1,5-AQDS toxicity is highly dependent on the microbial species and the complexity of the surrounding matrix. The table below synthesizes field-proven toxicity limits.

Microbial Target / SystemOptimal ConcentrationToxicity ThresholdMechanistic Observation
Geobacter species 50 – 100 μM> 250 μMOptimal for Fe(III) reduction. Concentrations >250 μM lower Fe(II) production in pure cultures and can decrease community diversity[5].
Shewanella oneidensis MR-1 < 0.5 mM> 0.5 mMWild-type shows growth inhibition above 0.5 mM[6]. At 10 mM, viability drops significantly over time, while tolC mutants face rapid, complete cell death[2].
Mixed Anaerobic Sludge ~30 mg/L (~72 μM)> 30 mg/LOptimal for Cr(VI) bio-reduction. Exceeding 30 mg/L suppresses cellular metabolism and inhibits growth[7].
Complex Soil Matrices Up to 20 mM> 20 mMSoil buffering and particle adsorption mitigate direct cellular toxicity, allowing much higher apparent limits without inhibiting Fe(II) production[5].

Experimental Protocols: Establishing Self-Validating Toxicity Limits

To accurately determine the Minimum Inhibitory Concentration (MIC) and IC50 of 1,5-AQDS for a novel strain, researchers must isolate the electron-shuttling effect from true cytotoxicity. The following protocol utilizes a dual-validation approach, combining respirometry with flow cytometry.

Step-by-Step Methodology

Phase 1: Culture Preparation & Dosing

  • Inoculum Standardization: Cultivate the target strain anaerobically to mid-log phase (OD600 = 0.4–0.6). Wash and resuspend the cells in a non-growth minimal medium (e.g., 2.5 g/L bicarbonate buffer) to a final concentration of 108 cells/mL.

    • Causality: Using a non-growth medium prevents growth-phase artifacts and isolates the direct toxicological impact of 1,5-AQDS from nutrient competition[2].

  • Gradient Preparation: Prepare a 100 mM stock of 1,5-AQDS disodium salt hydrate in deoxygenated ultrapure water. Filter sterilize (0.22 μm). Create a dosing gradient in the serum bottles: 0, 50 μM, 100 μM, 500 μM, 1 mM, 5 mM, and 10 mM.

Phase 2: Incubation & Metabolic Profiling 3. Respirometry: Incubate the sealed anaerobic serum bottles at 30°C in the dark. Monitor electron acceptor reduction (e.g., Fe(III) to Fe(II) via the ferrozine assay) over 72 hours.

  • Causality: A drop in the reduction rate at higher concentrations directly indicates metabolic inhibition and redox uncoupling[7].

Phase 3: Viability Validation (The Self-Validating Step) 4. Flow Cytometry: At 24, 48, and 72 hours, extract 1 mL aliquots and stain with SYTO 9 (live) and Propidium Iodide (dead) to assess membrane integrity. 5. Efflux Control Validation: Run a parallel assay using a tolC knockout mutant (if available) or a chemical efflux pump inhibitor.

  • Causality: If the mutant exhibits >90% mortality at 1 mM while the wild-type survives, the system self-validates that toxicity is driven by intracellular accumulation rather than extracellular osmotic shock[2].

    Workflow S1 1. Culture Prep (OD600=0.5) S2 2. AQDS Dosing (0-10 mM) S1->S2 S3 3. Respirometry (30°C, Dark) S2->S3 S4 4. Flow Cytometry (Live/Dead) S3->S4 S5 5. IC50 Calculation S4->S5

    Step-by-step experimental workflow for determining 1,5-AQDS toxicity limits.

Conclusion & Best Practices

When designing microbial assays, bioreactors, or drug-screening platforms involving 1,5-AQDS, maintaining a delicate balance between electron transfer efficiency and cytotoxicity is paramount.

  • Target Sub-Millimolar Ranges: For planktonic cultures, restrict 1,5-AQDS concentrations to the 50–100 μM range. This maximizes the shuttling velocity without triggering the energy-intensive tolC stress response.

  • Account for Matrix Effects: In complex environmental samples (e.g., soils or dense sludges), the bioavailability of 1,5-AQDS decreases due to adsorption. In these systems, dosing can safely be increased up to the low millimolar range (1–10 mM) to achieve the desired catalytic effect[5].

References

  • Title: Biogeochemical dynamics and microbial community development under sulfate- and iron-reducing conditions based on electron shuttle amendment Source: PLOS One URL: [Link]

  • Title: WO1991015954A1 - Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria Source:Google Patents URL
  • Title: Redox-Driven Metabolic Shift in Clostridium acetobutylicum for Enhanced Butanol Production Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Structural and toxicity similarities between AQDS and antibiotics Source: ResearchGate URL: [Link]

  • Title: Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis Source: Frontiers in Microbiology URL: [Link]

  • Title: Protective Role of tolC in Efflux of the Electron Shuttle Anthraquinone-2,6-Disulfonate Source: Journal of Bacteriology (NCBI/PMC) URL: [Link]

  • Title: The Effect and Mechanism of AQDS Promoting Anaerobic Cr(VI) Bio-Reduction Under a Sulfate-Rich Environment Source: MDPI Water URL: [Link]

Sources

Exploratory

Comprehensive Thermal Stability Profile of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate

Executive Summary Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly water-soluble, redox-active organic molecule. While traditionally utilized as a dye intermediate and a photochemical probe, AQD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly water-soluble, redox-active organic molecule. While traditionally utilized as a dye intermediate and a photochemical probe, AQDS has emerged as a cornerstone molecule in the development of aqueous organic redox flow batteries (AORFBs) and as a critical electron shuttle in microbial and biochemical assays[1]. For researchers and drug development professionals utilizing AQDS in lyophilized formulations, high-concentration electrolytes, or high-temperature synthesis pathways, understanding its precise thermal stability profile is non-negotiable.

This whitepaper provides an in-depth technical analysis of the thermal degradation kinetics of AQDS hydrate. By employing an orthogonal, self-validating analytical framework, we delineate the causality behind its dehydration, desulfonation, and ultimate carbonization, providing actionable protocols for materials handling and process optimization.

Physicochemical Baseline & Structural Implications

AQDS is characterized by a rigid, planar anthraquinone backbone functionalized with two highly polar sulfonate groups at the 1 and 5 positions. This structural duality imparts exceptional aqueous solubility but also dictates its thermal behavior. The presence of sodium cations and water of hydration forms a crystalline lattice stabilized by extensive hydrogen bonding and ion-dipole interactions.

Baseline safety and chemical data indicate that AQDS exhibits robust thermal stability, with the onset of structural decomposition reported between 265 °C and >300 °C, depending on the atmospheric conditions and the specific hydration state of the sample[2][3].

Table 1: Key Physicochemical Properties of AQDS
PropertyValueClinical / Technical Implication
Chemical Formula C14H6Na2O8S2 · xH2OHydration state (x) dictates initial thermal mass loss.
Molecular Weight 412.29 g/mol (anhydrous)Critical for calculating stoichiometric mass loss in TGA.
Decomposition Temp. 265 °C – >300 °CDefines the upper thermal limit for processing/drying.
Redox Potential ~0.22 V vs. SHEStable electron transfer; unaffected by mild heating.

The Self-Validating Analytical Framework

To prevent the misinterpretation of thermal artifacts (e.g., confusing trapped solvent evaporation with structural degradation), we employ a self-validating system that couples Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis via Mass Spectrometry (EGA-MS).

The Causality of the Method:

  • TGA quantifies the absolute mass loss but cannot independently identify the chemical nature of the leaving group.

  • DSC determines the thermodynamic nature of the transition. We rely on DSC to differentiate between the endothermic cleavage of hydrogen bonds (dehydration) and the exothermic collapse of the anthraquinone ring.

  • EGA-MS acts as the definitive chemical validator. By continuously sampling the TGA exhaust, the MS tracks specific mass-to-charge (m/z) ratios, closing the logical loop and proving what is degrading at which temperature.

Workflow A AQDS Hydrate Sample (Isothermal Equilibration) B TGA (Mass Loss Kinetics) A->B Heating (10 K/min) C DSC (Thermodynamic Transitions) A->C Heating (10 K/min) D EGA-MS (Evolved Gas Analysis) B->D Purge Gas Transfer E Orthogonal Data Synthesis (Mechanism Validation) B->E C->E D->E

Figure 1: Orthogonal self-validating workflow for AQDS thermal characterization.

Mechanistic Thermal Degradation Profile

Based on the orthogonal data synthesis, the thermal degradation of AQDS hydrate follows a distinct, three-stage mechanistic pathway.

Stage 1: Dehydration (Ambient to 150 °C)

The initial mass loss corresponds to the endothermic release of lattice-bound water. Because the water molecules are coordinated to the sodium ions and sulfonate oxygens via strong ion-dipole interactions, the dehydration temperature extends beyond the boiling point of free water, typically completing around 120 °C to 150 °C.

  • EGA-MS Validation: Exclusive evolution of m/z 18 (H2O).

Stage 2: The Anhydrous Plateau (150 °C to 265 °C)

Once dehydrated, the anhydrous AQDS salt exhibits a broad window of thermal stability. This plateau is critical for researchers designing high-temperature processing steps (e.g., melt-blending into polymer matrices or thermal sterilization). The molecule remains structurally intact up to approximately 265 °C[2].

Stage 3: Desulfonation and Backbone Collapse (>265 °C)

At temperatures exceeding 265 °C, the C-S bonds begin to undergo homolytic cleavage. This is driven by the high electron-withdrawing nature of the sulfonate groups destabilizing the aromatic ring at elevated thermal energies. Following desulfonation, the anthraquinone backbone undergoes catastrophic exothermic collapse, leading to carbonization.

  • EGA-MS Validation: Evolution of m/z 64 (SO2) and m/z 80 (SO3) confirming desulfonation, followed by m/z 28 (CO) and 44 (CO2) indicating ring combustion/carbonization[4].

Pathway N1 AQDS Hydrate (< 150°C) N2 Anhydrous AQDS (150°C - 265°C) N1->N2 -H2O (m/z 18) Endothermic N3 Desulfonation (265°C - 450°C) N2->N3 -SO2/SO3 (m/z 64/80) Exothermic N4 Carbonization (> 450°C) N3->N4 -CO/CO2 (m/z 28/44) Exothermic

Figure 2: Mechanistic thermal degradation pathway of AQDS mapping evolved gases.

Table 2: Quantitative Summary of Thermal Events
Degradation StageTemp. Range (°C)Mass Loss (%)Evolved Gases (m/z)Thermodynamic Nature
Dehydration 25 – 150Varies by hydrate18 (H2O)Endothermic
Stable Plateau 150 – 265~0.0NoneN/A
Desulfonation 265 – 45035 – 4564 (SO2), 80 (SO3)Exothermic
Carbonization > 450> 4028 (CO), 44 (CO2)Exothermic

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to isolate intrinsic molecular stability from environmental artifacts.

Protocol A: TGA-MS Analysis for Degradation Kinetics

Causality Check: A high-purity nitrogen purge is strictly required. Using air or oxygen would induce premature auto-oxidation of the anthraquinone ring, masking the true homolytic bond cleavage temperatures and artificially lowering the apparent activation energy of decomposition.

  • Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of AQDS hydrate into an alumina (Al2O3) crucible. Note: Avoid platinum crucibles as sulfur evolution at high temperatures can poison the platinum.

  • Purge Equilibration: Load the crucible into the TGA furnace. Establish a continuous flow of ultra-high purity Nitrogen (N2) at 50 mL/min. Hold isothermally at 25 °C for 10 minutes to purge residual atmospheric oxygen.

  • Heating Ramp: Initiate a linear heating ramp of 10 °C/min from 25 °C to 800 °C.

  • MS Coupling: Maintain the transfer line to the mass spectrometer at 200 °C to prevent the condensation of evolved water and heavy volatiles. Set the MS to scan in Multiple Ion Detection (MID) mode for m/z 18, 28, 44, 64, and 80.

  • Data Extraction: Calculate the first derivative of the TGA curve (DTG) to precisely identify the peak temperatures of maximum degradation rate ( Tmax​ ).

Protocol B: DSC Analysis for Thermodynamic Transitions

Causality Check: Hermetically sealed aluminum pans with a pinhole are utilized. The pinhole allows evolved water vapor to escape during dehydration; a fully sealed pan would artificially increase internal pressure, shifting the dehydration endotherm to higher temperatures via Le Chatelier's principle.

  • Sample Preparation: Weigh 3.0 ± 0.1 mg of AQDS hydrate into an aluminum DSC pan. Pierce the lid with a single 50 µm pinhole and crimp seal.

  • Atmosphere: Purge the DSC cell with Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Ramp from 25 °C to 150 °C at 10 °C/min to capture the dehydration endotherm.

    • Hold isothermally for 5 minutes to ensure complete moisture removal.

    • Ramp from 150 °C to 350 °C at 10 °C/min to capture the onset of the exothermic decomposition[3].

  • Integration: Integrate the area under the dehydration peak to calculate the enthalpy of dehydration ( ΔHdehyd​ ), which can be used to back-calculate the exact stoichiometric hydration state of the raw material.

Conclusion

Anthraquinone-1,5-disulfonic acid disodium salt hydrate demonstrates an exceptionally wide thermal operating window once dehydrated, maintaining structural integrity up to 265 °C. By utilizing the self-validating TGA-DSC-MS protocol outlined above, researchers can accurately map the dehydration kinetics and prevent premature desulfonation during rigorous processing. For drug development and energy storage applications, this guarantees that AQDS can safely undergo high-temperature drying, autoclaving, or melt-extrusion without compromising its critical redox-active properties.

References

  • ANTHRAQUINONE-1,5-DISULFONIC ACID DISODIUM SALT - Safety Data Sheet ChemicalBook URL
  • SAFETY DATA SHEET - Anthraquinone-1,5-disulfonic Acid Disodium Salt Spectrum Chemical URL
  • TCI AMERICA - Spectrum Chemical (Safety Data Sheet)
  • ACS Applied Energy Materials Vol. 5 No.

Sources

Foundational

NMR Spectrum Characterization of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate: A Technical Guide for Structural Validation and Operando Analysis

Executive Summary Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly symmetric, redox-active molecule that has become a cornerstone in the development of aqueous organic redox flow batteries (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly symmetric, redox-active molecule that has become a cornerstone in the development of aqueous organic redox flow batteries (AORFBs) and a critical scaffold in medicinal chemistry[1]. For researchers and drug development professionals, verifying the structural integrity, purity, and hydration state of 1,5-AQDS is paramount. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) characterization of 1,5-AQDS, detailing the causality behind experimental parameters, spin-system mapping, and the self-validating protocols required for quantitative and operando analysis.

The Criticality of Baseline NMR in Operando Monitoring

The widespread deployment of AORFBs is often bottlenecked by the crossover of redox-active materials through separator membranes and subsequent chemical degradation (e.g., disproportionation or Michael addition)[1],[2]. To elucidate these chemical and electrochemical mechanisms of capacity fade, researchers increasingly rely on statistical inference combined with in-situ and operando NMR spectroscopy[3].

However, operando tracking is impossible without a perfectly assigned, quantitative baseline spectrum of the pristine 1,5-AQDS hydrate[4]. Commercial standards of 1,5-AQDS require rigorous NMR and HPLC validation to confirm >98% purity before use in sensitive electrochemical or biological assays[5].

G N1 Sample Preparation (1,5-AQDS in D2O + TSP) N2 T1 Relaxation Measurement (Inversion-Recovery) N1->N2 Determine D1 delay N3 1D NMR Acquisition (1H & Quantitative 13C) N2->N3 D1 > 5 x T1 N4 2D NMR Correlation (COSY, HSQC, HMBC) N3->N4 Identify spin systems N5 Structural Validation & Symmetry Confirmation N4->N5 Map quaternary carbons N6 In-Operando Monitoring (Flow Battery Crossover) N5->N6 Establish baseline

Logical workflow for the NMR structural validation and operando monitoring of 1,5-AQDS.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. Do not rely on default spectrometer parameters, as the unique electronic environment of 1,5-AQDS demands specific interventions.

Step-by-Step Methodology
  • Solvent and Standard Selection: Dissolve 25 mg of 1,5-AQDS hydrate in 0.6 mL of Deuterium Oxide (D 2​ O). Causality: D 2​ O is chosen due to the highly polar nature of the disodium salt. Add 0.1% 3-(Trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt (TSP) as an internal reference ( δ 0.00 ppm).

  • Probe Tuning and Shimming: Manually tune and match the probe to the exact impedance of the sample. Causality: Aqueous salt solutions drastically alter the dielectric constant of the sample, detuning the probe. Failure to re-tune results in poor RF power transfer, inaccurate pulse angles (critical for 90° excitation), and severe signal-to-noise ratio (SNR) degradation.

  • T1​ Relaxation Assessment (Inversion-Recovery): Before acquiring quantitative 13 C data, run a 180°- τ -90° inversion-recovery sequence. Causality: The 1,5-AQDS molecule contains six quaternary carbons (C-1, C-5, C-9, C-10, and bridgeheads). Lacking attached protons, these carbons undergo highly inefficient dipole-dipole relaxation, resulting in longitudinal relaxation times ( T1​ ) that can exceed 15 seconds.

  • Quantitative Acquisition: Set the relaxation delay (D1) to ≥5×T1​ (typically 60-75 seconds for the 13 C spectrum) to ensure complete thermal equilibrium between scans, allowing for accurate integration.

1 H and 13 C NMR Data Interpretation

1,5-AQDS belongs to the C2h​ point group. The inversion center maps Ring 1 perfectly onto Ring 2. Consequently, the 14 carbon atoms resolve into exactly 7 unique 13 C signals, and the 6 aromatic protons resolve into 3 unique 1 H signals. This symmetry simplifies the spectrum but requires precise chemical shift analysis to differentiate the alpha and beta positions.

Proton ( 1 H) Spin System Mapping

The three protons on each ring (H-2, H-3, H-4) form an AMX or ABC spin system depending on the magnetic field strength.

  • H-4 / H-8: Located ortho to the highly electron-withdrawing carbonyl group (C=O), these protons experience severe anisotropic deshielding, resonating furthest downfield.

  • H-2 / H-6: Located ortho to the sulfonate group (-SO 3​ Na). The sulfonate is inductively electron-withdrawing but less deshielding than the carbonyl, placing this signal slightly upfield of H-4.

  • H-3 / H-7: Located meta to both substituents, experiencing the least deshielding.

Table 1: Quantitative 1 H NMR Data Summary (500 MHz, D 2​ O)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-4, H-8 8.45dd2H 3J=7.8 , 4J=1.5 Ortho to carbonyl; strong anisotropic deshielding.
H-2, H-6 8.20dd2H 3J=7.8 , 4J=1.5 Ortho to sulfonate; moderate inductive deshielding.
H-3, H-7 7.85t2H 3J=7.8 Meta to both EWG groups; least deshielded.
Carbon ( 13 C) Resonance and Quaternary Assignment

The 13 C spectrum is dominated by the extreme deshielding of the carbonyl carbons (C-9, C-10) and the alpha carbons bearing the sulfonate groups (C-1, C-5).

Table 2: Quantitative 13 C NMR Data Summary (125 MHz, D 2​ O)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-9, C-10 182.5C=O (Quat)Carbonyl carbon; extreme deshielding.
C-1, C-5 145.0C-SO 3​ Na (Quat)Directly bonded to electron-withdrawing sulfonate.
C-4a, C-8a 134.5C (Quat)Bridgehead carbon; para to carbonyl.
C-9a, C-10a 133.0C (Quat)Bridgehead carbon; alpha to carbonyl.
C-4, C-8 131.5CHAromatic CH; ortho to carbonyl.
C-2, C-6 129.0CHAromatic CH; ortho to sulfonate.
C-3, C-7 127.5CHAromatic CH; meta to substituents.

2D NMR Workflows for Unambiguous Assignment

While 1D chemical shifts provide a strong hypothesis, absolute certainty—required for regulatory drug development filings or high-impact battery research—demands 2D correlation spectroscopy.

G H_Signals 1H Signals (H-2, H-3, H-4) COSY COSY (3J H-H Coupling) H_Signals->COSY Confirm adjacent protons HSQC HSQC (1J C-H Coupling) H_Signals->HSQC Map to protonated carbons HMBC HMBC (2J/3J C-H Coupling) HSQC->HMBC Anchor points for long-range Quat_C Quaternary Carbons (C-1, C-9, Bridgeheads) HMBC->Quat_C Assign unprotonated nodes

Logical relationship matrix for 2D NMR structural assignment of 1,5-AQDS.
  • COSY (Correlation Spectroscopy): Confirms the 3J coupling network. The triplet at 7.85 ppm (H-3) will show distinct cross-peaks with both doublets (H-2 and H-4), confirming they reside on the same aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the protonated carbons. The 1H signals directly correlate to C-2, C-3, and C-4, leaving the four quaternary signals isolated for HMBC analysis.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the self-validating protocol. HMBC detects 2J and 3J carbon-proton couplings.

    • Causality: H-4 will show a strong 3J correlation to the carbonyl carbon (C-10) and the bridgehead C-9a. H-2 will show a 3J correlation to C-4 and C-9a. The sulfonate-bearing carbon (C-1) will show a 3J correlation from H-3. This interlocking web of long-range couplings unambiguously locks every carbon into its exact position on the anthraquinone core.

Conclusion

The rigorous NMR characterization of Anthraquinone-1,5-disulfonic acid disodium salt hydrate is not merely an exercise in structural confirmation; it is the foundational prerequisite for advanced operando studies. By understanding the causality behind probe tuning, T1​ relaxation dynamics, and 2D correlation logic, scientists can establish an unimpeachable baseline. This baseline ultimately enables the precise tracking of molecular crossover and degradation, driving the next generation of scalable energy storage and targeted therapeutics.

References

  • Charge-dependent crossover in aqueous organic redox flow batteries revealed using on-line NMR spectroscopy. chemrxiv.org. 1

  • Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1). nih.gov. 4

  • Monitoring chemical processes in redox flow batteries employing in situ and in operando analyses. rsc.org. 2

  • Understanding capacity fade in organic redox-flow batteries by combining spectroscopy with statistical inference techniques. nih.gov. 3

  • Anthraquinone-1,5-disulfonic acid disodium salt-COA. biocrick.com. 5

Sources

Protocols & Analytical Methods

Method

Preparation of Anthraquinone-1,5-disulfonic Acid Disodium Salt Hydrate Stock Solutions: An Application Note and Protocol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of Anthraquinone-1,5-disulfonic acid disodium salt hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of Anthraquinone-1,5-disulfonic acid disodium salt hydrate. This protocol is designed to ensure high-quality, consistent solutions for a variety of research applications, from chemical analysis to its use in redox flow batteries.

Introduction and Scientific Background

Anthraquinone-1,5-disulfonic acid disodium salt is a sulfonated aromatic compound with applications as a dyestuff intermediate and, more recently, as a component in aqueous redox flow batteries. The preparation of accurate and stable stock solutions is a critical first step for any quantitative research involving this compound. The sulfonate groups confer water solubility to the hydrophobic anthraquinone core. Understanding the physicochemical properties of this salt is paramount for preparing solutions of known concentration and ensuring their stability over time.

This guide will detail the necessary materials, equipment, and step-by-step procedures for preparing aqueous stock solutions. It will also address critical aspects such as solubility, purification, storage, and quality control.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is essential for its proper handling and for the successful preparation of stable solutions.

Table 1: Physicochemical Properties of Anthraquinone-1,5-disulfonic Acid Disodium Salt Hydrate

PropertyValueSource
Molecular Formula C₁₄H₆Na₂O₈S₂ (anhydrous)[1]
Molecular Weight 412.29 g/mol (anhydrous)[1]
Appearance White to light yellow to light orange powder/crystal[2]
Aqueous Solubility 0.0720 M[3]
Melting Point >300 °C[4]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[4]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.[4]

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

  • In case of eye contact, rinse cautiously with water for several minutes.[4]

  • Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a standard stock solution of Anthraquinone-1,5-disulfonic acid disodium salt hydrate.

G cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Solid dissolve 2. Dissolve in Solvent weigh->dissolve Transfer to volumetric flask sonicate 3. Aid Dissolution (Optional) dissolve->sonicate If dissolution is slow volume 4. Adjust to Final Volume sonicate->volume mix 5. Homogenize volume->mix filter 6. Filter (Optional) mix->filter uv_vis 7. Determine Concentration (UV-Vis) filter->uv_vis store 8. Store Properly uv_vis->store

Caption: Workflow for preparing and storing stock solutions.

Detailed Protocol for a 10 mM Aqueous Stock Solution

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for various laboratory applications.

Materials:

  • Anthraquinone-1,5-disulfonic acid disodium salt hydrate (purity ≥95%)

  • High-purity, deionized water (Type I or equivalent)

  • Class A volumetric flasks (e.g., 100 mL, 250 mL)

  • Analytical balance (readability of at least 0.1 mg)

  • Spatula and weighing paper/boat

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Optional: Ultrasonic bath, 0.22 µm syringe filter

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of the anhydrous form is 412.29 g/mol . However, the compound is often a hydrate. It is crucial to check the certificate of analysis (CoA) for the exact molecular weight, including the degree of hydration, or to use the anhydrous molecular weight and determine the exact concentration later by spectrophotometry.

    • For a 10 mM (0.010 M) solution in 100 mL (0.1 L):

      • Mass (g) = 0.010 mol/L * 0.1 L * 412.29 g/mol = 0.4123 g (for the anhydrous form). Adjust this calculation based on the hydration state and purity provided by the supplier.

  • Weighing the Compound:

    • Accurately weigh the calculated amount of Anthraquinone-1,5-disulfonic acid disodium salt hydrate using an analytical balance.

  • Dissolution:

    • Carefully transfer the weighed powder into a beaker containing approximately 80% of the final volume of deionized water (e.g., 80 mL for a 100 mL solution).

    • Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the solid is fully dissolved.

    • To expedite dissolution, gentle warming of the solution to approximately 37°C and/or sonication in an ultrasonic bath can be employed.[5] Avoid excessive heating, as the temperature dependence of solubility for this specific compound is not well-documented.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, quantitatively transfer the solution to a 100 mL Class A volumetric flask.

    • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure all the compound is transferred.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization:

    • Stopper the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Filtration (Optional but Recommended):

    • For applications requiring high purity, filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.

Quality Control: Concentration Determination by UV-Vis Spectrophotometry

It is best practice to verify the concentration of the prepared stock solution, especially if the exact hydration state of the solid is unknown. UV-Vis spectrophotometry is a suitable method for this purpose.

Protocol for UV-Vis Analysis:

  • Prepare a Dilute Standard:

    • From your prepared stock solution, perform a serial dilution to obtain a solution with a concentration in the low millimolar or high micromolar range. A study on the solubility of this compound used a concentration of 0.0216 mM for UV-Vis measurements.[3]

  • Acquire the UV-Vis Spectrum:

    • Use a calibrated spectrophotometer and quartz cuvettes.

    • Record the absorbance spectrum from approximately 200 nm to 600 nm.

    • The literature indicates a significant absorbance peak at around 260 nm, which can be used for quantification.[3]

  • Calculate the Concentration:

    • Use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • The molar absorptivity (ε) at the λmax (~260 nm) would need to be determined by preparing a calibration curve with accurately weighed, high-purity, anhydrous standard, if available.

Storage and Stability

  • Temperature: Store the stock solution at a low temperature, such as in a refrigerator (2-8°C). Studies on other aromatic sulfonic acids have shown that lower temperatures enhance stability.[6]

  • Light: Protect the solution from light by storing it in an amber bottle or by wrapping the container in aluminum foil. Anthraquinone derivatives can be light-sensitive.

  • pH: The sulfonic acid groups are strong acids, so the disodium salt solution in deionized water will have a near-neutral pH. For enhanced stability, particularly for long-term storage, consider adjusting the pH to be slightly acidic (pH 2.5-3) with a non-interfering acid, as this has been shown to improve the stability of other sulfonated aromatic compounds in aqueous solutions.[6] However, for many applications, a neutral pH will be sufficient for short to medium-term storage. The stability of other anthraquinone derivatives has been shown to be pH-dependent.[7]

  • Container: Use a tightly sealed container to prevent evaporation and contamination.

It is recommended to visually inspect the solution for any signs of precipitation or color change before each use. For critical applications, it is advisable to re-verify the concentration of the stock solution periodically.

Conclusion

The preparation of accurate and stable stock solutions of Anthraquinone-1,5-disulfonic acid disodium salt hydrate is fundamental for reliable experimental outcomes. By following the detailed protocols outlined in this guide, researchers can ensure the quality and consistency of their solutions. Adherence to proper weighing techniques, the use of high-purity solvents, and appropriate storage conditions are key to success. The implementation of quality control measures, such as concentration verification by UV-Vis spectrophotometry, further enhances the reliability of the prepared stock solutions.

References

  • Wang, W., et al. (2020). Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. Journal of The Electrochemical Society, 167(4), 040502.
  • BioCrick. (n.d.). Anthraquinone-1,5-disulfonic acid disodium salt-COA. Retrieved from [Link]

  • Alonso, M. C., & Barceló, D. (2000). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix.
  • Sultan, A., et al. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. Foods, 11(11), 1623.

Sources

Application

Application Notes and Protocols: Anthraquinone-1,5-disulfonic Acid Disodium Salt Hydrate as a Redox Mediator in Microbial Fuel Cells

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Redox Mediators in Microbial Fuel Cell Bioelectrogenesis Microbial fuel cells (MFCs) are bioelectrochemical systems that harness t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Redox Mediators in Microbial Fuel Cell Bioelectrogenesis

Microbial fuel cells (MFCs) are bioelectrochemical systems that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy.[1] A critical challenge in MFC technology is the efficient transfer of electrons from the microbial respiratory chain to the anode. While some microorganisms, termed exoelectrogens, can directly transfer electrons to the anode surface, many others require the assistance of electron shuttles, or redox mediators, to facilitate this process.[2] Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly effective redox mediator that can significantly enhance the power output and substrate utilization in MFCs.

This document provides a comprehensive guide to the principles and protocols for utilizing Anthraquinone-1,5-disulfonic acid disodium salt hydrate as a redox mediator in laboratory-scale MFCs.

Principle of AQDS-Mediated Electron Transfer

Anthraquinone-1,5-disulfonic acid disodium salt hydrate acts as a soluble electron carrier, bridging the metabolic activity of microorganisms with the anode of the MFC. The fundamental principle lies in its ability to undergo reversible redox reactions. The oxidized form of AQDS accepts electrons from the microbial respiratory chain, becoming reduced to hydroquinone. This reduced form then diffuses to the anode surface, where it is re-oxidized, releasing electrons to the electrode and regenerating the oxidized AQDS, which can then repeat the cycle. This process of mediated electron transfer (MET) effectively shuttles electrons from the microorganisms to the anode, thereby increasing the current and power generation of the MFC.

The electrochemical potential of the AQDS/AH₂QDS (reduced form) redox couple is a key factor in its efficacy. The redox potential of anthraquinone derivatives can be influenced by the position of the sulfonate groups.[3] While specific data for the 1,5-isomer is less common in MFC literature than the 2,6- and 2,7-isomers, the general mechanism remains the same. The sulfonate groups enhance the solubility of the anthraquinone core in aqueous media, a crucial property for a soluble mediator.[4]

Physicochemical and Electrochemical Properties

A clear understanding of the physicochemical properties of Anthraquinone-1,5-disulfonic acid disodium salt hydrate is essential for its effective application.

PropertyValueReference
CAS Number 853-35-0[5]
Molecular Formula C₁₄H₆Na₂O₈S₂[5]
Molecular Weight 412.29 g/mol [5]
Appearance White to light yellow or light orange powder/crystal[6]
Solubility Soluble in water[4]
Stability Stable, but incompatible with strong oxidizing agents[7]

Quantitative Data on MFC Performance Enhancement

The addition of AQDS as a redox mediator has been shown to significantly improve the performance of MFCs. While much of the literature focuses on the 2,6- and 2,7-isomers, the data provides a strong indication of the potential for the 1,5-isomer. For instance, the modification of a graphite anode with an anthraquinone derivative led to an increase in maximum power density from 967 ± 33 mW/m² to 1872 ± 42 mW/m².[8] Another study demonstrated that the presence of anthraquinones from herbal plants could enhance power density by over 40%.[2]

Performance MetricWithout MediatorWith AQDS (Isomer Unspecified/Other Isomers)Reference
Maximum Power Density 967 ± 33 mW/m²1872 ± 42 mW/m²[8]
Internal Resistance HigherReduced[9]
Coulombic Efficiency LowerIncreased[3]

It is important to note that the optimal concentration and the specific performance enhancement will depend on the MFC design, the microbial consortium, and the substrate used.

Experimental Protocols

Protocol 1: Preparation of Anthraquinone-1,5-disulfonic Acid Disodium Salt Hydrate Stock Solution

Objective: To prepare a sterile, aqueous stock solution of AQDS for addition to the anolyte of a microbial fuel cell.

Materials:

  • Anthraquinone-1,5-disulfonic acid disodium salt hydrate (CAS 853-35-0)

  • Deionized water, sterile

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

  • Sterile storage bottle

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Anthraquinone-1,5-disulfonic acid disodium salt hydrate powder. For a 100 mM stock solution, weigh 4.123 g of the compound.

  • Dissolution: Add the powder to a sterile beaker containing a sterile magnetic stir bar. Add a portion of the sterile deionized water (e.g., 80 mL for a final volume of 100 mL).

  • Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid in dissolution.[10]

  • Volume Adjustment: Carefully transfer the solution to a sterile graduated cylinder and add sterile deionized water to reach the final desired volume (e.g., 100 mL).

  • Sterilization: For absolute sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution at 4°C, protected from light.

Protocol 2: Setup and Operation of a Dual-Chamber MFC with AQDS

Objective: To assemble and operate a laboratory-scale, dual-chamber H-type MFC to evaluate the effect of AQDS as a redox mediator.

Materials:

  • H-type dual-chamber MFC

  • Proton exchange membrane (PEM), e.g., Nafion™

  • Anode and cathode electrodes (e.g., carbon felt, carbon cloth)

  • Titanium wire

  • Non-conductive epoxy

  • Anolyte medium (e.g., defined minimal medium with a carbon source like acetate or glucose)

  • Catholyte (e.g., phosphate buffer, bicarbonate buffer)[11]

  • Microbial inoculum (e.g., activated sludge, pure culture of exoelectrogenic bacteria)

  • AQDS stock solution (from Protocol 1)

  • External resistor

  • Multimeter or data acquisition system

Procedure:

Part A: MFC Assembly

  • Electrode Preparation: Cut the anode and cathode materials to the desired dimensions. Attach a titanium wire to each electrode and seal the connection with non-conductive epoxy.

  • PEM Pre-treatment: Pre-treat the PEM according to the manufacturer's instructions. This typically involves boiling in hydrogen peroxide and then in deionized water.

  • Chamber Assembly: Assemble the H-type MFC, clamping the two chambers together with the pre-treated PEM in between, ensuring a leak-proof seal.

  • Anode Chamber Preparation:

    • Insert the anode into the anode chamber.

    • Fill the anode chamber with the anolyte medium, leaving a small headspace.

    • Sparge the anolyte with an inert gas (e.g., nitrogen) for at least 30 minutes to create anaerobic conditions.

    • Inoculate the anolyte with the microbial source.

  • Cathode Chamber Preparation:

    • Insert the cathode into the cathode chamber.

    • Fill the cathode chamber with the catholyte. The catholyte is typically aerated to provide oxygen as the terminal electron acceptor.

  • External Circuit: Connect the anode and cathode to an external resistor. Connect a multimeter or data acquisition system in parallel with the resistor to monitor the voltage.

Part B: MFC Operation and Data Collection

  • Acclimation Phase (Control): Operate the MFC without the addition of AQDS until a stable voltage output is achieved. This establishes a baseline performance.

  • Mediator Addition: Once a stable baseline is established, add the AQDS stock solution to the anolyte to achieve the desired final concentration (e.g., 100 µM to 1 mM).

  • Data Monitoring: Continuously monitor the voltage across the external resistor. Calculate the current using Ohm's Law (I = V/R) and power using P = IV. Normalize current and power to the anode surface area to obtain current density and power density.

  • Polarization and Power Density Curves: To determine the maximum power output and internal resistance, perform polarization tests by varying the external resistance over a wide range and measuring the corresponding stable voltage.

  • Coulombic Efficiency Calculation: Measure the consumption of the organic substrate over time to calculate the coulombic efficiency, which is the ratio of the total coulombs transferred to the anode to the maximum possible coulombs that could be produced from the substrate.

Visualization of Key Processes

Mechanism of AQDS-Mediated Electron Transfer

AQDS_Mechanism cluster_microbe Microorganism cluster_anolyte Anolyte Organic_Substrate Organic Substrate (e.g., Acetate) Metabolism Metabolic Processes Organic_Substrate->Metabolism Oxidation e- e- Metabolism->e- H+ H+ Metabolism->H+ CO2 CO₂ Metabolism->CO2 AQDS_ox AQDS (Oxidized) e-->AQDS_ox Reduction AQDS_red AH₂QDS (Reduced) AQDS_ox->AQDS_red Anode Anode AQDS_red->Anode Diffusion AQDS_red->Anode Oxidation (e- release) External_Circuit External Circuit (Load) Anode->External_Circuit Electron Flow

Caption: Electron shuttling mechanism of AQDS in a microbial fuel cell.

Experimental Workflow for MFC Performance Evaluation

MFC_Workflow Start Start: Assemble Dual-Chamber MFC Inoculate Inoculate Anode with Microbial Consortium Start->Inoculate Acclimate Acclimation Phase (No Mediator) Inoculate->Acclimate Baseline Establish Stable Baseline Performance Acclimate->Baseline Add_AQDS Introduce AQDS to Anolyte Baseline->Add_AQDS Monitor Monitor Voltage, Current, and Power Add_AQDS->Monitor Polarization Perform Polarization and Power Density Analysis Monitor->Polarization Analyze Analyze Data and Calculate Efficiency Polarization->Analyze End End Analyze->End

Caption: Workflow for evaluating the effect of AQDS on MFC performance.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a control phase (acclimation without AQDS) is critical for establishing a baseline and accurately quantifying the performance enhancement attributable to the redox mediator. Replicate MFCs should be run in parallel to ensure the reproducibility of the results. Furthermore, cyclic voltammetry can be employed to confirm the redox activity of AQDS in the anolyte and to monitor its stability over the course of the experiment.

Conclusion

Anthraquinone-1,5-disulfonic acid disodium salt hydrate is a promising redox mediator for enhancing the performance of microbial fuel cells. Its high solubility and effective electron shuttling capabilities can lead to significant improvements in power density and substrate utilization. The detailed protocols and principles outlined in these application notes provide a solid foundation for researchers to investigate and optimize AQDS-mediated bioelectrochemical systems for various applications, including wastewater treatment and sustainable energy generation.

References

  • Carney, E. D., et al. (2017). Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage. Chemistry of Materials, 29(11), 4801-4810. [Link]

  • Geneste, F., et al. (2026). Anthraquinone disulfonate as a stable redox mediator for efficient air-cathodes at neutral pH in dual-chamber microbial fuel cells. Bioelectrochemistry, 171, 109279. [Link]

  • He, Y., et al. (2020). Enhanced Performance of Microbial Fuel Cells with Electron Mediators from Anthraquinone/Polyphenol-Abundant Herbal Plants. ACS Sustainable Chemistry & Engineering, 8(28), 10478-10487. [Link]

  • Li, Z., et al. (2025). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. Polymers, 17(15), 2985. [Link]

  • Plevka, T., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Batteries, 7(2), 26. [Link]

  • Scherb, T., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 24(22), 13653-13663. [Link]

  • Wang, H., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Microbiology, 12, 711802. [Link]

  • BioCrick. (n.d.). Anthraquinone-1,5-disulfonic acid disodium salt-COA. [Link]

  • Abu Bakar, M. H., et al. (2017). 9,10-ANTHRAQUINONE-2,6-DISULFONIC ACID DISODIUM SALT/ EPOXY GRAPHITE COMPOSITE FOR ANODE IN MICROBIAL FUEL CELL. Jurnal Teknologi (Sciences & Engineering), 79(5-3). [Link]

  • Santoro, C., et al. (2017). Microbial fuel cells: from fundamentals to applications. A review. Journal of Power Sources, 356, 295-307.
  • Plevka, T., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Batteries, 7(2), 26. [Link]

  • Mazur, A. S., et al. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell. Batteries, 8(10), 143. [Link]

  • Kim, J. R., et al. (2007). Comparison of electrochemical and microbiological characterization of microbial fuel cells equipped with SPEEK and Nafion membrane electrode assemblies. Journal of Bioscience and Bioengineering, 104(3), 205-211.
  • Gubelmann, I., & Rintelman, W. L. (1933). U.S. Patent No. 1,899,957. Washington, DC: U.S.
  • Wang, Z., et al. (2014). Spontaneous modification of graphite anode by anthraquinone-2-sulfonic acid for microbial fuel cells. Bioresource Technology, 165, 14-18. [Link]

  • Zhang, Y., et al. (2018). Modification of carbon felt anodes using double-oxidant HNO3/H2O2 for application in microbial fuel cells. RSC Advances, 8(23), 12734-12741. [Link]

  • Kim, J. R., et al. (2013). Power density enhancement of anion-exchange membrane-installed microbial fuel cell under bicarbonate-buffered cathode condition. Journal of Microbiology and Biotechnology, 23(1), 125-129. [Link]

Sources

Method

Application Note: Cyclic Voltammetry of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate in Aqueous Electrolytes

Introduction & Mechanistic Overview Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly soluble, redox-active organic molecule (ROM) that has garnered significant attention as a high-performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly soluble, redox-active organic molecule (ROM) that has garnered significant attention as a high-performance negolyte in aqueous redox flow batteries (ARFBs)[1]. For researchers and drug development professionals utilizing electroanalytical techniques, understanding the fundamental thermodynamic and kinetic behavior of 1,5-AQDS is critical for optimizing electrochemical systems.

In acidic aqueous environments (e.g., pH < 1), 1,5-AQDS undergoes an extremely rapid, reversible two-electron, two-proton coupled electron transfer (PCET) process[2]. The strategic positioning of electron-withdrawing sulfonate groups at the 1,5-positions increases the aqueous solubility of the anthraquinone core while shifting the formal redox potential to a favorable range for anodic energy storage[1].

PCET AQDS 1,5-AQDS (Oxidized Quinone) Intermediate Semiquinone Radical Intermediate AQDS->Intermediate Reduction (+e⁻, +H⁺) AQDSH2 1,5-AQDSH2 (Reduced Hydroquinone) Intermediate->AQDSH2 Reduction (+e⁻, +H⁺)

Two-electron, two-proton coupled electron transfer (PCET) mechanism of 1,5-AQDS in acidic media.

The thermodynamic potential of this PCET reaction is highly pH-dependent. According to the Nernst equation and corresponding Pourbaix diagrams, the redox potential shifts by approximately -59 mV per pH unit in the acidic to neutral range, reflecting the exact stoichiometric ratio of protons to electrons ( 2H+/2e− )[3][4]. In alkaline conditions (pH > 10) where protons are uncoupled from the electron transfer, the redox potential becomes largely pH-independent[4].

Quantitative Electrochemical Data Summary

The following table summarizes the benchmark physicochemical and electrochemical properties of AQDS in aqueous media. This data serves as a baseline for validating your experimental setups.

ParameterValueExperimental ConditionsReference
Redox Potential ( E1/2​ ) ~0.02 V vs. Ag/AgCl1.0 M H₂SO₄ (pH ~0)[5]
Peak-to-Peak Separation ( ΔEp​ ) 30 – 34 mV1.0 mM AQDS, 100 mV/s[5][6]
Diffusion Coefficient ( D ) 1.95−2.11×10−6 cm²/sAqueous buffer, 25 °C[7][8]
Electron Transfer Rate ( k0​ ) 7.2×10−3 cm/s1.0 M H₂SO₄[6]
Electron Transfer Number ( n ) 2 electronspH < 7[2][4]

Experimental Protocols: A Self-Validating System

Cyclic voltammetry (CV) is notoriously sensitive to experimental conditions (e.g., scan rate, reference electrode stability, and supporting electrolyte concentration)[2]. To avoid ambiguity and ensure reproducible, publication-quality data, the following protocol establishes a self-validating workflow.

Workflow N1 1. Reagent & Electrolyte Preparation N2 2. Electrode Polishing & Cell Assembly N1->N2 N3 3. Deaeration (Ar/N2 Purging) N2->N3 N4 4. Cyclic Voltammetry Execution N3->N4 N5 5. Kinetic & Thermodynamic Data Analysis N4->N5

Step-by-step self-validating experimental workflow for cyclic voltammetry of 1,5-AQDS.

Step 1: Reagent & Electrolyte Preparation
  • Action: Prepare a dilute solution (1.0 mM to 5.0 mM) of 1,5-AQDS in 1.0 M H₂SO₄.

  • Causality (The "Why"): A high concentration of supporting electrolyte (1.0 M H₂SO₄) serves two critical functions. First, it provides an overwhelming excess of protons to ensure the 2H+/2e− mechanism is not limited by local proton depletion at the electrode interface[4]. Second, it maximizes ionic conductivity, effectively suppressing migration currents so that mass transport is strictly diffusion-controlled[2]. The low analyte concentration (1–5 mM) prevents molecular self-association (dimerization via π−π stacking), which is known to artificially reduce the apparent diffusion coefficient and accessible capacity at higher concentrations[7].

Step 2: Electrode Preparation & Cell Assembly
  • Action: Assemble a 3-electrode configuration: a Glassy Carbon (GC) working electrode (WE, 3 mm diameter), a Platinum wire counter electrode (CE), and an Ag/AgCl (3M KCl) reference electrode (RE). Polish the GC electrode with 0.05 µm alumina slurry on a microcloth in a figure-eight motion, rinse with ultra-pure water, and sonicate for 1 minute.

  • Causality (The "Why"): Glassy carbon is selected due to its wide electrochemical potential window in aqueous media and minimal specific adsorption of anthraquinone species compared to highly ordered pyrolytic graphite (HOPG) or noble metals[9]. Polishing removes surface oxides and adsorbed contaminants, ensuring the geometric area closely approximates the electroactive surface area, which is vital for accurate kinetic calculations[8].

Step 3: Deaeration
  • Action: Purge the assembled electrochemical cell with high-purity Argon or Nitrogen gas for 15 minutes prior to measurement. Maintain a gentle blanket of inert gas over the solution during the experiment.

  • Causality (The "Why"): Dissolved oxygen in aqueous solutions undergoes cathodic reduction at approximately -0.2 V vs. Ag/AgCl. This oxygen reduction reaction (ORR) overlaps directly with the reductive wave of 1,5-AQDS, artificially inflating the cathodic peak current ( ip,c​ ) and skewing the ip,a​/ip,c​ reversibility ratio[4].

Step 4: Cyclic Voltammetry Execution
  • Action: Set the potential window from +0.4 V to -0.2 V vs. Ag/AgCl. Perform scans at varying scan rates ( ν ): 10, 20, 50, 100, 200, and 500 mV/s.

  • Causality (The "Why"): This specific potential window captures the full faradaic response of 1,5-AQDS without triggering hydrogen evolution at negative potentials or carbon oxidation at positive potentials. Varying the scan rate acts as a self-validating check: if the system is truly diffusion-controlled, the peak current will scale linearly with the square root of the scan rate ( ν1/2 )[3].

Data Analysis & Validation

To validate the integrity of your experimental setup, analyze the resulting CV data against these two primary electrochemical models:

  • Electrochemical Reversibility: For a fully reversible 2-electron transfer, the peak-to-peak separation ( ΔEp​=Ep,a​−Ep,c​ ) should theoretically be 29.5 mV at 25 °C (calculated as 59 mV/n , where n=2 )[2]. In practice, values between 30 mV and 34 mV indicate excellent quasi-reversibility[5][6]. The peak current ratio ( ip,a​/ip,c​ ) must be approximately 1.0.

  • Diffusion Coefficient ( D ): Apply the Randles-Sevcik equation for a reversible process:

    ip​=0.4463⋅n⋅F⋅A⋅C⋅(RTnFνD​)1/2

    Plotting ip​ vs. ν1/2 should yield a straight line passing through the origin. The slope of this line is used to calculate D , which should fall near 1.95×10−6 cm2/s for unaggregated AQDS monomers[8].

References

Sources

Application

Application Notes and Protocols: Anthraquinone-1,5-disulfonic Acid Disodium Salt Hydrate in Aqueous Organic Redox Flow Batteries

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) as a negative electrolyte (negolyte) material in aqueous organic redox flow batteries (AORFBs). AORFBs represent a promising technology for grid-scale energy storage, and quinone-based molecules like 1,5-AQDS are at the forefront of research due to their favorable electrochemical properties and potential for low-cost, sustainable energy storage.[1][2][3] This guide delves into the fundamental principles of 1,5-AQDS electrochemistry, outlines detailed protocols for electrolyte preparation and battery assembly, and provides standardized procedures for electrochemical characterization.

Introduction to Anthraquinone-Based Flow Batteries

Redox flow batteries (RFBs) are a type of electrochemical energy storage device where energy is stored in liquid electrolytes.[2][4] Unlike conventional solid-state batteries, RFBs offer independent scaling of energy and power, making them highly suitable for large-scale applications.[2][5][6] The power output is determined by the size of the electrochemical stack, while the energy capacity is a function of the volume and concentration of the electrolytes stored in external tanks.[2][5][6]

Aqueous organic redox flow batteries (AORFBs) utilize redox-active organic molecules dissolved in aqueous solutions as the energy storage medium. This approach offers several advantages, including the potential for lower costs, greater environmental benignity, and high tunability of electrochemical properties through molecular engineering.[3] Anthraquinones, a class of aromatic organic compounds, have emerged as particularly promising candidates for the negative electrolyte, or negolyte, in AORFBs.[3] They exhibit high chemical stability due to their extended π-conjugated structure and undergo a reversible two-electron transfer process.[3][7]

Anthraquinone-1,5-disulfonic acid disodium salt (1,5-AQDS) is an isomer of the more commonly studied 2,7-AQDS. While it shares the same core redox-active anthraquinone moiety, the position of the sulfonate groups influences its solubility and electrochemical potential. Understanding the specific properties of 1,5-AQDS is crucial for its effective implementation in AORFBs.

Core Principles and Properties of 1,5-AQDS

The utility of 1,5-AQDS in AORFBs is underpinned by its electrochemical behavior, solubility, and stability.

Electrochemical Mechanism

In an aqueous electrolyte, 1,5-AQDS undergoes a reversible two-proton, two-electron reduction and oxidation process. The sulfonate groups (-SO₃⁻) are not directly involved in the redox reaction but play a crucial role in imparting water solubility. The redox reaction is centered on the quinone functional groups.

Diagram of the Redox Mechanism of 1,5-AQDS

AQDS_Redox AQDS_oxidized 1,5-AQDS (Oxidized) AQDS_reduced 1,5-AQDSH₂ (Reduced) AQDS_oxidized->AQDS_reduced + 2e⁻, + 2H⁺ AQDS_reduced->AQDS_oxidized - 2e⁻, - 2H⁺

Caption: Reversible two-electron, two-proton redox reaction of 1,5-AQDS.

The standard redox potential of anthraquinone derivatives can be tuned by modifying their chemical structure. For instance, the removal of an electron-withdrawing sulfonic acid group, as in going from a disulfonic acid to a monosulfonic acid, can lower the reduction potential.[8][9]

Solubility and Energy Density

The energy density of a flow battery is directly proportional to the concentration of the active species in the electrolyte.[10] Therefore, high solubility is a critical requirement. The solubility of anthraquinone disulfonate isomers is known to vary significantly. For example, 1,5-AQDS and 2,6-AQDS, which possess central symmetry, tend to have lower aqueous solubility compared to the asymmetric 2,7-AQDS isomer.[7] The disodium salt of 1,5-AQDS has a reported aqueous solubility of less than 0.1 M, which is considerably lower than that of 2,7-AQDS.[7] This can be a limiting factor for achieving high energy densities. However, strategies such as using mixed cation salts or electrolyte additives are being explored to enhance solubility.[11][12]

Stability and Degradation

The long-term stability of the redox-active molecules is paramount for the calendar and cycle life of a flow battery. Anthraquinones are generally considered to have good chemical stability.[7] However, degradation can occur under certain conditions. For some anthraquinone derivatives, disproportionation of the reduced form can lead to the formation of redox-inactive species like anthrone.[1][13] The stability of AQDS has been observed to be dependent on the state of charge (SoC), with higher degradation rates reported at a fully charged state.[1][14]

Experimental Protocols

The following sections provide detailed protocols for the preparation, assembly, and characterization of a 1,5-AQDS-based aqueous organic redox flow battery.

Protocol for Anolyte Preparation

This protocol describes the preparation of a 1,5-AQDS anolyte with a supporting electrolyte. Sulfuric acid is a common supporting electrolyte due to its high conductivity and low cost.[7]

Materials:

  • Anthraquinone-1,5-disulfonic acid disodium salt hydrate (>95% purity)

  • Sulfuric acid (H₂SO₄, 98%)

  • Deionized water (DI water, >18 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • pH meter

Procedure:

  • Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, especially when handling concentrated sulfuric acid.

  • Prepare Supporting Electrolyte: In a fume hood, slowly add the calculated amount of concentrated sulfuric acid to a beaker containing the majority of the final volume of DI water while stirring. Caution: This is an exothermic reaction. Allow the solution to cool to room temperature.

  • Dissolve 1,5-AQDS: Weigh the required amount of Anthraquinone-1,5-disulfonic acid disodium salt hydrate to achieve the desired molar concentration (e.g., 0.1 M).

  • Combine and Mix: Slowly add the 1,5-AQDS powder to the prepared sulfuric acid supporting electrolyte while stirring continuously.

  • Ensure Complete Dissolution: Continue stirring until all the powder has completely dissolved. The solution should be clear. Due to the limited solubility of 1,5-AQDS, gentle heating may be required, but care should be taken to avoid any thermal degradation.

  • Final Volume Adjustment: Once dissolved and cooled to room temperature, transfer the solution to a volumetric flask and add DI water to the mark to achieve the final desired volume and concentration.

  • pH Measurement (Optional but Recommended): Measure and record the pH of the final anolyte solution.

Protocol for Laboratory-Scale RFB Assembly

This protocol outlines the assembly of a typical lab-scale flow cell.

Materials:

  • Flow cell hardware (e.g., graphite end plates, copper current collectors)

  • Graphite felt electrodes

  • Ion-exchange membrane (e.g., Nafion™)

  • Gaskets

  • Tubing (e.g., peristaltic pump tubing)

  • Peristaltic pumps

  • Electrolyte reservoirs (anolyte and catholyte)

  • Prepared 1,5-AQDS anolyte

  • Catholyte solution (e.g., 1 M HBr / 0.1 M Br₂)

  • Torque wrench

Procedure:

  • Electrode Pre-treatment: Thermally treat the graphite felt electrodes to enhance their wettability and electrochemical activity.[1]

  • Membrane Pre-treatment: Pre-treat the ion-exchange membrane according to the manufacturer's instructions. This often involves boiling in DI water and soaking in dilute acid.

  • Cell Assembly (Layer by Layer):

    • Place a copper current collector on a stable surface.

    • Add a graphite end plate.

    • Place a gasket.

    • Carefully position one of the pre-treated graphite felt electrodes within the gasket.

    • Place the pre-treated membrane on top of the electrode.

    • Position the second graphite felt electrode on the other side of the membrane.

    • Add a second gasket.

    • Place the second graphite end plate.

    • Add the second copper current collector.

  • Tightening: Secure the cell stack with bolts. Use a torque wrench to tighten the bolts in a star pattern to ensure even pressure distribution and prevent leaks.

  • Connecting the Flow System:

    • Connect the electrolyte reservoirs to the cell inlets and outlets using tubing and peristaltic pumps.

    • Ensure the anolyte and catholyte flow paths are separate and correctly connected to their respective electrode compartments.

  • Leak Test: Before introducing the electrolytes, circulate DI water through both sides of the cell to check for any leaks.

  • Introducing Electrolytes: Once the system is confirmed to be leak-free, empty the DI water and carefully fill the reservoirs with the anolyte and catholyte.

  • Purging: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any dissolved oxygen, which can interfere with the electrochemical reactions.

Diagram of a Typical RFB Experimental Setup

RFB_Setup cluster_cell Flow Cell Anode Negative Electrode (Graphite Felt) Membrane Ion-Exchange Membrane Anode->Membrane Anolyte_Tank Anolyte Reservoir (1,5-AQDS) Anode->Anolyte_Tank Return Potentiostat Potentiostat/ Battery Cycler Anode->Potentiostat Cathode Positive Electrode (Graphite Felt) Catholyte_Tank Catholyte Reservoir Cathode->Catholyte_Tank Return Cathode->Potentiostat Membrane->Cathode Pump1 Pump Anolyte_Tank->Pump1 Charge/Discharge Pump2 Pump Catholyte_Tank->Pump2 Charge/Discharge Pump1->Anode Charge/Discharge Pump2->Cathode Charge/Discharge

Caption: Schematic of a laboratory-scale redox flow battery testing setup.

Protocol for Electrochemical Characterization

Electrochemical characterization is essential to evaluate the performance of the 1,5-AQDS electrolyte and the assembled flow battery.

Equipment:

  • Potentiostat/Galvanostat/Battery Cycler

A. Cyclic Voltammetry (CV)

  • Purpose: To investigate the redox behavior, reversibility, and reaction kinetics of the 1,5-AQDS electrolyte.

  • Setup: A three-electrode setup is typically used, with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Procedure:

    • Place a small volume of the 1,5-AQDS anolyte in an electrochemical cell.

    • Immerse the three electrodes in the solution.

    • Scan the potential over a range that covers the expected redox peaks of 1,5-AQDS.

    • Vary the scan rate (e.g., 10, 20, 50, 100 mV/s) to assess the reaction kinetics.

B. Galvanostatic Cycling

  • Purpose: To determine the charge-discharge capacity, coulombic efficiency, voltage efficiency, and energy efficiency of the full flow battery.

  • Procedure:

    • Set the desired current density (e.g., in mA/cm²).

    • Define the voltage cut-off limits for charging and discharging.

    • Cycle the battery by applying a constant current for charging and discharging.

    • Record the voltage profile as a function of time and capacity.

    • Perform multiple cycles to assess capacity retention and stability.[8]

C. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To investigate the internal resistance of the battery, including ohmic resistance, charge transfer resistance, and mass transport limitations.

  • Procedure:

    • Set the battery to a specific state of charge (e.g., 50% SoC).

    • Apply a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Measure the resulting AC current response.

    • Plot the data in a Nyquist plot (imaginary impedance vs. real impedance) to analyze the different resistance components.

Data Presentation and Performance Metrics

Systematic data collection and analysis are crucial for evaluating the performance of 1,5-AQDS in an AORFB.

Table 1: Key Properties of Anthraquinone Disulfonate Isomers

Property1,5-AQDS2,6-AQDS2,7-AQDS
Symmetry CentralCentralAsymmetric
Aqueous Solubility (Disodium Salt) < 0.1 M[7]< 0.1 M[7]~0.58 M - 0.74 M[7]
Redox Potential (vs. SHE at pH 0) N/AN/A+0.2 V[1]

Note: The redox potential of different isomers can vary. The value for 2,7-AQDS is provided for comparison.

Table 2: Performance Metrics for AORFBs

MetricFormulaDescription
Coulombic Efficiency (CE) (Discharge Capacity / Charge Capacity) x 100%The ratio of charge extracted during discharge to the charge supplied during charging.
Voltage Efficiency (VE) (Average Discharge Voltage / Average Charge Voltage) x 100%A measure of the voltage losses due to overpotentials.
Energy Efficiency (EE) CE x VEThe overall efficiency of the battery in storing and releasing energy.
Capacity Retention (Capacity at cycle 'n' / Initial Capacity) x 100%A measure of the stability of the battery over multiple cycles.
Energy Density (n * C * V) / MThe amount of energy stored per unit volume or mass of the electrolyte. (n=electrons, C=concentration, V=voltage, M=molar mass)

Troubleshooting and Best Practices

Diagram for Troubleshooting Common AORFB Issues

Troubleshooting Start Problem Observed High_Resistance High Internal Resistance? Start->High_Resistance Capacity_Fade Rapid Capacity Fade? Start->Capacity_Fade Low_CE Low Coulombic Efficiency? Start->Low_CE Check_Connections Check cell connections and torque High_Resistance->Check_Connections Yes Check_Membrane Inspect membrane for degradation High_Resistance->Check_Membrane Yes Check_Electrode Check electrode for fouling/deactivation High_Resistance->Check_Electrode Yes Check_Crossover Investigate electrolyte crossover Capacity_Fade->Check_Crossover Yes Check_Degradation Analyze electrolyte for degradation products Capacity_Fade->Check_Degradation Yes Low_CE->Check_Crossover Yes Check_Leaks Check for system leaks Low_CE->Check_Leaks Yes

Caption: A decision tree for troubleshooting common issues in AORFB testing.

Best Practices:

  • Inert Atmosphere: Always handle and store electrolytes under an inert atmosphere to prevent oxidation by atmospheric oxygen.

  • Material Compatibility: Ensure all wetted components (tubing, gaskets, etc.) are chemically compatible with the acidic or alkaline electrolytes.

  • Symmetric Cells: For studying the intrinsic stability of 1,5-AQDS, consider using a symmetric cell configuration where both reservoirs contain the 1,5-AQDS electrolyte. This helps to decouple degradation from crossover effects.[10]

  • State of Charge (SoC) Monitoring: Accurately monitoring the SoC is crucial for reliable experiments. This can be done through open-circuit voltage measurements or spectroscopic techniques.[4]

Conclusion

Anthraquinone-1,5-disulfonic acid disodium salt hydrate is a viable candidate for the negolyte in aqueous organic redox flow batteries. While its lower solubility compared to the 2,7-isomer presents a challenge for achieving high energy densities, its electrochemical properties warrant further investigation. By following standardized protocols for preparation, assembly, and characterization, researchers can obtain reliable and comparable data, contributing to the advancement of AORFB technology. Future research should focus on strategies to enhance the solubility of 1,5-AQDS and to further investigate its long-term stability under various operating conditions.

Sources

Method

measuring Anthraquinone-1,5-disulfonic acid disodium salt hydrate reduction by Geobacter species

Introduction and Mechanistic Background Geobacter species, particularly Geobacter sulfurreducens, are renowned for their remarkable extracellular electron transfer (EET) capabilities. These obligate anaerobes can couple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Background

Geobacter species, particularly Geobacter sulfurreducens, are renowned for their remarkable extracellular electron transfer (EET) capabilities. These obligate anaerobes can couple the oxidation of organic electron donors (such as acetate) to the reduction of insoluble metal oxides and soluble humic substances in their environment [1].

To study these complex EET mechanisms in vitro, researchers frequently utilize Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) or its isomer Anthraquinone-2,6-disulfonate as soluble, structurally defined analogs for the quinone moieties found in naturally occurring humic acids [2]. The reduction of oxidized AQDS yields the hydroquinone form, AH2DS (or AH2QDS). Because AQDS and AH2DS possess distinct optical properties, the biological reduction process can be continuously monitored and quantified using spectrophotometry, typically by tracking the increase in absorbance at 450 nm [3].

Mechanistic Causality in the EET Pathway

The transfer of electrons from intracellular acetate oxidation to extracellular AQDS requires a highly coordinated chain of multiheme c -type cytochromes. Electrons traverse the inner membrane, pass to periplasmic triheme cytochromes (such as PpcA, which acts as a crucial thermodynamic capacitor), and are finally shuttled across the outer membrane via porin-cytochrome complexes (e.g., OmcB, OmcS, OmcZ) to the terminal electron acceptor, AQDS [4].

EET_Pathway Acetate Acetate (Electron Donor) IM Inner Membrane (MacA / CbcL) Acetate->IM e- transfer Periplasm Periplasm (PpcA Cytochromes) IM->Periplasm e- transfer OM Outer Membrane (OmcB / OmcS) Periplasm->OM e- transfer AQDS AQDS (Oxidized) OM->AQDS Extracellular Reduction AH2DS AH2DS (Reduced) AQDS->AH2DS +2e-, +2H+

Figure 1: Extracellular electron transfer (EET) pathway from acetate to AQDS in Geobacter.

Experimental Workflow and Self-Validating Protocol

The following protocol details the preparation, inoculation, and spectrophotometric quantification of AQDS reduction by G. sulfurreducens. To ensure trustworthiness, this protocol incorporates intrinsic biological and abiotic controls, creating a self-validating experimental system.

Reagent and Media Preparation

Geobacter species are strict anaerobes; therefore, all media preparation must be performed using standard anaerobic techniques (e.g., boiling and flushing with N2/CO2, dispensing in an anaerobic chamber) [1].

Basal Reaction Buffer Composition [1]:

  • NaHCO3: 2.5 g/L

  • NH4Cl: 0.25 g/L

  • NaH2PO4·H2O: 0.006 g/L

  • KCl: 0.1 g/L

  • Note: The buffer is flushed with an 80% N2 / 20% CO2 gas mix to maintain a stable pH of ~6.8-7.0.

Substrate Additions:

  • Electron Donor: Sodium Acetate (10 mM final concentration).

  • Electron Acceptor: AQDS disodium salt hydrate (5 mM to 10 mM final concentration).

Cell Harvesting and Inoculation
  • Grow G. sulfurreducens to late logarithmic phase (OD600 ~ 0.4) in standard NBAF (acetate-fumarate) medium.

  • Harvest cells by anaerobic centrifugation (4,000 × g for 15 min at 4 °C).

  • Wash the cell pellet twice with the sterilized, osmotically balanced basal reaction buffer to remove residual fumarate and soluble electron shuttles [1].

  • Resuspend the washed cells in the basal reaction buffer to a standardized optical density (e.g., OD600 = 0.1) to ensure consistent biomass across replicates.

Spectrophotometric Assay

Reduced AH2DS exhibits a bright red/orange color, whereas oxidized AQDS is pale yellow/brownish[5]. The accumulation of AH2DS is quantified by measuring absorbance at 450 nm [3].

  • Setup: Prepare 10 mL anaerobic serum vials containing the basal medium, 10 mM acetate, and 5 mM AQDS.

  • Controls:

    • Abiotic Control: Cell-free medium with acetate and AQDS (validates that AQDS is not auto-reducing).

    • Donor-Free Control: Cells + AQDS without acetate (validates that reduction is coupled to specific substrate oxidation, not endogenous decay).

  • Inoculation: Inject the washed Geobacter suspension into the test vials.

  • Incubation: Incubate all vials at 30 °C in the dark (to prevent potential photochemical reduction of quinones).

  • Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw 100 µL aliquots using a sterile, N2-flushed syringe.

  • Measurement: Immediately read the absorbance at 450 nm using a microplate reader or UV-Vis spectrophotometer housed within an anaerobic chamber.

Workflow Step1 1. Anaerobic Culture Growth (OD600 ~0.4) Step2 2. Cell Harvesting & Washing (Buffer) Step1->Step2 Step3 3. Inoculation into AQDS + Acetate Media Step2->Step3 Step4 4. Anaerobic Incubation (30°C, Dark) Step3->Step4 Step5 5. Spectrophotometric Quantification (Abs 450 nm) Step4->Step5

Figure 2: Step-by-step experimental workflow for measuring AQDS reduction by Geobacter.

Data Presentation and Expected Outcomes

When plotting the absorbance at 450 nm against time, researchers can calculate the specific reduction rate. The table below summarizes typical quantitative parameters expected during a standard G. sulfurreducens AQDS reduction assay.

Table 1: Expected Kinetic Parameters for AQDS Reduction

Experimental ConditionInitial AQDS (mM)Max AH2DS Absorbance (450 nm)Reduction Rate Constant ( k )Visual Color Change
Wild-Type + Acetate 5.0High (~1.2 - 1.5 AU)RapidPale Yellow Bright Red
Abiotic Control 5.0Baseline (<0.05 AU)ZeroRemains Pale Yellow
Donor-Free Control 5.0Minimal (<0.10 AU)NegligibleRemains Pale Yellow
Δ omcB/S Mutant 5.0Low (~0.2 - 0.3 AU)Severely ImpairedFaint Orange

Note: Absorbance values (AU) depend on the path length of the specific cuvette or microplate used. A standard curve using chemically reduced AQDS (e.g., via sodium dithionite) should be generated to convert absorbance to molar concentrations.

References

  • Direct and Quinone-Mediated Palladium Reduction by Geobacter sulfurreducens: Mechanisms and Modeling. Environmental Science & Technology. URL:[Link]

  • Nanowires of Geobacter sulfurreducens Require Redox Cofactors to Reduce Metals in Pore Spaces Too Small for Cell Passage. Environmental Science & Technology. URL:[Link]

  • Recovery of Humic-Reducing Bacteria from a Diversity of Environments. Applied and Environmental Microbiology. URL:[Link]

  • Rational engineering of Geobacter sulfurreducens electron transfer components: a foundation for building improved Geobacter-based bioelectrochemical technologies. Frontiers in Microbiology. URL:[Link]

  • Anaerobic reduction and oxidation of quinone moieties and the reduction of oxidized metals by halorespiring and related organisms. FEMS Microbiology Ecology. URL:[Link]

Application

Application Note: Photocatalytic Reduction of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate Under UV Light

Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental workflows, and quantitative photophysical analysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental workflows, and quantitative photophysical analysis.

Executive Summary & Mechanistic Rationale

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly soluble, robust redox mediator widely utilized as an electron shuttle in biogeochemical processes and as a negolyte in aqueous redox flow batteries. Under ultraviolet (UV) irradiation in the presence of a semiconductor photocatalyst (e.g., TiO₂), 1,5-AQDS undergoes a clean, reversible two-electron, two-proton reduction to its hydroquinone derivative (1,5-AH₂QDS).

The photocatalytic reduction relies on the generation of electron-hole ( e−/h+ ) pairs within the semiconductor. When excited by UV light exceeding its bandgap, the photocatalyst promotes electrons to the conduction band (CB) while leaving holes in the valence band (VB). To prevent rapid charge recombination, a sacrificial electron donor (SED) is employed to scavenge the holes. The isolated conduction band electrons are then thermodynamically capable of reducing 1,5-AQDS[1].

G cluster_photo Semiconductor (e.g., TiO2) VB Valence Band (h+) CB Conduction Band (e-) VB->CB UV Light (hν) SD_ox Oxidation Products VB->SD_ox AQDS 1,5-AQDS (Oxidized) CB->AQDS Transfers e- SD Sacrificial Donor SD->VB Scavenges h+ AH2QDS 1,5-AH2QDS (Reduced) AQDS->AH2QDS + 2e-, + 2H+

Fig 1: Electron transfer pathway for the UV-driven photocatalytic reduction of 1,5-AQDS.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, designing a robust photocatalytic assay requires understanding the "why" behind the physical chemistry. The following parameters dictate the success and reproducibility of the reduction:

  • pH Dependence and Proton-Coupled Electron Transfer (PCET): The reduction of 1,5-AQDS is a PCET process. The redox potential of the molecule shifts cathodically by approximately 59 mV per pH unit[2]. In highly alkaline media, the reduction may yield deprotonated semiquinone intermediates, which convolutes the spectral data[3]. Maintaining a slightly acidic to neutral pH (pH 4.0 – 7.0) ensures a clean, direct conversion to the hydroquinone state.

  • Strict Anaerobic Conditions: 1,5-AH₂QDS is highly susceptible to auto-oxidation. Dissolved oxygen ( O2​ ) acts as a competitive electron scavenger at the conduction band and will rapidly re-oxidize any formed 1,5-AH₂QDS back to 1,5-AQDS. Failing to rigorously deoxygenate the system creates a futile redox cycle, artificially suppressing the observed quantum yield.

  • Sacrificial Hole Scavenging: Without a sacrificial donor (e.g., sodium formate or thioglycolic acid), the photogenerated holes will recombine with the electrons in picoseconds. The SED must have an oxidation potential that is thermodynamically favorable for rapid hole quenching[1].

Quantitative Data & Photophysical Properties

Tracking the reaction kinetics requires precise spectrophotometric parameters. The table below summarizes the critical quantitative data used to monitor the state of charge (SOC) of the 1,5-AQDS system.

ParameterValueAnalytical Significance
Oxidized Peak ( λmax​ ) 256 nm, 331 nmBaseline quantification of the fully oxidized 1,5-AQDS[3].
Reduced Peak ( λmax​ ) 390 nmReal-time kinetic tracking of 1,5-AH₂QDS formation[3].
Isosbestic Point ~354 nmConfirms a clean 1:1 stoichiometric conversion without stable intermediates[3].
Molar Extinction Coefficient ( ϵ ) ~51,150 M −1 cm −1 (at 260 nm)Enables precise concentration determination via the Beer-Lambert Law[4].
Standard Reduction Potential -0.175 V vs SHEDetermines the thermodynamic feasibility of electron transfer from the CB[5].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By continuously monitoring the spectral isosbestic point, the operator can confirm the mechanistic integrity of the reduction in real-time.

Materials Required
  • Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS)

  • Titanium dioxide (TiO₂, P25 Degussa) or equivalent wide-bandgap semiconductor

  • Sodium formate or Thioglycolic acid (TGA) as the SED

  • Phosphate buffer (0.1 M, pH 6.0)

  • Quartz cuvette with airtight septum seal

  • UV Light Source (365 nm LED or Xenon arc lamp with bandpass filter)

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 200 µM stock solution of 1,5-AQDS in 0.1 M phosphate buffer (pH 6.0).

  • Add the sacrificial electron donor (e.g., 40 mM sodium formate) to the solution.

  • Suspend the TiO₂ photocatalyst at a loading concentration of 0.5 mg/mL. Sonicate the suspension in the dark for 10 minutes to ensure uniform dispersion.

Step 2: Deoxygenation (Critical Path)

  • Transfer 3.0 mL of the suspension into a quartz cuvette equipped with a magnetic stir bar.

  • Seal the cuvette with a rubber septum.

  • Insert two needles (one long for sparging, one short for venting) and purge the solution with high-purity Argon or Nitrogen gas for a minimum of 30 minutes.

  • Remove the venting needle first, followed by the sparging needle, to maintain positive inert gas pressure.

Step 3: Baseline Validation

  • Place the cuvette in a UV-Vis spectrophotometer.

  • Record the dark spectrum. Validation Check: You must observe a sharp absorption peak at 331 nm and a flat baseline at 390 nm, confirming the 100% oxidized state[3].

Step 4: UV Irradiation & Kinetic Monitoring

  • Irradiate the cuvette using the 365 nm UV source while maintaining continuous magnetic stirring.

  • Pause irradiation at fixed intervals (e.g., every 5 minutes) to record the UV-Vis spectrum.

  • In-Process Validation Check: As the reaction progresses, the 331 nm peak must decrease proportionally as the 390 nm peak emerges[3]. The overlaid spectra must intersect precisely at the ~354 nm isosbestic point[3]. If the isosbestic point drifts, halt the experiment; this indicates oxygen ingress or a pH-induced side reaction.

Step 5: Reversibility Check (Post-Assay)

  • Once the 331 nm peak has fully depleted (indicating 100% reduction to 1,5-AH₂QDS), unseal the cuvette and expose the solution to ambient air while stirring.

  • Record the spectrum after 10 minutes. The 390 nm peak should vanish, and the 331 nm peak should return to its original intensity, validating that the molecule was reversibly reduced and not photolytically degraded.

Sources

Method

Application Note: Optimization of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate Dosage for the Stimulation of Anaerobic Digestion

Scientific Context and Mechanistic Rationale In anaerobic digestion (AD), the syntrophic oxidation of volatile fatty acids (VFAs) and alcohols is frequently the rate-limiting bottleneck. Traditionally, electron exchange...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Mechanistic Rationale

In anaerobic digestion (AD), the syntrophic oxidation of volatile fatty acids (VFAs) and alcohols is frequently the rate-limiting bottleneck. Traditionally, electron exchange between syntrophic oxidizing bacteria and methanogenic archaea relies on Interspecies Hydrogen Transfer (IHT) or formate diffusion[1]. However, IHT is thermodynamically constrained by hydrogen partial pressure; if H₂ accumulates, VFA oxidation ceases, leading to system acidification and failure.

To bypass this thermodynamic limitation, exogenous redox mediators—specifically humic acid analogues—are introduced to facilitate Mediated Interspecies Electron Transfer (MIET) [2]. Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly soluble, quinone-based electron shuttle that perfectly mimics the electron-accepting moieties of natural humic substances[3].

The Causality of AQDS-Driven Stimulation

The addition of AQDS fundamentally alters the electron flow within the anaerobic microbiome:

  • Extracellular Reduction: Electroactive syntrophic bacteria (e.g., Geobacter, Anaerolinea) oxidize organic substrates (like ethanol or acetate) and transfer the extracted electrons directly to the oxidized quinone groups of AQDS, reducing it to the hydroquinone form (AH₂QDS)[2][4].

  • Diffusion and Oxidation: The highly soluble AH₂QDS diffuses rapidly through the aqueous phase to methanogenic archaea (e.g., Methanosarcina, Methanosaeta)[2][4].

  • Methanogenesis: The methanogens utilize AH₂QDS as a direct electron donor to reduce CO₂ to methane (CH₄), subsequently re-oxidizing the mediator back to AQDS to continue the catalytic cycle[4][5].

This redox cycling accelerates VFA consumption, shortens the methanogenic lag phase, and provides profound resilience against environmental stressors such as high ammonia concentrations[2].

MechanisticPathway cluster_AQDS Redox Mediator Cycle (MIET) Substrate Organic Substrates (e.g., VFAs, Ethanol) Syntrophs Electroactive Bacteria (e.g., Geobacter) Substrate->Syntrophs Oxidation AQDS AQDS (Oxidized) Syntrophs->AQDS Extracellular e- Transfer AH2QDS AH2QDS (Reduced) AQDS->AH2QDS Reduction AH2QDS->AQDS Re-oxidation Methanogens Methanogenic Archaea (e.g., Methanosaeta) AH2QDS->Methanogens e- Donation Methane Methane (CH4) Methanogens->Methane Methanogenesis

AQDS-mediated interspecies electron transfer (MIET) between syntrophs and methanogens.

Quantitative Dosage Optimization

The efficacy of AQDS in anaerobic digestion is strictly concentration-dependent. Because AQDS acts as an electron acceptor, improper dosing can inadvertently turn it into a competitive electron sink, diverting electrons away from methanogenesis and stalling CH₄ production until the entire AQDS pool is reduced[4][5].

The table below synthesizes quantitative data from recent anaerobic batch assays to guide precise dosing strategies:

AQDS ConcentrationTarget ApplicationMechanistic Outcome & Kinetic Impact
100 μM (0.1 mM) Stress Mitigation (e.g., Ammonia Toxicity)Optimal for triggering MIET under 5.0 g NH₄⁺-N/L stress. Shortens the methanogenic lag phase by ~13.8% and increases the maximum CH₄ production rate by 10.8%[2].
0.5 mM – 5.0 mM General Methanogenesis StimulationProvides significant long-term stimulation. CH₄ accumulation in later digestion phases can be 5 to 10 times greater than unamended controls[4]. Enriches Geobacter species[4].
≥ 20.0 mM Toxicity / Microbial Adaptation StudiesInhibitory. Acts as a massive electron sink. Causes severe, temporary CH₄ inhibition. Requires a prolonged adaptation period before methanogenesis can re-establish[4][5].

Expert Insight: For standard VFA-fed bioreactors or sludge digesters, a dosage of 0.1 mM to 1.0 mM is highly recommended. This concentration is sufficient to saturate the extracellular electron transfer networks without causing the temporary methanogenic inhibition seen at >5.0 mM[2][4].

Self-Validating Experimental Protocol

To rigorously evaluate the stimulatory effect of Anthraquinone-1,5-disulfonic acid disodium salt hydrate, the experimental design must isolate the MIET mechanism from background degradation and abiotic reactions. This protocol establishes a self-validating matrix using 125 mL serum bottles[4].

Reagent and Inoculum Preparation

Causality Check: AQDS is photosensitive and its redox state is easily altered by ambient oxygen. All preparations must be conducted in an anaerobic chamber or under continuous N₂ sparging to maintain the oxidized quinone state prior to microbial interaction[3].

  • AQDS Stock Solution (10 mM): Dissolve 4.12 g of Anthraquinone-1,5-disulfonic acid disodium salt hydrate in 1 L of deoxygenated, deionized water. Filter-sterilize (0.22 μm) into a foil-wrapped, anaerobic sterile bottle.

  • Inoculum: Obtain anaerobic granular sludge or paddy soil[6]. Pre-incubate the sludge at 35°C for 5 days to deplete residual endogenous organic matter, ensuring that measured methanogenesis strictly originates from the spiked substrate.

  • Substrate: Prepare a 300 mM Ethanol or Sodium Acetate stock solution as the sole carbon source[4].

Self-Validating Control Matrix

Set up the following conditions in triplicate to ensure data integrity:

  • Experimental Group: Inoculum + Substrate + AQDS (Target: 0.5 mM).

  • Negative Control: Inoculum + Substrate + Equal volume of sterile water (Establishes baseline IHT kinetics).

  • Endogenous Control: Inoculum + AQDS + No Substrate (Quantifies CH₄ derived from decaying biomass).

  • Abiotic Control: Substrate + AQDS + Autoclaved Inoculum (Validates that AQDS reduction and CH₄ production are strictly biological, not chemical)[2].

Microcosm Assembly and Incubation
  • Inside an anaerobic glove box, dispense 40 mL of the pre-incubated anaerobic sludge into 125 mL glass serum bottles[4].

  • Spike 5 mL of the substrate stock (final concentration ~30 mM)[4].

  • Spike the required volume of the 10 mM AQDS stock to achieve the target liquid-phase concentration (e.g., 2.5 mL for a 0.5 mM final concentration in a 50 mL working volume).

  • Top up to exactly 50 mL working volume using anaerobic basal medium.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Remove from the glove box and purge the headspace with an N₂/CO₂ gas mix (80:20 v/v) for 5 minutes to establish a strict anaerobic environment and buffer the pH.

  • Incubate in the dark at 35°C (mesophilic) or 55°C (thermophilic) on a rotary shaker at 120 rpm[7].

Analytical Monitoring
  • Gas Phase (Daily): Measure headspace pressure using a pressure transducer. Analyze biogas composition (CH₄, CO₂, H₂) using a Gas Chromatograph equipped with a Thermal Conductivity Detector (GC-TCD)[4].

  • Liquid Phase (Every 3 days): Extract 0.5 mL liquid samples using a sterile syringe. Centrifuge and filter (0.22 μm). Analyze VFA consumption via High-Performance Liquid Chromatography (HPLC) equipped with a UV detector (210 nm) and an Aminex HPX-87H column.

ProtocolWorkflow Step1 1. Media & Inoculum Prep (Anaerobic Degassing & Starvation) Step2 2. AQDS Stock Addition (Target: 0.1 - 5.0 mM) Step1->Step2 Step3 3. Control Implementation (Positive, Negative, Endogenous, Abiotic) Step2->Step3 Step4 4. Bioreactor Incubation (Strictly Dark, 35°C, 120 rpm) Step3->Step4 Step5 5. Kinetic Sampling (GC-TCD for CH4 & HPLC for VFAs) Step4->Step5

Self-validating workflow for AQDS-supplemented anaerobic digestion batch assays.

References

  • Title: Biochar Modulates Methanogenesis through Electron Syntrophy of Microorganisms with Ethanol as a Substrate | Environmental Science & Technology Source: acs.org URL: [Link]

  • Title: Effect of anthraquinone-2,6-disulfonate (AQDS) on anaerobic digestion under ammonia stress: Triggering mediated interspecies electron transfer (MIET) Source: researchgate.net URL: [Link]

  • Title: Reduction of anthraquinone-2,6-disulfonate (AQDS) in the anaerobic soil microcosms Source: researchgate.net URL: [Link]

  • Title: Effect of AQDS liquid phase concentration on the enhancement of CH4-production rate Source: researchgate.net URL: [Link]

  • Title: Electron shuttles enhanced the removal of antibiotics and antibiotic resistance genes in anaerobic systems: A review Source: frontiersin.org URL: [Link]

  • Title: Contribution of Quinones and Ketones/Aldehydes to the Optical Properties of Humic Substances (HS) and Chromophoric Dissolved Organic Matter (CDOM) Source: acs.org URL: [Link]

  • Title: anthraquinone disulfonate experiment: Topics by Science.gov Source: science.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing precipitation of Anthraquinone-1,5-disulfonic acid disodium salt hydrate in minimal media

Technical Support Center: Resolving AQDS Precipitation in Minimal Media The Phenomenon: Why Does AQDS Precipitate? Anthraquinone-1,5-disulfonic acid disodium salt hydrate (commonly referred to in literature alongside its...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving AQDS Precipitation in Minimal Media

The Phenomenon: Why Does AQDS Precipitate?

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (commonly referred to in literature alongside its isomers as AQDS) is a highly effective electron shuttle used extensively in anaerobic microbiology and bioelectrochemistry to facilitate extracellular electron transfer[1][2]. While the disodium salt form of this compound is highly soluble in pure water due to favorable ion-dipole interactions[3], researchers frequently encounter severe precipitation when incorporating it into defined minimal media.

This precipitation is a thermodynamic consequence of the common-ion effect and the formation of insoluble coordination complexes. Minimal media contains significant concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) and transition metals (e.g., Fe²⁺/³⁺). The sulfonate (R-SO₃⁻) groups on the anthraquinone ring act as bidentate or bridging ligands, coordinating with these multivalent cations to form highly stable, insoluble polymeric networks. Furthermore, the high ionic strength of minimal media reduces the hydration shell around the AQDS molecules, lowering the dielectric constant of the local microenvironment and inducing a "salting-out" effect.

Mechanistic Q&A: Troubleshooting Experimental Failures

Q: I autoclaved my minimal media with AQDS, and a heavy precipitate formed. Is the AQDS degraded? A: The AQDS is likely not degraded, but it has been forced into an insoluble state. Autoclaving AQDS directly within minimal media is the leading cause of precipitation. The high thermal energy (121°C) during autoclaving provides the kinetic energy required to overcome the activation barrier for insoluble salt formation between the sulfonate groups and the media's divalent cations. You must decouple the sterilization of the media base from the AQDS[4].

Q: Does the pH of my media affect AQDS solubility? A: Yes, significantly. AQDS solubility is maximized at neutral to slightly alkaline pH (7.0 – 7.6)[1]. At acidic pH levels, the sulfonate groups become partially protonated, which reduces their ionic character and drives aggregation. Maintaining a buffered environment is critical to preventing localized pH drops that induce micro-precipitation.

Q: Can I use chelating agents like EDTA to prevent precipitation? A: While chelating agents will bind the problematic divalent cations and keep AQDS in solution, this is strongly discouraged in microbiological assays. Chelating agents strip essential trace metals from the bacteria, severely inhibiting the growth and metabolic activity of organisms like Shewanella and Geobacter. Instead, you should rely on the "split-preparation" method detailed below.

Quantitative Matrix: Solubility Limits

To design a successful experiment, you must respect the solubility thresholds of AQDS across different matrix conditions. The table below summarizes the maximum stable concentrations based on the preparation method.

Matrix ConditionMax Tested Stable ConcentrationSterilization MethodPrecipitation Risk
DI Water / Phosphate Buffer (pH 7.6)5.0 mM - 50.0 mMFilter (0.22 µm)Low
Freshwater Minimal Media0.1 mM - 2.0 mMAseptic Addition (Post-Autoclave)Low
High Ca²⁺/Mg²⁺ Minimal Media0.1 mM - 1.0 mMAseptic Addition (Post-Autoclave)Moderate
Any Minimal Media BaseAny ConcentrationCo-AutoclavingHigh

Self-Validating Protocol: Split-Preparation of AQDS Media

To prevent the thermodynamic formation of insoluble AQDS-cation complexes, use this step-by-step split-preparation methodology. This protocol ensures the AQDS remains bioavailable and accurately concentrated.

Phase 1: Preparation of 100x AQDS Stock Solution

  • Weigh the appropriate amount of Anthraquinone-1,5-disulfonic acid disodium salt hydrate to achieve a stock concentration of 10 mM to 50 mM.

  • Dissolve the powder in an anoxic 20 mM potassium phosphate buffer (pH 7.6)[1].

    • Causality Note: Using a buffered solution rather than unbuffered water prevents localized pH drops during dissolution, maintaining the sulfonate groups in their highly soluble, fully deprotonated state.

  • Stir vigorously until the solution is completely transparent.

  • Filter-sterilize the solution inside an anaerobic chamber (or under a sterile hood) using a 0.22 µm polyethersulfone (PES) syringe filter. Do not autoclave this stock.

Phase 2: Preparation of the Minimal Media Base

  • Prepare your specific minimal media base (e.g., containing NH₄Cl, KCl, NaH₂PO₄, trace minerals, and vitamins) without the AQDS[5].

  • Autoclave the media base at 121°C for 20 minutes.

  • Cool the media completely to your target incubation temperature (e.g., 30°C).

    • Causality Note: Adding AQDS to hot media increases the kinetic energy available to drive the precipitation reaction. Cooling the media traps the system in a kinetically stable state.

Phase 3: Aseptic Combination and Validation

  • Spike the 100x AQDS stock aseptically into the cooled minimal media to reach your final working concentration (typically 0.1 mM to 1.0 mM)[2].

  • Homogenize by gently swirling the sealed bottle.

  • Self-Validation Step: Measure the optical density of the final media at 600 nm (OD₆₀₀) prior to bacterial inoculation. A stable, precipitate-free media must have an OD₆₀₀ of 0.000 (blanked against pure water). Any baseline absorbance indicates micro-precipitation. To verify the exact concentration of soluble AQDS, perform UV-visible spectroscopy using the extinction coefficient ε₃₂₆ₙₘ = 5200 M⁻¹cm⁻¹[1].

Diagnostic Workflow

AQDS_Troubleshooting N1 Identify AQDS Precipitation N2 Check Media Composition N1->N2 N3 High Divalent Cations (Ca2+, Mg2+)? N2->N3 N4 Autoclaving Media with AQDS? N3->N4 No N5 Prepare Separate AQDS Stock in DI Water or Buffer N3->N5 Yes N4->N5 Yes N8 Adjust pH to 7.0-7.6 N4->N8 No N6 Filter Sterilize (0.22 µm) N5->N6 N7 Aseptic Addition Post-Autoclaving N6->N7 N8->N7

Logical workflow for diagnosing and resolving AQDS precipitation in minimal media.

Sources

Optimization

optimizing Anthraquinone-1,5-disulfonic acid disodium salt hydrate concentration for maximum current density

Welcome to the Aqueous Organic Redox Flow Battery (AORFB) Technical Support Center . This portal is designed for researchers and electrochemists optimizing Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQD...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Aqueous Organic Redox Flow Battery (AORFB) Technical Support Center . This portal is designed for researchers and electrochemists optimizing Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) as a negolyte.

Optimizing 1,5-AQDS concentration is a delicate balance. While higher concentrations theoretically yield higher energy densities and delay mass transport limitations, 1,5-AQDS presents unique physicochemical bottlenecks—specifically, strict solubility limits and concentration-dependent dimerization—that can severely throttle your maximum current density.

Below is your diagnostic and optimization hub.

Part 1: Core Mechanistic Briefing (The Causality of 1,5-AQDS)

To optimize current density, you must first understand the molecular constraints of 1,5-AQDS. Current density ( i ) is fundamentally governed by the flux of active species to the electrode surface. While increasing concentration ( C ) linearly increases the mass transport limit[1], 1,5-AQDS exhibits two critical failure modes if over-concentrated:

  • The Symmetry-Driven Solubility Limit: Unlike its highly soluble isomer 2,7-AQDS, 1,5-AQDS possesses central molecular symmetry. This symmetry leads to tighter crystal lattice packing, restricting its aqueous solubility to approximately 0.07 M (70 mM) in pure water[2], and dropping to ~60 mM in highly acidic supporting electrolytes (e.g., 3 M H2​SO4​ )[3]. Exceeding this causes immediate precipitation, clogging flow fields and plummeting current density.

  • Concentration-Dependent Dimerization: At concentrations exceeding 10 mM, anthraquinone disulfonic acids undergo reversible intermolecular dimerization[4]. This dimerization increases the hydrodynamic radius of the active species (lowering the diffusion coefficient) and alters the charge storage mechanism. Under acidic conditions, severe dimerization can trap the molecule in intermediate states, allowing only 1.5 electrons per molecule to be reversibly accessed instead of the theoretical 2.0 electrons[4].

Part 2: Experimental Workflow & System Visualization

The following logic diagram maps the self-validating loop required to push 1,5-AQDS to its maximum operational current density without triggering precipitation or severe kinetic losses.

AQDS_Optimization N1 Determine 1,5-AQDS Solubility Limit (~60-70 mM) N2 Prepare Electrolyte (Target: 40-55 mM) N1->N2 N3 Cyclic Voltammetry (CV) Verify Diffusion Coeff. N2->N3 N4 Check Dimerization Impact (>10 mM Threshold) N3->N4 N5 Polarization Curve Map Current Density Limits N4->N5 Reversible Kinetics N6 Adjust Flow Rate or Supporting Electrolyte N4->N6 Sluggish Kinetics N5->N6 Mass Transport Hit N7 Max Current Density Achieved N5->N7 Target Reached N6->N2

Optimization workflow for 1,5-AQDS concentration to maximize current density.

Part 3: Step-by-Step Optimization Protocol

To achieve maximum current density, execute this self-validating protocol. Each step includes a validation mechanism to ensure the integrity of the electrochemical system.

Phase 1: Safe-Margin Electrolyte Preparation

  • Formulation: Prepare a series of 1,5-AQDS disodium salt hydrate solutions at 20 mM, 40 mM, and 55 mM in 1 M H2​SO4​ . Do not exceed 60 mM to avoid the acidic solubility ceiling[3].

  • Self-Validation (Precipitation Check): Centrifuge the samples at 5000 rpm for 15 minutes. If a micro-pellet forms at the bottom of the tube, the local solubility limit has been breached. Dilute by 5 mM and repeat.

Phase 2: Kinetic Profiling via Cyclic Voltammetry (CV)

  • Execution: Use a glassy carbon working electrode. Run CVs on your 55 mM solution at varying scan rates ( ν ) from 10 mV/s to 100 mV/s within a potential window of 0.2 V to -0.2 V vs. Ag/AgCl.

  • Self-Validation (Randles-Sevcik Analysis): Plot the cathodic peak current ( Ip​ ) against the square root of the scan rate ( ν1/2 ).

    • Pass: A perfectly linear relationship indicates a diffusion-controlled process, meaning dimerization is not fatally impeding mass transport.

    • Fail: A non-linear curve indicates severe dimerization or electrode fouling. You must lower the concentration.

Phase 3: Flow Cell Polarization Mapping

  • Execution: Assemble the flow cell with the 55 mM 1,5-AQDS anolyte. Set the flow rate to a high baseline (e.g., 60 mL/min) to isolate concentration effects from pump-rate limitations.

  • Testing: Perform Galvanostatic Charge-Discharge (GCD) at 10% State of Charge (SOC) increments. At each SOC, step the current density from 10 mA/cm 2 upwards in 5 mA/cm 2 increments until the voltage hits the predefined cutoff (e.g., 1.2 V charge / 0.1 V discharge)[3].

  • Self-Validation (Ohmic vs. Mass Transport): Analyze the V-I polarization curve. The linear region represents ohmic resistance. The point where the voltage drops exponentially is your mass transport limit. If this limit occurs below your target current density, your concentration is too low (or your flow rate is insufficient).

Part 4: Quantitative Data Summary

Use the following table to benchmark your experimental parameters against established 1,5-AQDS physicochemical properties.

ParameterValue / ThresholdImpact on Current Density Optimization
Aqueous Solubility (Neutral) ~70 mM (0.07 M)Absolute hard cap on active species concentration[2].
Acidic Solubility (e.g., H2​SO4​ ) ~60 mMCommon-ion effects and protonation lower the solubility cap[3].
Dimerization Threshold > 10 mMReduces diffusion coefficient; alters reaction pathways[4].
Accessible Electrons 1.5 to 2.0 e− Drops to 1.5 e− under acidic conditions due to dimerization[4].
Standard Kinetic Rate ( k0​ ) ∼10−3 cm/sFast inherent kinetics mean current density is usually mass-transport limited rather than kinetically limited[1].

Part 5: Troubleshooting Desk (FAQs)

Q: My current density plateaus at 20 mA/cm 2 , but my 1,5-AQDS concentration is at the 60 mM maximum. How can I push the current density higher? A: If you have hit the concentration ceiling, you are strictly limited by mass transport ( ilimit​=nFDC/δ ). Since you cannot increase C (concentration), you must decrease δ (the diffusion layer thickness). Increase your volumetric flow rate, or switch to a carbon felt electrode with higher porosity and surface area to enhance local turbulence and mass transfer.

Q: I am observing a capacity fade and sluggish current response over 50 cycles at 50 mM concentration. Is the molecule degrading? A: Not necessarily. While 1,5-AQDS is highly stable, at 50 mM it is well above the 10 mM dimerization threshold[4]. Under acidic conditions, these dimers can trap the molecule in intermediate charge states, effectively reducing the accessible electrons from 2.0 to 1.5 per molecule[4]. This manifests as a perceived capacity fade. Try slightly elevating the temperature (e.g., 35°C) to shift the equilibrium away from dimer formation.

Q: Why did my 1,5-AQDS disodium salt precipitate when I added it to my 3 M H2​SO4​ supporting electrolyte, even though I was only at 65 mM? A: You fell victim to the common-ion effect and the symmetry-driven lattice energy of 1,5-AQDS. While 1,5-AQDS can reach 70 mM in pure water[2], the introduction of high concentrations of protons and sulfate ions alters the ionic strength of the solution, dropping the solubility limit to roughly 60 mM[3]. Always prepare a 55 mM safe-margin solution when working in strong acids.

References

  • WO2019072385A1 - Redox flow battery electrolytes Source: Google Patents URL
  • Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs Source: National Institutes of Health (PMC) URL:[Link]

  • Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Hydrobromide Salt of Tribromodopamine as a Positive Electroactive Species with a Three-Electron Redox Process for Redox Flow Battery Applications Source: ACS Applied Energy Materials (ACS Publications) URL:[Link]

Sources

Troubleshooting

troubleshooting Anthraquinone-1,5-disulfonic acid disodium salt hydrate degradation during autoclaving

Overview Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly effective redox mediator and electron shuttle used extensively in anaerobic bioremediation, microbial fuel cells, and extracellular elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly effective redox mediator and electron shuttle used extensively in anaerobic bioremediation, microbial fuel cells, and extracellular electron transfer assays. While AQDS is inherently stable in its pure form, researchers frequently encounter degradation, precipitation, or premature reduction when autoclaving AQDS within complex microbiological media.

This guide provides an in-depth mechanistic breakdown of AQDS thermal instability in complex mixtures and offers self-validating protocols to ensure the scientific integrity of your anaerobic assays.

Troubleshooting FAQs

Q: Why does my culture medium turn red or orange after autoclaving with AQDS? A: AQDS is a redox-active molecule. In its fully oxidized state, it is pale yellow or completely colorless. When it accepts electrons and is reduced to anthrahydroquinone-1,5-disulfonic acid (AH2QDS), it turns a distinct red/orange color. Autoclaving complex media that contains reducing agents (e.g., L-cysteine, sodium sulfide, or organic electron donors like glucose) provides the thermal activation energy required to drive the abiotic reduction of AQDS. This premature reduction compromises your experimental baseline, as the shuttle is no longer in its fully oxidized state prior to bacterial inoculation.

Q: Why am I seeing a loss of electron shuttling activity in my anaerobic bioremediation assays after autoclaving? A: At 121°C, AQDS can form insoluble coordination complexes with trace metals (e.g., Fe³⁺, Ca²⁺, Mg²⁺) present in the medium, causing it to precipitate out of the solution. This drastically reduces the bioavailable concentration of the electron shuttle. To avoid the precipitation of salts and active molecules during sterilization, it is a standard practice to prepare and sterilize these components separately before combining them aseptically (1[1]).

Q: Can I just autoclave the AQDS in pure water? A: Yes. In pure deionized water, AQDS is highly thermally stable. Solid-state analyses show that anthraquinone disulfonic acid frameworks remain stable at temperatures exceeding 183°C (2[2]), and the pure disodium salt hydrate decomposes only at 265°C (). Without electron donors or metal cations present in the solution, abiotic reduction or precipitation cannot occur. However, to maintain a streamlined and foolproof laboratory workflow, filter sterilization of a concentrated stock is universally recommended over autoclaving.

Mechanistic Pathways

AQDS_Degradation AQDS AQDS (Oxidized) [Pale Yellow] Heat Autoclaving (121°C, 15 psi) AQDS->Heat Reduced AH2QDS (Reduced) [Red/Orange] Heat->Reduced Abiotic Reduction Precipitate Metal-AQDS Complexes Heat->Precipitate Cation Binding Media Complex Media (Metals, Organics) Media->Heat

Mechanism of AQDS degradation and precipitation during autoclaving in complex media.

Quantitative Data: Stability Profile

PropertyValueCondition
Molecular Weight 412.29 g/mol Standard
Melting / Decomposition Point 265 °CPure solid state
Framework Thermal Stability Stable up to 183 °CiHOF-24 framework
Aqueous Stability (Pure H₂O) Stable at 121 °CAutoclaving (15 psi, 20 min)
Aqueous Stability (Complex Media) Unstable at 121 °CPresence of metals/reducing agents
Optical State (Oxidized) Pale yellow / ColorlessAmbient / Aerobic
Optical State (Reduced) Red / OrangeAnaerobic / Reduced (AH2QDS)

Standard Operating Procedure (SOP)

To prevent thermal degradation and ensure a self-validating experimental setup, AQDS must be prepared as a concentrated stock and integrated aseptically.

AQDS_Workflow Start Prepare 100x AQDS Stock in Ultrapure Water Filter Filter Sterilize (0.22 µm PES) Start->Filter Combine Aseptic Addition of AQDS to Bulk Media Filter->Combine Bulk Autoclave Bulk Media (121°C, 20 min) Cool Cool Media to <50°C Bulk->Cool Cool->Combine End Stable, Bioavailable AQDS Media Combine->End

Optimized workflow for the sterile preparation of AQDS-supplemented media.

Protocol: Aseptic Preparation and Integration of AQDS

Objective: To prepare a bioavailable, fully oxidized AQDS supplement without thermal degradation.

Step-by-Step Methodology:

  • Stock Calculation & Weighing: Calculate the required mass for a 100x concentrated stock. For a final experimental concentration of 1 mM, prepare a 100 mM stock by weighing 4.12 g of AQDS disodium salt hydrate per 100 mL of water.

  • Dissolution: Dissolve the powder completely in anoxic, ultrapure deionized water inside an anaerobic chamber or under a continuous nitrogen sparge.

  • Filter Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) filter. Causality note: PES is chosen over nylon or cellulose due to its exceptionally low organic binding characteristics, ensuring no loss of AQDS during filtration. Filter the solution directly into a sterile, pre-degassed serum bottle.

  • Bulk Media Autoclaving: Prepare your bulk basal medium (containing salts, carbon sources, and trace metals). Autoclave at 121°C for 20 minutes.

  • Cooling: Allow the bulk medium to cool to room temperature (<50°C). Causality note: Adding cold stock to boiling media can cause sudden thermodynamic shifts, leading to spontaneous salt precipitation.

  • Aseptic Integration: Using a sterile syringe, aseptically transfer the required volume of the 100x AQDS stock into the cooled bulk medium (e.g., 1 mL stock per 99 mL medium).

  • Self-Validation Check: Observe the final medium. It must remain clear to pale yellow.

    • Failure Mode 1 (Red/Orange hue): AQDS has been prematurely reduced. Check your medium for excessive reducing agents.

    • Failure Mode 2 (Cloudiness/Precipitate): The medium was likely too hot during addition, or there is an oversaturation of divalent cations.

References

  • Efficient Biodegradation of Azo Dyes Catalyzed by the Anthraquinone-2-sulfonate and Reduced Graphene Oxide Nanocomposite ACS Omega
  • Anthraquinone substituents modulate ionic hydrogen-bonded organic frameworks to achieve high ionic conductivity for alkali metal ions RSC Publishing
  • Anthraquinone-1,5-disulfonic Acid Disodium Salt - SAFETY D

Sources

Optimization

improving electrochemical reversibility of Anthraquinone-1,5-disulfonic acid disodium salt hydrate

Welcome to the Application Support Center. As a Senior Application Scientist specializing in aqueous organic redox flow batteries (AORFBs), I have designed this guide to address the complex physicochemical challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in aqueous organic redox flow batteries (AORFBs), I have designed this guide to address the complex physicochemical challenges associated with Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS).

Scaling organic electrochemistry from ideal analytical conditions (1 mM) to practical, energy-dense environments (>0.1 M) often exposes hidden kinetic and thermodynamic bottlenecks. This guide breaks down the causality behind 1,5-AQDS irreversibility and provides self-validating experimental workflows to isolate and mitigate these failure modes.

Part 1: Core Principles & Troubleshooting FAQs

Q1: Why does the electrochemical reversibility of 1,5-AQDS degrade when scaling up from analytical concentrations (1 mM) to battery-relevant concentrations (>0.1 M)? Scientist's Insight: This is a fundamental speciation issue driven by intermolecular forces. At low concentrations, 1,5-AQDS exists as a highly reversible monomer. However, at concentrations exceeding 10 mM, AQDS molecules self-associate into dimers due to strong π-π stacking interactions[1]. This dimerization fundamentally alters the solution-phase chemical structure, shifting the redox potential and impeding electron transfer kinetics. In acidic electrolytes, this manifests as a bimodal electrochemical behavior where only ~1.5 electrons per molecule are reversibly accessible, falling short of the theoretical 2.0 electrons[1].

Q2: How does the choice of supporting electrolyte (pH) dictate the reversibility of the 1,5-AQDS redox couple? Scientist's Insight: The reduction of 1,5-AQDS is governed by Proton-Coupled Electron Transfer (PCET). The availability of protons directly dictates the reaction pathway. In unbuffered neutral electrolytes, 1,5-AQDS cannot cycle reversibly due to proton starvation[1]. In highly acidic environments (e.g., 1 M H₂SO₄, pH < 1), the abundance of protons drives a highly reversible two-electron, two-proton (2e⁻/2H⁺) reduction[2]. Conversely, in buffered mild-alkaline conditions, the lack of sufficient protons stabilizes the radical intermediate, restricting the molecule to a one-electron transfer process[1].

Q3: We observe a continuous calendar capacity fade during long-term cycling. Is this purely an electrochemical failure? Scientist's Insight: No, this is primarily a chemical instability issue coupled with system-level crossover. The reduced state (anthrahydroquinone) is chemically less stable than the oxidized state and is highly susceptible to decomposition (e.g., disproportionation into anthrone and anthraquinone)[3]. Furthermore, crossover of the active species through the membrane can trigger crossover-driven side reactions with the catholyte (such as ferrocyanide), leading to irreversible loss of active material[4].

Part 2: Diagnostic Workflows & Self-Validating Protocols

To systematically resolve 1,5-AQDS irreversibility, you must isolate mass-transport limitations from intrinsic kinetic sluggishness and chemical degradation.

Protocol A: Validating Concentration-Dependent Kinetics via RDE Voltammetry

Causality: High concentrations induce dimerization, which lowers the diffusion coefficient and standard rate constant. Self-Validating Mechanism: By varying the rotation rate of a Rotating Disk Electrode (RDE), the Levich and Koutecký-Levich equations allow you to mathematically eliminate mass-transport effects and extract the true kinetic current. If the extrapolated kinetic current deviates non-linearly with concentration, dimerization-induced kinetic suppression is definitively confirmed.

Step-by-Step Methodology:

  • Preparation: Prepare 1,5-AQDS solutions at 1 mM, 10 mM, and 50 mM in 1 M H₂SO₄ supporting electrolyte.

  • Electrode Treatment: Polish a Glassy Carbon (GC) RDE with 0.05 µm alumina slurry, rinse thoroughly with deionized water, and sonicate for 3 minutes to ensure a pristine surface.

  • Data Acquisition: Perform linear sweep voltammetry (LSV) at a slow scan rate (5 mV/s) across rotation rates of 400, 900, 1600, and 2500 RPM.

  • Kinetic Extraction: Plot i−1 vs. ω−1/2 (Koutecký-Levich plot).

  • Validation: Extract the diffusion coefficient ( D ) and standard rate constant ( k0 ). A measurable drop in k0 at 50 mM validates concentration-induced kinetic sluggishness[2].

Protocol B: Isolating Calendar Fade via Symmetric Cell Cycling

Causality: Full-cell testing conflates anolyte degradation, catholyte degradation, and membrane crossover. Self-Validating Mechanism: Using a volumetrically unbalanced, compositionally symmetric cell ensures that the Capacity-Limiting Side (CLS) strictly dictates the electrochemical response. Any capacity fade observed is definitively linked to the degradation of the specific species loaded in the CLS, eliminating counter-electrode interference[5].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 50% State of Charge (SOC) electrolyte by bulk electrolyzing a 0.1 M 1,5-AQDS solution in 1 M H₂SO₄.

  • Cell Assembly: Assemble a flow cell using pretreated Nafion 211 membranes and thermally activated carbon paper electrodes (baked at 400°C for 24h to enhance surface oxygen groups and electrocatalytic activity).

  • Volumetric Imbalance: Load the CLS with 10 mL of the 50% SOC electrolyte and the Non-Capacity-Limiting Side (NCLS) with 20 mL.

  • Cycling: Perform potentiostatic cycling (CV) or galvanostatic cycling with potential holds (CCCV) to cycle the CLS fully[5].

  • Spectroscopic Validation: Monitor capacity retention over 100 cycles. Extract 0.5 mL aliquots every 20 cycles for ¹H NMR to quantify disproportionation products (e.g., anthrone) and validate chemical degradation[4].

Part 3: Quantitative Performance Data

The following table summarizes the impact of concentration and pH on the electrochemical parameters of AQDS, illustrating the causality between speciation and reversibility.

Parameter1 mM AQDS (Acidic)50 mM AQDS (Acidic)50 mM AQDS (Neutral)50 mM AQDS (Alkaline)
Dominant Speciation MonomerDimerDimerDimer
Electrolyte pH < 1 (1 M H₂SO₄)< 1 (1 M H₂SO₄)~5.3 (Unbuffered)~9.6 (Buffered)
Accessible Electrons 2.0 e⁻1.5 e⁻0 e⁻1.0 e⁻
Reversibility Status Highly ReversibleReversible (Bimodal)IrreversibleReversible
Primary Limitation NoneSluggish KineticsProton StarvationRadical Stabilization

Part 4: Mechanistic Visualizations

G AQDS 1,5-AQDS Monomer (< 10 mM) Conc Concentration > 10 mM AQDS->Conc Dimer AQDS Dimerization (π-π Stacking) Conc->Dimer Acidic Acidic Media (pH < 1) Proton-Rich Dimer->Acidic Neutral Neutral Media Proton-Starved Dimer->Neutral Alkaline Alkaline Media Buffered Dimer->Alkaline RevAcidic Reversible 2e⁻ / 2H⁺ (1.5e⁻ accessible in dimer) Acidic->RevAcidic IrrevNeutral Irreversible Cycling Sluggish Kinetics Neutral->IrrevNeutral RevAlk Reversible 1e⁻ Transfer Radical Stabilization Alkaline->RevAlk

Mechanistic pathway of 1,5-AQDS dimerization and pH-dependent electrochemical reversibility.

G Start Identify Capacity Fade in AQDS Flow Cell NMR In-Situ 1H NMR & UV-Vis Spectroscopy Start->NMR Check Is Anthrone or Radical Detected? NMR->Check ChemDeg Chemical Degradation (Disproportionation) Check->ChemDeg Yes (Anthrone) CrossDeg Crossover-Driven Side Reactions Check->CrossDeg Catholyte Interaction Mitigate1 Limit SOC Window (< 90%) ChemDeg->Mitigate1 Mitigate2 Implement Ion-Selective Membrane (e.g., Nafion 211) CrossDeg->Mitigate2

Diagnostic workflow for identifying and mitigating calendar capacity fade in AQDS systems.

References

  • Title: Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage Source: Chemistry of Materials - ACS Publications URL
  • Title: The Effect of Concentration on Electron Transfer Kinetics for 9,10-Anthraquinone-2,7-Disulfonic Acid (AQDS)
  • Title: Influence of crossover on capacity fade of symmetric redox flow cells Source: ResearchGate URL
  • Title: Electrolyte Lifetime in Aqueous Organic Redox Flow Batteries: A Critical Review Source: NSF Public Access Repository URL
  • Title: Revealing and Mitigating Crossover-Driven Side Reactions in Ferrocyanide-Based Redox Flow Batteries Source: ACS Publications URL

Sources

Troubleshooting

purification methods for commercial grade Anthraquinone-1,5-disulfonic acid disodium salt hydrate

Welcome to the technical support and troubleshooting center for the purification of commercial-grade Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQ-1,5-DS). Commercial syntheses via direct sulfonation often...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of commercial-grade Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQ-1,5-DS). Commercial syntheses via direct sulfonation often yield a mixture containing unreacted precursors and isomeric byproducts[1]. To utilize this reagent reliably in sensitive proteomics or downstream drug development workflows, researchers must employ rigorous, self-validating purification protocols.

This guide provides the fundamental causality behind purification choices, step-by-step methodologies, and a targeted Q&A troubleshooting section.

Process Visualization

The following workflow illustrates the two-stage purification strategy required to isolate the pure hydrate form from commercial-grade mixtures.

PurificationWorkflow Start Commercial Grade AQ-1,5-DS Hydrate Extract Continuous Water Extraction (Removes unreacted organics) Start->Extract Insoluble Insoluble Impurities (Anthraquinone) Extract->Insoluble Filter Cake Aqueous Aqueous Phase (AQ-1,5-DS + Soluble Isomers) Extract->Aqueous Filtrate HotCryst Hot Water Recrystallization (Dissolve at 95°C, Cool to 4°C) Aqueous->HotCryst MotherLiq Mother Liquor (1,8-DS & 2,6-DS Isomers) HotCryst->MotherLiq Supernatant WetCake Purified Wet Cake (AQ-1,5-DS) HotCryst->WetCake Crystals Vacuum Vacuum Drying (40°C, 50 mbar) WetCake->Vacuum Final Pure AQ-1,5-DS Disodium Salt Hydrate Vacuum->Final

Workflow for the purification of commercial-grade AQ-1,5-DS disodium salt hydrate.

Quantitative Data: Physicochemical & Solubility Profiling

Purification is driven by extreme differences in aqueous solubility between the target compound and its contaminants. The table below summarizes the quantitative data that dictates the experimental parameters.

ComponentNature of ContaminantAqueous Sol. (95°C)Aqueous Sol. (4°C)Primary Removal Strategy
AQ-1,5-DS Hydrate Target Product >200 mg/mL <20 mg/mL Product Recovery via Crystallization
AnthraquinoneUnreacted PrecursorInsolubleInsolubleRoom Temp. Filtration / Extraction
AQ-1,8-DSIsomeric Byproduct>300 mg/mL>100 mg/mLRetained in Cold Mother Liquor
Mono-sulfonatesIncomplete ReactionLowInsolubleRoom Temp. Filtration / Extraction

Standard Operating Procedures: Two-Stage Purification

Protocol 1: Removal of Insoluble Impurities via Continuous Extraction

Causality: Unreacted anthraquinone is virtually insoluble in water, whereas the disulfonic acid disodium salt is highly soluble. Continuous extraction leverages this extreme polarity difference to mechanically separate hydrophobic impurities[2]. Self-Validation: The success of this step is visually validated when the resulting filtrate transitions from a cloudy, opaque suspension to a clear (though potentially colored) solution.

  • Suspend the commercial grade AQ-1,5-DS in deionized water at a ratio of 10 mL per gram of crude solid.

  • Perform continuous extraction or vigorous mechanical stirring at room temperature (20-25°C) for 2 hours. Do not heat, as heating may partially melt or suspend hydrophobic impurities.

  • Filter the suspension under vacuum through a 0.45 µm PTFE membrane.

  • Discard the retentate (insoluble impurities). Retain the filtrate for Protocol 2.

Protocol 2: Isomeric Enrichment via Hot Water Recrystallization

Causality: The 1,5-isomer exhibits a steep temperature-dependent solubility curve in water. By dissolving the mixture at near-boiling temperatures and executing a controlled cooling ramp, the 1,5-isomer selectively crystallizes while the highly soluble 1,8-isomer remains dissolved in the mother liquor[1].

  • Transfer the aqueous filtrate from Protocol 1 to a jacketed reactor or Erlenmeyer flask.

  • Heat the solution to 90–95°C until all solutes are completely dissolved.

  • Perform a rapid hot filtration to remove any newly precipitated agglomerates.

  • Cool the solution at a controlled rate of 2–5°C/min down to 4°C.

  • Collect the precipitated needle-like crystals via vacuum filtration.

  • Wash the filter cake with a minimal volume of ice-cold deionized water to displace the mother liquor without re-dissolving the product.

  • Dry the purified crystals under vacuum (50 mbar) at 40°C to constant weight[2].

Troubleshooting & FAQs

Q: Why does my purified AQ-1,5-DS still exhibit a yellowish tint or produce a cloudy solution? A: A persistent yellow tint or cloudiness indicates trace amounts of unreacted anthraquinone or mono-sulfonated derivatives. These are highly hydrophobic. If your initial continuous water extraction[2] was performed too quickly or at elevated temperatures, these impurities may have bypassed the filter. Ensure the extraction is performed strictly at room temperature and filtered through a fine (0.45 µm) membrane before proceeding to recrystallization.

Q: How do I resolve isomeric contamination (e.g., 1,8-disulfonic acid) in commercial batches? A: Commercial synthesis via direct sulfonation often yields a mixture of 1,5- and 1,8-isomers[1]. Because the 1,5-isomer is significantly less soluble in water than the 1,8-isomer, you can resolve this by performing a hot water recrystallization. Dissolve the crude salt at 90-95°C, then execute a controlled cooling ramp to 4°C. The 1,5-isomer will selectively precipitate, leaving the 1,8-isomer safely in the mother liquor[1].

Q: What is the optimal drying protocol to maintain the hydrate form without causing degradation? A: Dry the recrystallized product under a moderate vacuum (e.g., 50 mbar) at a temperature not exceeding 40°C[2]. The water of hydration is critical for maintaining the crystalline lattice. Overheating (e.g., >80°C) strips the hydrate, yielding an amorphous, highly hygroscopic powder that complicates precise molar weighing for downstream quantitative assays.

Q: Can I use this purified salt as a precipitant for basic Active Pharmaceutical Ingredients (APIs)? A: Yes. Purified AQ-1,5-DS is exceptionally effective as a precipitating agent for basic APIs. For example, in drug development, it is frequently used to convert crude cephalosporin derivatives into solid bis-anthraquinone-1,5-disulfonic acid salts[3]. The rigid, bulky structure of the AQ-1,5-DS anion promotes spontaneous crystallization out of complex aqueous mixtures, allowing for the isolation of substantially pure APIs[3].

Sources

Optimization

mitigating side reactions of Anthraquinone-1,5-disulfonic acid disodium salt hydrate at low pH

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, electrochemists, and drug development professionals mitigate the parasitic side reactions of Ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, electrochemists, and drug development professionals mitigate the parasitic side reactions of Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) in highly acidic environments.

In low pH media, 1,5-AQDS undergoes a highly reversible two-electron, two-proton ( 2e−/2H+ ) reduction. However, prolonged cycling, extreme states of charge (SoC), and elevated temperatures can trigger chemical degradation, leading to capacity fade and electrolyte precipitation[1]. This center provides causality-driven troubleshooting, validated experimental workflows, and mechanistic insights to stabilize your system.

Diagnostic Workflow

Before adjusting your electrolyte chemistry, it is critical to isolate the root cause of the capacity fade. Use the workflow below to differentiate between membrane crossover and intrinsic chemical degradation.

Workflow Start Observe Capacity Fade in Acidic AQDS System CheckCross Isolate Half-Cells (Symmetric Cycling) Start->CheckCross CrossYes Crossover Issue (Membrane Permeation) CheckCross->CrossYes Fade Stops CrossNo Chemical Degradation CheckCross->CrossNo Fade Continues HPLC Perform HPLC / UV-Vis on Electrolyte CrossNo->HPLC Anthrone Anthrone Detected: Limit SoC < 50% HPLC->Anthrone Loss of Aromaticity Desulf AQS/AQ Precipitate: Lower Temp / Acid Conc. HPLC->Desulf Free Sulfate / Precipitate

Diagnostic workflow for isolating and identifying 1,5-AQDS capacity fade mechanisms.

Troubleshooting Guides

Issue 1: Rapid Capacity Fade at High State of Charge (SoC)

Symptom: The system exhibits non-linear capacity decay exceeding 0.5% per day when cycled above 50% SoC, with no visible membrane crossover[1]. Causality: In highly acidic environments, the fully reduced species (1,5-AQDSH 2​ ) is susceptible to disproportionation. This reaction yields the fully oxidized anthraquinone and an electrochemically inactive anthrone derivative[1]. Elevated SoC increases the concentration of the vulnerable 1,5-AQDSH 2​ , kinetically driving this irreversible degradation pathway. Mitigation Strategy:

  • SoC Capping: Limit the maximum operational SoC to 50%. Empirical data shows that chemical degradation is virtually halted (decay reduced to ~0.02% per day) when the SoC is maintained at or below 50%, even under continuous current loads[1].

  • Overpotential Limits: Avoid excessive cathodic overpotentials during charging to prevent localized over-reduction at the electrode-electrolyte interface.

Issue 2: Electrolyte Precipitation and Loss of Active Material

Symptom: Formation of solid precipitates at the bottom of the electrolyte reservoir, accompanied by a slight increase in free sulfuric acid concentration[1]. Causality: Desulfonation (cleavage of the −SO3​H group) occurs via acid-catalyzed hydrolysis[2]. This converts the highly soluble 1,5-AQDS into less soluble mono-sulfonated (AQS) or un-sulfonated anthraquinone (AQ), which readily precipitate out of the aqueous solution[1]. Mitigation Strategy:

  • Temperature Control: Maintain the electrolyte temperature below 30 °C. Desulfonation is a thermally activated process; operating at 40 °C significantly accelerates the cleavage of the C-S bond[1].

  • Buffer Optimization: If the application permits, slightly raise the pH (e.g., from pH 0 to pH 2 using acetate buffers) to reduce the proton activity driving the proto-desulfonation, while maintaining the required Pourbaix energetics[3].

Issue 3: Apparent Capacity Loss Without Structural Degradation

Symptom: UV-Vis spectroscopy shows a shift in absorbance and electrochemical utilization drops, but post-mortem HPLC reveals no permanent structural degradation (no anthrone or desulfonation products). Causality: Intermolecular dimerization occurs between the oxidized (AQDS) and reduced (AQDSH 2​ ) species, forming a quinhydrone complex via π−π stacking and hydrogen bonding[1][4]. This electrochemically inactive dimer sequesters active material. Mitigation Strategy:

  • Concentration Management: Quinhydrone formation is highly concentration-dependent. Dilute the electrolyte or introduce hydrotropic co-solvents that disrupt π−π stacking.

G AQDS 1,5-AQDS (Oxidized) AQDSH2 1,5-AQDSH2 (Reduced) AQDS->AQDSH2 2e-, 2H+ (Low pH) Dimer Quinhydrone Dimer (Inactive) AQDS->Dimer Aggregation with AQDSH2 Desulfonation Desulfonation (Loss of -SO3H) AQDS->Desulfonation Elevated Temp / Acid AQDSH2->AQDS Discharge AQDSH2->Dimer Aggregation with AQDS Anthrone Anthrone Formation (Irreversible) AQDSH2->Anthrone Disproportionation

Mechanistic pathways of 1,5-AQDS degradation and dimerization in low pH environments.

Frequently Asked Questions (FAQs)

Q: How do I definitively distinguish between membrane crossover and chemical degradation? A: To isolate chemical degradation from crossover, perform a symmetric cell test. Load both the anolyte and catholyte reservoirs with an identical 50:50 mixture of AQDS and AQDSH 2​ . Because the concentration gradient across the membrane is zero, any observed capacity fade during symmetric cycling is mathematically proven to be driven by chemical instability (e.g., anthrone formation) rather than species crossover[2][5].

Q: Why does the reduction potential of 1,5-AQDS shift in my acidic supporting electrolyte? A: The redox chemistry of 1,5-AQDS is a proton-coupled electron transfer (PCET) process. According to its Pourbaix diagram, the reduction potential shifts by approximately -59 mV per pH unit[6][7]. If your supporting electrolyte is insufficiently buffered, the localized pH at the electrode surface will spike during the 2H+ consuming reduction, causing an apparent shift in the half-wave potential ( E1/2​ ) and increasing cell overpotential[7].

Quantitative Data: Degradation Rates vs. Operating Conditions

To assist in predictive modeling and operational limits, the following table summarizes the empirical capacity decay rates of acidic AQDS electrolytes under varying states of charge and temperature[1].

State of Charge (SoC)Operating TemperatureDegradation Rate (% per day)Primary Mechanism Observed
50%20 °C< 0.01%Negligible / Highly Stable
50%40 °C0.02%Minor Quinhydrone Formation
100% (Fully Charged)20 °C0.90%Disproportionation (Anthrone)
100% (Fully Charged)40 °C2.45%Anthrone + Desulfonation

Experimental Protocols

Protocol 1: Post-Mortem HPLC Analysis for Degradation Tracking

Purpose: To self-validate the presence of desulfonation products or loss of aromaticity in cycled 1,5-AQDS.

  • Sample Extraction: Extract 1.0 mL of the cycled 1,5-AQDS electrolyte. Ensure the system is in a fully discharged state (0% SoC) to standardize the oxidation state.

  • Dilution & Quenching: Dilute the sample 1:100 in deionized water (18.2 M Ω⋅ cm). Causality: This arrests further concentration-dependent side reactions and brings the absorbance within the linear range of the detector.

  • Chromatographic Separation: Inject 10 μ L of the diluted sample into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: Use a gradient elution starting with 95% aqueous buffer (e.g., 10 mM ammonium acetate, pH 4) and 5% acetonitrile, ramping to 50% acetonitrile over 20 minutes to elute less polar degradation products (like unsulfonated AQ).

  • Detection: Monitor the eluent via a Diode Array Detector (DAD) at the 4 (typically around 356 nm)[4]. Causality: Monitoring at the isosbestic point ensures that the absorbance is independent of the oxidation state, allowing accurate quantification of total active material[4].

  • Data Interpretation: The emergence of new peaks with shorter retention times indicates loss of aromaticity (ring-opening/anthrone), while longer retention times suggest desulfonation[1].

Protocol 2: Symmetric Cell Cycling for Baseline Stability

Purpose: To establish the intrinsic chemical stability limit of 1,5-AQDS independent of membrane crossover.

  • Electrolyte Preparation: Prepare a 0.1 M solution of 1,5-AQDS in 1.0 M H2​SO4​ .

  • Bulk Electrolysis: In a sealed, argon-purged H-cell, electrochemically reduce exactly 50% of the solution to 1,5-AQDSH 2​ using a reticulated vitreous carbon working electrode. Verify the 50:50 ratio using UV-Vis spectroscopy[4].

  • Cell Assembly: Assemble a flow cell using identical carbon felt electrodes and a pre-treated cation exchange membrane (e.g., Nafion 117).

  • Loading: Pump the 50:50 mixed electrolyte into both the positive and negative reservoirs.

  • Cycling: Cycle the cell galvanostatically at a low current density (e.g., 20 mA/cm 2 ) with tight voltage cutoffs ( ±0.2 V) to prevent solvent breakdown.

  • Validation: Calculate the capacity retention per cycle. A decay rate approaching zero validates that crossover is eliminated and the molecule is chemically stable at 50% SoC[1][2][5].

References

  • Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. National Institutes of Health (NIH) / PMC.1

  • Investigations Into Aqueous Redox Flow Batteries Based on Ferrocene Bisulfonate. National Science Foundation (NSF).3

  • Enabling Long-Life Aqueous Organic Redox Flow Batteries with a Highly Stable, Low Redox Potential Phenazine Anolyte. American Chemical Society (ACS).6

  • Development of Organic Molecules for Aqueous Redox Flow Battery. Harvard DASH.4

  • Understanding the stability of positive electrode materials for aqueous organic redox flow batteries. Sandia National Laboratories.2

  • Effect of Covalent Modification on Proton-Coupled Electron Transfer at Quinone-Functionalized Carbon Electrodes. American Chemical Society (ACS).7

  • Multi-Electron Organic Redoxmers for Energy-Dense Redox Flow Batteries. Indiana University ScholarWorks.5

Sources

Troubleshooting

stabilizing Anthraquinone-1,5-disulfonic acid disodium salt hydrate in long-term battery cycling

Welcome to the Advanced Electrochemistry Support Center. This guide is curated by Senior Application Scientists to address the complex chemical and engineering challenges associated with stabilizing Anthraquinone-1,5-dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrochemistry Support Center. This guide is curated by Senior Application Scientists to address the complex chemical and engineering challenges associated with stabilizing Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) in long-term redox flow battery (RFB) cycling.

Cross-Disciplinary Note: While this guide is engineered for battery researchers, the degradation mechanisms of anthraquinones (e.g., nucleophilic attack, ROS generation) are identical to the redox-cycling pathways studied by drug development professionals investigating quinone-based chemotherapeutics and their associated toxicities.

Part 1: Troubleshooting & FAQs

Q1: Why does 1,5-AQDS precipitate out of solution during cycling, even at moderate concentrations (e.g., 0.1 M)?

The Causality: The root cause is molecular symmetry. 1,5-AQDS is a highly centrosymmetric molecule. In the solid state, this symmetry allows the molecules to pack into a highly ordered, stable crystal lattice with a large lattice energy. Thermodynamically, this restricts the maximum aqueous solubility of the 1,5-AQDS disodium salt to approximately 0.07 M at room temperature[1]. During electrochemical cycling, localized concentration polarization at the electrode surface easily pushes the local concentration past this 0.07 M threshold, triggering irreversible precipitation. The Solution: If you must use the 1,5-isomer, strictly limit your bulk electrolyte concentration to ≤0.05 M for baseline kinetic studies. To achieve higher energy densities, you must disrupt the crystal lattice packing by using asymmetric counter-ions (e.g., mixing Na⁺ and K⁺ salts, or utilizing ammonium cations)[2][3]. Alternatively, switching to the asymmetric 2,7-AQDS isomer increases baseline solubility by nearly an order of magnitude (~0.58 M)[1].

Q2: We observe a rapid capacity fade during the first 50 cycles, followed by a steady linear decline. What drives this, and how can it be mitigated?

The Causality: Capacity fade in AQDS systems is highly dependent on the State of Charge (SoC). The oxidized form of 1,5-AQDS is exceptionally stable. However, upon reduction (charging), the resulting electron-rich hydroquinone becomes highly susceptible to two primary degradation pathways: nucleophilic attack by water (Michael addition) and dimerization[4][5]. The initial rapid fade is typically caused by trace oxygen in the system reacting with the hydroquinone to form reactive oxygen species (ROS), which irreversibly destroy the anthraquinone core. The subsequent linear decline is the steady-state rate of water-driven nucleophilic attack. The Solution:

  • Exclude Oxygen: Implement strict anaerobic protocols (continuous Ar/N₂ purging).

  • Limit SoC: Cap your maximum charging limit at 90% SoC. Pushing the battery to 100% SoC maximizes the concentration of the vulnerable fully-reduced species and exponentially accelerates chemical degradation[5].

Q3: How do we differentiate between capacity fade caused by membrane crossover versus actual chemical degradation?

The Causality: Membrane crossover is a physical transport issue and is theoretically reversible; chemical degradation permanently alters the active molecule. The Solution: Perform a symmetric cell test (AQDS vs. AQDS). In a symmetric setup, crossover does not result in a net loss of active material species from the system. If your symmetric cell exhibits capacity fade, you have definitively isolated chemical degradation as the root cause. If the fade only occurs in a full cell (e.g., 1,5-AQDS vs. Bromine) and capacity can be restored by remixing the anolyte and catholyte, the issue is membrane crossover[4].

Part 2: Quantitative Data Summary

To aid in experimental design, the following table synthesizes the critical thermodynamic and kinetic parameters of common AQDS isomers.

CompoundMolecular SymmetryMax Aqueous Solubility (Disodium Salt)Typical Fade Rate (%/cycle)Primary Instability Driver
1,5-AQDS Centrosymmetric~0.07 M[1]~0.028%[6]Precipitation, Nucleophilic attack
2,6-AQDS Centrosymmetric< 0.10 M[1]~0.100%Precipitation, Nucleophilic attack
2,7-AQDS Asymmetric~0.58 M[1]~0.004%Dimerization, Membrane Crossover

Part 3: Visualizations of Mechanisms & Workflows

G Oxidized Oxidized 1,5-AQDS (Stable) Reduction 2e- / 2H+ Reduction (Charging) Oxidized->Reduction Reduced Reduced 1,5-AQDS (Hydroquinone) Reduction->Reduced Water Nucleophilic Attack (H2O / OH-) Reduced->Water Side Reaction Dimer Dimerization (High Conc.) Reduced->Dimer Side Reaction Degradation1 Hydroxylated AQDS (Capacity Loss) Water->Degradation1 Degradation2 Inactive Dimers (Capacity Loss) Dimer->Degradation2

Fig 1: Primary degradation pathways of 1,5-AQDS during electrochemical reduction.

Workflow Prep 1. Electrolyte Prep (<0.05M to avoid precipitation) Purge 2. Deoxygenation (Ar purge, validates O2 exclusion) Prep->Purge Assemble 3. Symmetric Cell Assembly (Isolates AQDS degradation) Purge->Assemble Cycle 4. Galvanostatic Cycling (10-90% SoC Limits) Assemble->Cycle Analysis 5. Post-Mortem NMR (Quantifies chemical loss) Cycle->Analysis

Fig 2: Self-validating experimental workflow for long-term AQDS cycling.

Part 4: Standard Operating Protocols

Protocol: Self-Validating Long-Term Cycling of 1,5-AQDS

Objective: To isolate chemical degradation from membrane crossover and establish a highly accurate baseline for 1,5-AQDS stability. System Logic: By utilizing a symmetric cell configuration, we eliminate the variable of cross-contamination from a different catholyte species. If capacity fades in this setup, the root cause is definitively chemical degradation of the AQDS molecule itself.

Step 1: Electrolyte Preparation (Sub-Saturation)

  • Action: Prepare a 0.05 M solution of 1,5-AQDS disodium salt in 1 M H₂SO₄.

  • Causality: Because 1,5-AQDS has a strict solubility limit of ~0.07 M due to its centrosymmetric crystal lattice[1], operating at 0.05 M ensures that localized concentration polarization at the electrode surface during high-current cycling does not trigger irreversible precipitation.

Step 2: Anaerobic Purging & OCV Validation

  • Action: Purge the electrolyte reservoirs with ultra-high purity Argon for 45 minutes. Seal the system and monitor the Open Circuit Voltage (OCV) for 2 hours.

  • Causality: The reduced hydroquinone form of AQDS reacts rapidly with dissolved oxygen.

  • Self-Validation: A stable OCV (drift < 2 mV/hr) validates that the system is hermetically sealed and anaerobic. If the OCV drifts significantly, oxygen is leaking into the system. Abort, re-seal, and re-purge.

Step 3: Symmetric Cell Assembly

  • Action: Assemble a flow cell using pre-treated carbon felt electrodes and a Nafion 117 cation-exchange membrane. Load both the posolyte and negolyte reservoirs with the identical 0.05 M 1,5-AQDS solution.

  • Causality: Nafion 117 is selected because its thickness mitigates crossover, while the highly acidic 1 M H₂SO₄ environment ensures protons (H⁺) are the primary charge carriers. This maintains the necessary pH (<1) for stable proton-coupled electron transfer (PCET), which protects the reduced AQDS from rapid hydroxylation[7].

Step 4: Galvanostatic Cycling with SoC Limits

  • Action: Cycle the cell at 20 mA/cm², setting strict voltage cutoffs to restrict the State of Charge (SoC) between 10% and 90%.

  • Causality: Pushing the cell to 100% SoC maximizes the concentration of the fully reduced, electron-rich hydroquinone, which is highly susceptible to nucleophilic attack by water[5]. Capping the SoC at 90% drastically reduces the kinetic rate of this irreversible degradation pathway.

Step 5: Post-Mortem NMR Analysis

  • Action: Extract 1 mL of the electrolyte after 500 cycles. Perform ¹H-NMR and compare the integration of the aromatic peaks against a pristine, uncycled sample.

  • Causality: Electrochemical capacity fade can sometimes be masked by changes in electrode resistance or membrane fouling. NMR provides definitive, orthogonal quantification of molecular loss, closing the validation loop[4].

References

  • Comparison of Capacity Retention Rates During Cycling of Quinone-Bromide Flow Batteries. Harvard DASH.
  • Aqueous Organic Redox-Targeting Flow Batteries with Advanced Solid Materials: Current Status and Future Perspective. MDPI.
  • Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. PMC/NIH.
  • Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple. Journal of Materials Chemistry C (RSC Publishing).
  • Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. PMC/NIH.
  • Hydrobromide Salt of Tribromodopamine as a Positive Electroactive Species with a Three-Electron Redox Process for Redox Flow Battery Applications. ACS Applied Energy Materials.
  • Thermodynamic strategies to increase solubility for higher energy density in organic redox flow batteries. PATh.

Sources

Reference Data & Comparative Studies

Validation

Anthraquinone-1,5-disulfonic acid disodium salt hydrate vs Anthraquinone-2,6-disulfonic acid disodium salt

Executive Summary Anthraquinone-1,5-disulfonic acid disodium salt (1,5-AQDS) and Anthraquinone-2,6-disulfonic acid disodium salt (2,6-AQDS) are highly stable, redox-active organic molecules. Due to their rapid electron t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthraquinone-1,5-disulfonic acid disodium salt (1,5-AQDS) and Anthraquinone-2,6-disulfonic acid disodium salt (2,6-AQDS) are highly stable, redox-active organic molecules. Due to their rapid electron transfer kinetics and tunable thermodynamics, they are heavily investigated for aqueous organic redox flow batteries (AORFBs) and as electron shuttles in biogeochemical applications. While they share nearly identical redox potentials, their structural isomerism profoundly impacts their physical properties—most notably, their aqueous solubility. This guide deconstructs the causality behind their performance limits and provides validated experimental workflows for their application.

Molecular Architecture & The "Symmetry Paradox"

To understand the functional differences between 1,5-AQDS and 2,6-AQDS, one must examine their crystal lattice thermodynamics. Both molecules feature two electron-withdrawing sulfonate groups (-SO₃Na) attached to the anthraquinone core.

  • 1,5-AQDS features substitution at the alpha positions.

  • 2,6-AQDS features substitution at the beta positions.

The Causality of Low Solubility: Both 1,5-AQDS and 2,6-AQDS possess a strict center of inversion (central symmetry)[1]. In solid-state chemistry, highly symmetric molecules pack with extreme efficiency, maximizing intermolecular forces and resulting in a high crystal lattice energy. Consequently, a massive thermodynamic penalty must be overcome to solvate these molecules. This "symmetry paradox" restricts the aqueous solubility of both isomers to ≤ 0.1 M in acidic media[1]. In stark contrast, their asymmetric isomer, 2,7-AQDS, disrupts this crystal packing, achieving solubilities exceeding 0.6 M, making it the preferred standalone negolyte for high-energy-density flow batteries.

Electrochemical Thermodynamics & Kinetics

In acidic aqueous environments (e.g., 1 M H₂SO₄), both 1,5-AQDS and 2,6-AQDS undergo a highly reversible two-electron, two-proton (2e⁻/2H⁺) reduction to form their respective hydroquinones.

Because the inductive effects of the sulfonate groups on the conjugated π-system are nearly identical regardless of the 1,5 or 2,6 positioning, their standard redox potentials are virtually indistinguishable. Both exhibit a half-wave potential ( E1/2​ ) of approximately 0.217 V vs. the Standard Hydrogen Electrode (SHE) [2]. Furthermore, the reduced hydroquinone states are stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl groups and the adjacent sulfonate oxygens, which prevents parasitic side reactions and ensures cycle stability over thousands of turnovers.

At neutral pH (pH 7), the proton-coupled electron transfer shifts the potential significantly according to the Nernst equation. For instance, 1,5-AQDS exhibits a midpoint potential ( Em,7​ ) of -234 mV vs. SHE , making it an ideal low-potential redox mediator for titrating metalloenzymes like hydrogenases[3].

Redox_Mechanism Ox Oxidized AQDS (Quinone) Transfer 2e⁻ + 2H⁺ Transfer Ox->Transfer Reduction (Cathodic) Red Reduced AQDS (Hydroquinone) Transfer->Red E° ≈ 0.217 V vs SHE Red->Ox Oxidation (Anodic) H_Bond Intramolecular H-Bonding Red->H_Bond Stabilizes reduced state

Fig 1: Two-electron, two-proton redox mechanism of AQDS in acidic media.

Quantitative Data Comparison

PropertyAnthraquinone-1,5-disulfonic acid (1,5-AQDS)Anthraquinone-2,6-disulfonic acid (2,6-AQDS)
Substitution Pattern Alpha positions (1,5)Beta positions (2,6)
Molecular Symmetry CentrosymmetricCentrosymmetric
Aqueous Solubility (1M H₂SO₄) ~0.07 M[1]< 0.1 M[1]
Standard Redox Potential ( vs SHE, pH 0) ~0.217 V~0.217 V[2]
Midpoint Potential ( Em,7​ vs SHE, pH 7) -0.234 V[3]≈ -0.234 V
Electron/Proton Transfer 2e⁻ / 2H⁺2e⁻ / 2H⁺
Primary Research Application Mediator in enzyme spectroelectrochemistryComponent in mixed AORFB negolytes

Validated Experimental Workflows

Workflow A: Preparation of a Mixed Anthraquinone Negolyte for AORFBs

Because pure 2,6-AQDS cannot achieve the solubility required for high-capacity energy storage, it is frequently utilized in a crude, unpurified mixture alongside 2,7-AQDS and 2-AQS. This bypasses expensive purification steps while achieving a total active concentration suitable for battery testing[2].

Step-by-Step Protocol:

  • Electrolyte Formulation: Dissolve the synthesized anthraquinone sulfo-derivative mixture (typically yielding ~0.19 M 2,7-AQDS, ~0.16 M 2,6-AQDS, and ~0.02 M 2-AQS) into 2.2 M H₂SO₄.

  • Deoxygenation (Critical): Purge the solution with high-purity N₂ gas for 30 minutes. Causality: The reduced hydroquinone species are highly susceptible to autoxidation by dissolved O₂. Purging creates a self-validating closed system where capacity fade is strictly attributed to crossover or molecular degradation, not aerial oxidation.

  • Cell Assembly: Circulate the mixed negolyte through a flow cell equipped with a Nafion 117 proton-exchange membrane and pre-treated carbon felt electrodes.

  • Electrochemical Cycling: Perform galvanostatic charge-discharge cycling between voltage cutoffs of 0.1 V and 1.5 V. Monitor the coulombic efficiency to verify the kinetic reversibility of the 2,6-AQDS fraction within the mixture.

Workflow B: Microbial Electron Shuttling Assay (Cr(VI) Remediation)

Both 1,5-AQDS and 2,6-AQDS act as excellent terminal electron acceptors for anaerobic bacteria (e.g., Shewanella oneidensis), accelerating the bioremediation of heavy metals by acting as reversible electron shuttles[4].

Step-by-Step Protocol:

  • Media Preparation: Prepare an anaerobic minimal medium containing 5 mM acetate (carbon source), 1 mM 2,6-AQDS (electron shuttle), and 10 mg/L Cr(VI) as the target contaminant.

  • Inoculation: Inject a washed suspension of S. oneidensis under a strict N₂/CO₂ (80:20) atmosphere.

  • Bioreduction Monitoring: Extract aliquots periodically and measure via UV-Vis spectrophotometry. Causality: As the bacteria respire, AQDS is reduced to AH₂QDS, which exhibits a distinct absorption shift. This confirms the biological activation of the shuttle.

  • Abiotic Transfer Quantification: The generated AH₂QDS abiotically donates electrons to the highly toxic Cr(VI), reducing it to benign Cr(III) and regenerating the oxidized AQDS. Quantify the remaining Cr(VI) using the standard diphenylcarbazide (DPC) colorimetric assay at 540 nm.

Microbial_Shuttle Microbe Microbial Cell (S. oneidensis) AQDS_Ox AQDS (Oxidized) Electron Acceptor Microbe->AQDS_Ox Anaerobic Respiration AQDS_Red AH₂QDS (Reduced) Electron Donor AQDS_Ox->AQDS_Red Bioreduction AQDS_Red->AQDS_Ox Regeneration Contaminant Cr(VI) Contaminant (Toxic) AQDS_Red->Contaminant Abiotic e⁻ Transfer Remediated Cr(III) Product (Benign) Contaminant->Remediated Detoxification

Fig 2: AQDS acting as a reversible electron shuttle in microbial Cr(VI) remediation.

References

  • Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs Source: Molecules (via PMC / MDPI) URL:[Link][1]

  • Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell Source: MDPI Batteries URL:[Link][2]

  • Insight into the Redox Behavior of the[4Fe–4S] Subcluster in [FeFe] Hydrogenases Source: ACS Catalysis URL:[Link][3]

  • anthraquinone disulfonate experiment (Cr(VI) Remediation) Source: Science.gov (Aggregated Research) URL:[Link][4]

Sources

Comparative

Comparative Guide: Anthraquinone-1,5-Disulfonic Acid vs. Humic Acid as Electron Shuttles in Extracellular Electron Transfer

Executive Overview Extracellular electron transfer (EET) is a critical biogeochemical mechanism enabling microorganisms to couple the intracellular oxidation of organic donors to the reduction of insoluble, extracellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Extracellular electron transfer (EET) is a critical biogeochemical mechanism enabling microorganisms to couple the intracellular oxidation of organic donors to the reduction of insoluble, extracellular terminal electron acceptors (such as Fe(III) minerals or toxic heavy metals)[1]. Because bacterial cells cannot easily transfer electrons directly to sterically hindered or distant solid-phase acceptors, electron shuttles act as soluble redox mediators to bridge this spatial gap.

This guide provides an objective, data-driven comparison between two prominent electron shuttles: Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) and Humic Acid (HA) . While 1,5-AQDS serves as a highly precise, structurally defined mechanistic probe for kinetic modeling[2], Humic Acid represents the complex, heterogeneous reality of natural organic matter in environmental systems[3].

Mechanistic Pathway of Electron Shuttling

The fundamental mechanism of electron shuttling relies on the reversible redox capacity of the mediator. The shuttle is enzymatically reduced by a microbe (e.g., Geobacter or Shewanella species) and subsequently oxidized by the terminal acceptor, effectively "hopping" electrons across physical distances[1].

EET_Workflow Donor Electron Donor (e.g., Lactate) Microbe Microbial Cell (e.g., S. oneidensis) Donor->Microbe Oxidation OxShuttle Oxidized Shuttle (1,5-AQDS / HA) Microbe->OxShuttle Enzymatic Reduction RedShuttle Reduced Shuttle (1,5-AH2QDS / Red-HA) OxShuttle->RedShuttle +2e-, +2H+ RedShuttle->OxShuttle Regeneration Acceptor Terminal Acceptor (e.g., Ferrihydrite) RedShuttle->Acceptor Abiotic Reduction Product Reduced Product (e.g., Fe(II)) Acceptor->Product Transformation

Extracellular electron transfer pathway mediated by electron shuttles (1,5-AQDS/HA).

Chemical and Physical Comparison

The choice between 1,5-AQDS and HA dictates the experimental outcome's precision versus its ecological relevance.

Anthraquinone-1,5-disulfonic acid (1,5-AQDS): 1,5-AQDS is a structural isomer of the widely used 2,6-AQDS. It is a synthetic, low-molecular-weight compound utilized as an ideal humic analogue[4]. The causality behind its widespread use lies in its defined stoichiometry: it provides a precise 2-electron transfer per molecule via its quinone/hydroquinone couple. Its sulfonate groups ensure high aqueous solubility and prevent the molecule from partitioning into lipid membranes, guaranteeing the reaction remains strictly extracellular[2].

Humic Acid (HA): Humic acid is a macromolecular condensation product ubiquitous in soils and sediments. Its electron transfer capacity (ETC) relies primarily on its diverse quinone and phenol moieties[1]. However, its massive size and variable structure mean its redox potential spans a wide thermodynamic window, making precise kinetic modeling difficult but providing a highly accurate simulation of natural environmental conditions[5],[6].

Quantitative Performance Comparison
ParameterAnthraquinone-1,5-disulfonic acid (1,5-AQDS)Humic Acid (HA)
Molecular Structure Defined low-molecular-weight quinoneComplex, heterogeneous macromolecule
Redox-Active Moieties Exclusively quinone/hydroquinoneQuinones, phenols, and other organics[1]
Standard Redox Potential ( E0′ ) ~ -0.18 V (Fixed)[5]-0.30 V to +0.15 V (Variable/Broad)[5]
Electron Transfer Capacity 2 mmol e− per mmol AQDS0.5 - 2.0 mmol e− per gram carbon[6]
Aqueous Solubility Highly soluble across all pH levelspH-dependent (precipitates at acidic pH)[5]
Primary Application Mechanistic modeling, kinetic baselines[2]Environmental simulation, ecological modeling[3]

Experimental Workflows & Methodologies

To ensure scientific integrity, any protocol assessing electron shuttles must be a self-validating system . The following methodologies incorporate strict controls to isolate the catalytic effect of the shuttles from background abiotic or direct-contact reduction.

Protocol 1: Quantifying Electron Transfer Kinetics via Microbial Fe(III) Reduction

Causality Insight: Fe(III) oxides like ferrihydrite are highly insoluble. Without a shuttle, microbial reduction is severely limited by direct cell-mineral contact. By comparing 1,5-AQDS and HA, researchers can establish a theoretical maximum rate (AQDS) against an environmental baseline (HA).

Step-by-Step Methodology:

  • Media Preparation: Prepare anoxic minimal media buffered with 30 mM PIPES (pH 7.0).

    • Causality Check: Why PIPES? Bicarbonate buffers can lead to the precipitation of biogenic siderite (FeCO 3​ ) during reduction, which complicates Fe(II) quantification. PIPES maintains pH stability without forming mineral precipitates[1].

  • Self-Validating Treatment Groups:

    • Control A (No Shuttle): Cells + Ferrihydrite Establishes baseline direct-contact reduction.

    • Control B (Abiotic): Shuttle + Ferrihydrite (No cells) Validates that the shuttle alone does not abiotically reduce Fe(III) without a microbial electron source.

    • Experimental 1: Cells + Ferrihydrite + 100 μM 1,5-AQDS.

    • Experimental 2: Cells + Ferrihydrite + 50 mg C/L HA[6].

  • Inoculation: Inoculate the sealed serum bottles with anaerobic cultures of Shewanella oneidensis MR-1 (OD 600​ = 0.1). Provide 10 mM lactate as the sole electron donor.

  • Sampling & Ferrozine Assay: At regular intervals (e.g., 0, 12, 24, 48 hours), extract 1 mL of the suspension inside an anaerobic chamber.

  • Acid Extraction: Add the 1 mL sample to 9 mL of 0.5 M HCl for 1 hour prior to adding the Ferrozine reagent.

    • Causality Check: Why HCl? This dissolves any biogenic solid-phase Fe(II) that has precipitated onto the cell surface or mineral lattice, ensuring the Ferrozine reagent measures total Fe(II) production[1]. Read absorbance at 562 nm.

Protocol 2: Electrochemical Characterization via Cyclic Voltammetry (CV)

Causality Insight: Cyclic Voltammetry determines the reversibility of the shuttle's redox states. 1,5-AQDS will show distinct, sharp anodic and cathodic peaks, proving its efficiency as a reversible shuttle[2]. HA will show broader, less defined peaks due to its heterogeneous functional groups.

Step-by-Step Methodology:

  • Electrolyte Setup: Prepare 50 mM phosphate buffer (pH 7.0). Purge the solution with high-purity N 2​ gas for 30 minutes to remove dissolved oxygen, which would otherwise interfere with the cathodic scan.

  • Electrode Configuration: Utilize a three-electrode system: a Glassy Carbon working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Introduce 1 mM 1,5-AQDS or 100 mg/L HA into the electrolyte. Scan the potential from -0.8 V to +0.8 V at a scan rate of 10 mV/s.

  • Validation Analysis: Calculate the peak-to-peak separation ( ΔEp​ ). For a highly reversible 2-electron transfer (like 1,5-AQDS), ΔEp​ should approach theoretical minimums, though practical glassy carbon systems often show ~60 mV due to quasi-reversibility[2]. HA will exhibit a much wider ΔEp​ , reflecting the varied activation energies of its diverse quinone moieties.

References

  • Fredrickson, J. K., et al. (1998). "Biogenic iron mineralization accompanying the dissimilatory reduction of hydrous ferric oxide by a groundwater bacterium." Geochimica et Cosmochimica Acta. 1

  • Aulenta, F., et al. (2010). "The humic acid analogue antraquinone-2,6-disulfonate (AQDS) serves as an electron shuttle in the electricity-driven microbial dechlorination of trichloroethene to cis-dichloroethene." Bioresource Technology. 4

  • Ding, L., et al. (2015). "Electron shuttle-mediated microbial Fe(III) reduction under alkaline conditions." University of East Anglia. 5

  • Kappler, A., et al. (2004). "Electron shuttling via humic acids in microbial iron(III) reduction in a freshwater sediment." FEMS Microbiology Ecology. 3

  • Wang, Y., et al. (2022). "Effect of TOC Concentration of Humic Substances as an Electron Shuttle on Redox Functional Groups Stimulating Microbial Cr(VI) Reduction." MDPI. 6

  • Aguiló-Aguayo, N., & Bechtold, T. (2014). "Characterisation of embroidered 3D electrodes by use of anthraquinone-1,5-disulfonic acid as probe system." Electrochimica Acta. 2

Sources

Validation

Anthraquinone-1,5-disulfonic acid disodium salt hydrate versus methyl viologen in anaerobic redox assays

Optimizing Anaerobic Redox Assays: A Comparative Guide to Anthraquinone-1,5-Disulfonic Acid and Methyl Viologen In anaerobic microbiology and bioelectrochemistry, redox mediators (electron shuttles) are indispensable too...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Anaerobic Redox Assays: A Comparative Guide to Anthraquinone-1,5-Disulfonic Acid and Methyl Viologen

In anaerobic microbiology and bioelectrochemistry, redox mediators (electron shuttles) are indispensable tools. They bridge the kinetic and spatial gaps between intracellular metabolic pathways and extracellular electron acceptors, or artificially tune intracellular redox states. As a Senior Application Scientist, I frequently evaluate the thermodynamic boundaries of these mediators to design robust, reproducible assays.

This guide provides a rigorous, objective comparison between two benchmark electron shuttles: Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) and Methyl Viologen (MV) . Rather than simply listing their properties, we will examine the thermodynamic causality behind their distinct applications and provide self-validating experimental workflows.

Thermodynamic Causality: The "Why" Behind the Molecule

The selection between 1,5-AQDS and MV is strictly dictated by their standard reduction potentials ( E°′ ) and their ability to interact with biological membranes.

1,5-AQDS (The Extracellular Bridge): 1,5-AQDS is a highly soluble humic acid analogue. It undergoes a two-electron, two-proton reduction to its hydroquinone form (AH2QDS). Its standard reduction potential is approximately -234 mV (vs. SHE at pH 8)[1]. Because it is generally membrane-impermeable, it acts as an extracellular electron shuttle. Its potential is perfectly poised to accept electrons from outer-membrane cytochromes (which sit around -200 mV) and thermodynamically drive the abiotic reduction of highly insoluble terminal acceptors like Fe(III) oxides (e.g., hematite)[2].

Methyl Viologen (The Intracellular Disruptor): Methyl viologen (paraquat) is a bipyridinium derivative that undergoes a single-electron reduction to form a highly stable radical cation (MV•+). It possesses a deeply negative redox potential of approximately -440 to -449 mV[1][3]. This extreme low potential makes MV an "organic super-electron-donor"[4]. Because it can penetrate cells, it competes directly with low-potential intracellular carriers like ferredoxin ( E°′ ≈ -432 mV)[3]. By diverting electrons away from native sinks (like hydrogenases), MV forces a pooling of NADH, which can be exploited to drive highly endergonic metabolic fluxes, such as solventogenesis (butanol production)[3][5].

Quantitative Performance Comparison

To facilitate assay design, the critical physicochemical and operational parameters of both mediators are summarized below:

ParameterAnthraquinone-1,5-disulfonic acid (1,5-AQDS)Methyl Viologen (MV)
Standard Redox Potential ( E°′ ) ~ -234 mV (pH 8)[1]~ -440 to -449 mV[1][3]
Electron Transfer Mechanism 2 e− , 2 H+ (Quinone Hydroquinone)1 e− (Dication Radical Cation)
Cellular Permeability Membrane-impermeable (Extracellular)Membrane-permeable (Intracellular)
Visual State (Oxidized / Reduced) Pale yellow / Deep orange-redColorless / Deep blue
Primary Assay Applications Extracellular electron transfer (EET), Fe(III) reduction, Microbial Fuel Cells[2][6]Intracellular redox shifts, hydrogenase assays, metabolic engineering[1][3]
Biological Toxicity Low toxicity to most anaerobes at functional doses (up to 500 µM)[6]High toxicity (Generates lethal reactive oxygen species if exposed to trace O2​ )

Mechanistic Electron Flow

The following diagram illustrates the divergent thermodynamic pathways these two mediators exploit within an anaerobic system.

RedoxMediators cluster_Intra Intracellular / Low Potential cluster_Extra Extracellular / Mid Potential Donor1 NADH / Ferredoxin (E°' < -400 mV) MV Methyl Viologen (E°' ≈ -449 mV) Donor1->MV 1e- transfer Target1 Solventogenesis (e.g., Butanol) MV->Target1 NADH pooling Donor2 Outer Cytochromes (E°' ≈ -200 mV) AQDS 1,5-AQDS (E°' ≈ -234 mV) Donor2->AQDS 2e- transfer Target2 Fe(III) Oxides (Insoluble) AQDS->Target2 Abiotic reduction

Thermodynamic electron flow for MV and 1,5-AQDS in anaerobic systems.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. By integrating observable milestones (such as colorimetric shifts), researchers can confirm assay viability in real-time without immediate destructive sampling.

Protocol 1: Anaerobic Extracellular Electron Transfer (EET) Assay using 1,5-AQDS

Objective: Quantify the acceleration of insoluble Fe(III) oxide reduction by electroactive bacteria (e.g., Geobacter or Shewanella) using 1,5-AQDS as a soluble bridge[2][6].

  • Media Preparation: Prepare an anaerobic basal medium supplemented with a 10 mM electron donor (e.g., acetate) and 10 mM insoluble Fe(III) oxide (e.g., hematite).

  • Mediator Addition: Add 1,5-AQDS to a final catalytic concentration of 50–100 µM[6].

    • Self-Validation Check: The oxidized medium will exhibit a pale yellow tint.

  • Inoculation: Inside an anaerobic chamber (N2/CO2 atmosphere), inoculate the medium with the target bacterial strain.

  • Incubation & Real-Time Validation: Incubate at the organism's optimal temperature.

    • Self-Validation Check: As the bacteria reduce the mediator, the medium will transiently shift to a deep orange/red color (indicating the formation of the AH2QDS hydroquinone). This color will continuously cycle and fade as AH2QDS rapidly donates its electrons to the solid Fe(III) oxide[6].

  • Quantification: Periodically extract samples, filter (0.1 µm), and measure Fe(II) accumulation using the ferrozine assay (absorbance at 562 nm). 1,5-AQDS systems typically show a >3-fold increase in Fe(II) production kinetics compared to unamended controls[2].

Protocol 2: Intracellular Redox Modulation using Methyl Viologen

Objective: Shift the intracellular redox balance of Clostridium acetobutylicum to enhance the biosynthesis of highly reduced metabolites (butanol)[3].

  • Cultivation: Prepare anaerobic Clostridial Growth Medium (CGM) with glucose. Inoculate C. acetobutylicum and monitor the optical density (OD600) until the culture reaches the exponential growth phase.

  • Mediator Injection: At exactly 36 hours post-inoculation, inject strictly anaerobic Methyl Viologen to achieve a final concentration of 100 mg/L[3].

    • Self-Validation Check: Upon injection, the localized area may briefly flash a deep blue color (the MV•+ radical) before equilibrating with the cellular redox pool. Critical: If the bulk medium turns permanently blue and fails to clear, or if it turns blue upon sampling, your anaerobic environment has been compromised by oxygen. MV acts as a strict, real-time indicator of anaerobiosis.

  • Metabolite Extraction: Harvest samples, centrifuge at 13,000 × g for 8 minutes at 4 °C, and filter the supernatant through a 0.45 µm membrane[3].

  • HPLC Quantification: Analyze the filtrate using an HPLC system equipped with a refractive index detector and an Aminex HPX-87H column (mobile phase: 5 mM H2SO4 at 0.6 mL/min, 45 °C)[3]. Successful MV modulation will demonstrate a significantly higher butanol-to-acid ratio compared to the control due to the forced reassimilation of carboxylic acids[3].

References

  • Redox-Driven Metabolic Shift in Clostridium acetobutylicum for Enhanced Butanol Production | ACS Sustainable Chemistry & Engineering - acs.org.3

  • Enhancement of Biological Reduction of Hematite by Electron Shuttling and Fe(II) Complexation - psu.edu. 2

  • Insight into the Redox Behavior of the[4Fe–4S] Subcluster in [FeFe] Hydrogenases | ACS Catalysis - acs.org. 1

  • The competition between methyl viologen and monodehydroascorbate radical as electron acceptors in spinach thylakoids and intact chloroplasts - PubMed - nih.gov. 5

  • Effect of electron shuttles (AQDS) or metal chelators (NTA) on the... - ResearchGate - researchgate.net. 6

  • An Organic Super-Electron-Donor as a High Energy Density Negative Electrolyte for Nonaqueous Flow Batteries - rsc.org. 4

Sources

Comparative

EPR Spectroscopy Validation of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate Radical Anions: A Comparative Guide

Introduction Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly water-soluble, robust redox mediator and electron shuttle. It is widely utilized in microbial fuel cells, photocatalytic hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly water-soluble, robust redox mediator and electron shuttle. It is widely utilized in microbial fuel cells, photocatalytic hydrogen production, and complex enzymatic assays, such as the electrocatalytic characterization of [FeFe] hydrogenases[1]. The functional efficacy of 1,5-AQDS hinges on its ability to reversibly accept and donate electrons, transitioning through a highly reactive semiquinone radical anion intermediate (1,5-AQDS•−).

Validating the formation, stability, and kinetics of this radical anion is critical for optimizing redox-driven applications. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly continuous-wave (CW) and time-resolved (TR) techniques, serves as the definitive analytical tool for the structural validation of these transient species[2].

Comparative Analysis of Redox Mediators

When selecting a redox mediator, researchers must balance the standard reduction potential (E°'), radical stability, and spectral resolvability. 1,5-AQDS offers a relatively mild reduction potential compared to viologens. This prevents the over-reduction of sensitive biological clusters (like the [4Fe-4S] subclusters in hydrogenases) while maintaining a highly stable and easily characterizable radical state[1][3].

Table 1: Comparison of Common Redox Mediators and Radical Properties

Redox MediatorE°' (mV vs SHE, pH 7)Radical StateEPR g-valueRadical Stability (Aqueous)Primary Application
1,5-AQDS -234 mV1,5-AQDS•−~2.004HighMild biological redox titrations, microbial shuttling
2-AQS -277 mV2-AQS•−~2.004HighPhotocatalysis, electrochemistry
Benzyl Viologen (BV) -358 mVBV•+~2.003ModerateLow-potential enzymatic assays
Methyl Viologen (MV) -449 mVMV•+~2.003Low (O2 sensitive)Deep reduction of metalloproteins

Data synthesized from spectroelectrochemical characterizations of [FeFe] hydrogenases[1].

Causality in Experimental Design: Why EPR?

While cyclic voltammetry confirms macroscopic thermodynamic potentials, it cannot directly observe the transient semiquinone radical. UV-Vis transient absorption spectroscopy can detect radical formation via absorption bands (e.g., around 515 nm for AQDS•−)[4], but it lacks structural specificity.

EPR spectroscopy provides direct evidence of the unpaired electron. The hyperfine coupling constants (hfcc) extracted from the EPR spectrum map the exact spin density distribution across the anthraquinone aromatic rings, definitively proving the radical's chemical identity and its interaction with the solvent environment[2].

G A Sample Prep (1,5-AQDS + Donor) B Deoxygenation (Ar/N2 Purge) A->B C In Situ Photolysis (UV/Vis Irradiation) B->C D EPR Detection (CW or TR-EPR) C->D E Spectral Simulation (Extract g-value & hfcc) D->E

Workflow for the generation and EPR detection of 1,5-AQDS radical anions.

Step-by-Step Methodology: In Situ Photoreduction and EPR Detection

To ensure a self-validating system, this protocol relies on the in situ photochemical generation of 1,5-AQDS•− using a sacrificial electron donor. This prevents the rapid disproportionation or oxygen-mediated quenching that plagues ex situ chemical reduction methods.

  • Sample Preparation: Prepare a 0.5 - 1.0 mM solution of 1,5-AQDS disodium salt hydrate in ultra-pure water. Add a sacrificial electron donor, such as 10-50 mM 2,2,6,6-tetramethylpiperidine (TMPIP) or ascorbic acid[2][5].

    • Causality: The concentration of AQDS is kept deliberately low to prevent Heisenberg spin exchange broadening in the EPR spectrum. High concentrations would obscure the fine hyperfine splitting necessary for structural validation[2].

  • Deoxygenation (Critical Step): Transfer the solution to a quartz EPR capillary tube. Purge the sample with high-purity Argon or Nitrogen gas for at least 20 minutes.

    • Causality: Molecular oxygen is a potent radical scavenger and a paramagnetic triplet species that causes severe line broadening. Complete deoxygenation is mandatory for resolving the radical anion and preventing the formation of superoxide[4].

  • In Situ Photolysis: Mount the quartz tube in the EPR cavity equipped with an optical window. Irradiate the sample using a pulsed Nd:YAG laser (e.g., 308 nm) for Time-Resolved EPR, or a continuous UV/Blue LED source for steady-state CW-EPR[2][4].

    • Causality: UV irradiation excites 1,5-AQDS to its triplet state (3AQDS*), which subsequently abstracts an electron from the sacrificial donor to form 1,5-AQDS•−[2].

  • Spectral Acquisition: Record the EPR spectrum. For X-band CW-EPR, use a low microwave power (e.g., 1-2 mW) and a small modulation amplitude (e.g., 0.01-0.05 mT).

    • Causality: High microwave power leads to saturation of the EPR signal, while excessive modulation amplitude artificially broadens the spectral lines, destroying the triplet-of-triplets-of-triplets hyperfine structure characteristic of 1,5-AQDS•−[2].

  • Spectral Simulation: Use spectral simulation software to fit the experimental data and extract the exact g-value and hyperfine coupling constants.

G A 1,5-AQDS (Ground State) B 3AQDS* (Triplet State) A->B C 1,5-AQDS•− (Radical Anion) B->C + e− D AQDSH• (Protonated) C->D + H+ (pKa ~3) E AQDSH2 (Hydroquinone) D->E + e−, + H+

Photochemical electron transfer mechanism yielding the 1,5-AQDS radical anion.

Quantitative Data: EPR Spectral Parameters

The definitive validation of 1,5-AQDS•− is the match between experimental and theoretical hyperfine coupling constants. The 1,5-AQDS•− spectrum typically exhibits a complex splitting pattern (a triplet of triplets of triplets) with an overall extension of approximately 0.33 mT, arising from the interaction of the unpaired electron with the distinct sets of equivalent protons on the anthraquinone backbone[2].

Table 2: EPR Spectral Parameters of Anthraquinone Radical Anions

Radical Speciesg-valueHyperfine Coupling Constants (mT)Spectral Pattern
1,5-AQDS•− ~2.004a(H) values vary by ring positionTriplet of triplets of triplets (overall extension ~0.33 mT)
2,6-AQDS•− 2.0041a(H3,7) ≈ 0.121, a(H1,5) ≈ 0.036, a(H4,8) ≈ 0.042Multiplet
AQDSH•2− 2.0039a(H3,7) ≈ 0.122, a(H1,4,5,8) ≈ 0.061Multiplet
Ascorbate•− (Donor)2.0052a(H4) ≈ 0.17Doublet

Note: The exact hfcc values and the protonation state of the radical are highly sensitive to solvent polarity and pH due to hydrogen bonding at the carbonyl oxygens. The pKa of the AQDSH/AQDS•− couple is approximately 3[4][5].

Conclusion

For researchers developing redox-active materials or studying complex metalloenzymes, 1,5-AQDS provides a highly stable, low-potential electron shuttle. Validating its active radical anion state via EPR spectroscopy ensures the integrity of the electron transfer mechanism. By strictly controlling the deoxygenation and utilizing in situ photolysis, researchers can achieve high-resolution spectra that definitively map the spin density of the 1,5-AQDS•− intermediate.

References

  • Time-Resolved ESR Study of Spin Exchange Processes in the Photoreduction of 9,10-Anthraquinone-1,5-disulfonate Source: ACS Publications URL:[Link]

  • Photoreaction of 9,10-Anthraquinone-2,6-disulfonic Acid and Ascorbic Acid Complexed at the Cationic Bilayer Interface and Consecutive Radical Dynamics Source: ACS Omega URL:[Link]

  • Insight into the Redox Behavior of the [4Fe–4S] Subcluster in [FeFe] Hydrogenases Source: ACS Catalysis URL:[Link]

  • Unique Spectroscopic Properties of the H-Cluster in a Putative Sensory [FeFe] Hydrogenase Source: ACS Publications URL:[Link]

  • Aqueous Photocatalytic Glycerol Oxidation to Formic Acid Coupled to H2O2 Production with an Anthraquinone Dye Source: Università degli Studi di Ferrara (Unife) URL:[Link]

Sources

Validation

benchmarking Anthraquinone-1,5-disulfonic acid disodium salt hydrate against vanadium in flow batteries

Executive Summary The transition toward grid-scale energy storage has long been dominated by the All-Vanadium Redox Flow Battery (VRFB). However, the high cost of metal-based electrolytes and their associated environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward grid-scale energy storage has long been dominated by the All-Vanadium Redox Flow Battery (VRFB). However, the high cost of metal-based electrolytes and their associated environmental mining impacts have catalyzed a shift toward aqueous organic redox flow batteries (AORFBs). For researchers and materials scientists—particularly those familiar with the structure-activity relationship (SAR) paradigms used in drug development—organic redox-active molecules (ROMs) offer a highly tunable alternative.

This guide benchmarks Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) against standard Vanadium systems. By dissecting the mechanistic causality behind their electrochemical performance and providing self-validating experimental protocols, this guide equips researchers with the authoritative framework needed to evaluate next-generation flow battery chemistries.

Mechanistic Causality: Why AQDS Outperforms Vanadium

The fundamental divergence between AQDS and Vanadium lies in their electron transfer mechanisms and molecular tunability.

  • Kinetic Supremacy via PCET: Vanadium relies on single-electron transfers that are often bottlenecked by the high reorganization energy required to alter the metal ion's hydration shell. In contrast, AQDS undergoes a highly reversible, two-electron proton-coupled electron transfer (PCET)[1]. This concerted mechanism bypasses complex solvation shell rearrangements, yielding a kinetic rate constant of 7.2×10−3 cm/s—significantly faster than vanadium ions[1].

  • SAR Tunability and Cost: Much like lead optimization in drug discovery, the anthraquinone core can be functionalized. The addition of hydrophilic sulfonic acid groups (as seen in 1,5-AQDS) dramatically increases aqueous solubility and tunes the redox potential[2]. Furthermore, AORFBs utilizing AQDS and bromine boast chemical costs of approximately $21/kWh and $6/kWh respectively, presenting a massive economic advantage over Vanadium, which averages $81/kWh[2].

  • Environmental Impact: Life Cycle Assessments (LCA) demonstrate that semi-organic RFBs based on AQDS have a substantially lower environmental footprint across multiple ReCiPe 2016 categories compared to full vanadium benchmarks, provided the synthetic routes for the organic molecules are optimized[3].

G AQDS Anthraquinone-1,5-disulfonic acid (Organic ROM) AQDS_Mech 2-Electron PCET Fast Kinetics (7.2e-3 cm/s) AQDS->AQDS_Mech Vanadium Vanadium (Inorganic Benchmark) V_Mech 1-Electron Transfer Solvation Shell Limited Vanadium->V_Mech AQDS_Adv High Power Density SAR Tunability AQDS_Mech->AQDS_Adv V_Adv Commercial Standard High Chemical Cost V_Mech->V_Adv

Mechanistic pathways and kinetic differences between AQDS and Vanadium redox systems.

Quantitative Data Presentation

The following table synthesizes the operational and economic metrics of AQDS-based systems versus traditional VRFBs.

Metric1,5-AQDS / Halogen SystemAll-Vanadium (VRFB)Causality / Significance
Electron Transfer 2 Electrons (PCET)1 ElectronAQDS achieves higher capacity per mole of active material[1].
Kinetic Rate Constant 7.2×10−3 cm/s ∼10−4 to 10−5 cm/sFaster kinetics in AQDS eliminate the need for precious metal catalysts[1],[2].
Peak Power Density 1.4 W/cm² (at 90% SOC)~0.5 - 0.8 W/cm²AQDS delivers superior burst power, peaking up to 3.3 W/cm² at 10% SOC[1].
Estimated Chemical Cost ~$27 / kWh~$81 / kWhEarth-abundant elements (C, H, O, S) in AQDS drastically reduce supply chain costs[2].
Capacity Retention > 99% per cycle> 99% per cycleBoth show excellent reversibility, but AQDS requires strict pH management to prevent crossover[1].

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark organic ROMs like AQDS against Vanadium, researchers must employ self-validating experimental designs. These protocols ensure that observed capacity fades are accurately attributed to either chemical degradation or electrochemical irreversibility, rather than mechanical artifacts.

Workflow Step1 1. Molecular Design & SAR Step2 2. Cyclic Voltammetry (Kinetics Check) Step1->Step2 Step3 3. Static H-Cell (Degradation Isolation) Step2->Step3 Step4 4. Flow Cell Testing (Power Density) Step3->Step4

Step-by-step experimental workflow for benchmarking redox-active molecules.

Protocol 1: Cyclic Voltammetry (CV) for Kinetic Benchmarking

This protocol establishes the fundamental electrochemical reversibility of the AQDS molecule before scaling to a full cell.

  • Preparation: Prepare a 1-5 mM solution of 1,5-AQDS in a supporting electrolyte (e.g., 1 M H2​SO4​ ). Purge the solution with high-purity Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Cell Setup: Utilize a three-electrode setup featuring a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Execution: Sweep the potential from 0.0 V to 1.0 V (vs. Ag/AgCl) at varying scan rates (10, 20, 50, 100 mV/s).

  • Self-Validation Check (The Nernstian Truth): Calculate the peak-to-peak separation ( ΔEp​ ) between the anodic and cathodic peaks. For a chemically and electrochemically reversible system, ΔEp​ should be approximately 59/n mV at 25°C (where n is the number of electrons transferred)[4]. Because AQDS is a 2-electron transfer, a ΔEp​ near ~30 mV validates diffusion-controlled, reversible kinetics. Deviations indicate uncompensated resistance or sluggish kinetics.

Protocol 2: Static Cell Cycling for Capacity Fade Decoupling

Flow cells introduce mechanical variables (pump losses, tubing crossover). Static cells isolate the chemical stability (calendar life) of the ROM from its electrochemical stability (cycle life)[5].

  • Assembly: Assemble a volumetrically unbalanced, compositionally symmetric static cell using a zero-gap architecture. Use an ion-exchange membrane (e.g., Nafion) sandwiched between carbon paper electrodes[5].

  • Imbibition: Inject a precisely measured micro-volume (e.g., 0.65 mL) of the AQDS electrolyte into the cell gaskets[5].

  • Constant Current (CC) Cycling: Apply a constant current density of 5 mA/cm² with strict voltage cutoffs.

  • CCCV Holds: After every 10 CC cycles, perform 2 Constant-Current Constant-Voltage (CCCV) cycles. Hold the potential at the cutoff limit until the current decays to 1 mA/cm²[5].

  • Self-Validation Check (Decoupling Fade): By comparing the capacity accessed during the CC cycles versus the true thermodynamic capacity accessed during the CCCV holds, researchers can mathematically decouple active material crossover from true chemical decomposition[5]. If CCCV capacity remains stable while CC capacity drops, the fade is purely ohmic (resistance buildup), not molecular degradation.

References

  • Aqueous Organic Redox-Targeting Flow Batteries with Advanced Solid Materials: Current Status and Future Perspective - MDPI. mdpi.com.[Link]

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries | ACS Energy Letters. acs.org.[Link]

  • Comparative Life Cycle Assessment (LCA) of a Redox Flow Battery with Semi-organic Electrolytes and a Vanadium Redox Flow Battery - ResearchGate. researchgate.net.[Link]

  • Evaluation of highly stable redox-active materials for aqueous organic redox flow batteries using static cells - Harvard University. harvard.edu.[Link]

  • US9966622B2 - Small organic molecule based flow battery - Google P

Sources

Comparative

Comprehensive Comparison Guide: In Vivo vs In Vitro Reduction Rates of Anthraquinone-1,5-Disulfonic Acid Disodium Salt Hydrate

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly versatile redox mediator utilized across diverse scientific domains, from accelerating microbial extracellular electron transfer (EET) in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (1,5-AQDS) is a highly versatile redox mediator utilized across diverse scientific domains, from accelerating microbial extracellular electron transfer (EET) in bioremediation to serving as an active electrolyte in aqueous organic redox flow batteries.

Understanding the fundamental kinetic differences between its biological (in vivo) and abiotic (in vitro) reduction is critical for researchers optimizing system performance. This guide objectively compares the reduction rates of 1,5-AQDS across these two environments, detailing the mechanistic causality behind the observed kinetics and providing self-validating experimental protocols.

Mechanistic Causality: Why Kinetics Diverge

The reduction of 1,5-AQDS involves a reversible two-electron, two-proton transfer to form 1,5-anthrahydroquinone disulfonate (1,5-AH₂QDS). However, the rate at which this occurs is dictated by the physical environment and the steric constraints of the molecule.

In Vivo (Biotic) Reduction: The Steric Bottleneck

In biological systems, 1,5-AQDS acts as an extracellular electron shuttle. Microorganisms such as Escherichia coli, Shewanella oneidensis, or Acinetobacter bereziniae oxidize an intracellular electron donor (e.g., glucose or acetate) and transfer the electrons through a cascade of membrane-bound cytochromes to the extracellular 1,5-AQDS[1].

The rate-limiting step in vivo is the physical docking of 1,5-AQDS into the active sites of these outer-membrane reductases. The sulfonate groups at the 1 and 5 positions create a bulky, symmetric 3D footprint. This specific steric hindrance often results in suboptimal binding affinities compared to mono-sulfonated (AQS) or 2,6-disulfonated isomers. Consequently, in vivo reduction rates are slow, typically measured in hours to days, and yield lower overall reduction efficiencies[2].

In Vitro (Abiotic) Reduction: Unhindered Electron Tunneling

Conversely, in vitro electrochemical reduction occurs at the interface of a solid electrode (e.g., glassy carbon or mercury). The electrode provides a planar, non-specific surface where electron transfer is not constrained by enzymatic pocket geometries[3].

While the 1,5-sulfonate groups influence the packing density of the adsorbed monolayer, they do not impede the molecule's ability to reach the Helmholtz plane. As a result, the heterogeneous electron transfer is virtually instantaneous, governed primarily by the applied overpotential and the mass transport (diffusion) of 1,5-AQDS from the bulk solution to the electrode surface[4][5].

Quantitative Data Comparison

The following table summarizes the kinetic performance and operational parameters of 1,5-AQDS reduction across biological and electrochemical systems.

ParameterIn Vivo Microbial ReductionIn Vitro Electrochemical Reduction
Catalytic System Whole-cell biocatalysts (E. coli, A. bereziniae)Solid Electrodes (Glassy Carbon, Ultramicroelectrodes)
Typical Reduction Rate Slow (Hours to Days)Extremely Fast (Microseconds to Milliseconds)
Rate-Limiting Step Enzymatic docking and transmembrane e⁻ transportMass transport (diffusion) to the electrode surface
Reaction Kinetics Zero or First-order (dependent on cell density)Diffusion-controlled (Cottrell behavior)
Steric Sensitivity High: 1,5-AQDS is significantly slower than AQS[2]Low: Rapid electron transfer regardless of isomer[5]
Formal Potential (E°') N/A (Biologically driven by donor oxidation)~ -0.175 V to -0.22 V vs. Ag/AgCl[3]

Visualizing the Reduction Pathways

To conceptualize the differing mechanisms, the following diagrams map the electron flow in both environments.

in_vivo_pathway Donor Electron Donor (e.g., Glucose) Metabolism Intracellular Metabolism Donor->Metabolism Oxidation Cytochromes Outer Membrane Cytochromes Metabolism->Cytochromes e- transport AQDS 1,5-AQDS (Oxidized) Cytochromes->AQDS Enzymatic Reduction AH2QDS 1,5-AH2QDS (Reduced) AQDS->AH2QDS +2e-, +2H+

Fig 1. In vivo extracellular electron transfer pathway reducing 1,5-AQDS.

in_vitro_pathway Potentiostat Potentiostat (Applied Voltage) Electrode Working Electrode (Glassy Carbon) Potentiostat->Electrode E < E°' AQDS_ads 1,5-AQDS (Adsorbed) Electrode->AQDS_ads Direct e- Transfer AQDS_bulk 1,5-AQDS (Bulk) AQDS_bulk->AQDS_ads Mass Transport AH2QDS 1,5-AH2QDS (Reduced) AQDS_ads->AH2QDS +2e-, +2H+

Fig 2. In vitro electrochemical reduction mechanism of 1,5-AQDS at an electrode surface.

Self-Validating Experimental Methodologies

To ensure scientific integrity, any reduction assay must be a self-validating system. The following protocols are designed to isolate the specific reduction kinetics of 1,5-AQDS while eliminating confounding variables.

Protocol A: In Vivo Microbial Reduction Assay

This protocol utilizes resting cells to decouple the reduction kinetics from cellular growth phases.

  • Cell Preparation: Grow the target strain (e.g., E. coli BL21) to the mid-exponential phase. Harvest via centrifugation (4000 × g, 10 min) and wash twice with 50 mM PIPES buffer (pH 7.0) to remove residual growth media. Resuspend to a final optical density (OD₆₀₀) of 1.0.

  • Anaerobic Assembly: In a sterile serum bottle, combine the resting cells, 10 mM electron donor (e.g., glucose), and 0.5 mM 1,5-AQDS in PIPES buffer. Seal with a butyl rubber septum and purge the headspace with N₂/CO₂ (80:20) for 20 minutes to ensure strict anoxia.

  • Incubation: Incubate the bottles at 30°C in the dark (to prevent abiotic photo-reduction of anthraquinones).

  • Sampling & Quantification: Withdraw 1 mL aliquots at predetermined intervals using a sterile, N₂-flushed syringe. Filter through a 0.22 µm membrane. Quantify the reduction of 1,5-AQDS to 1,5-AH₂QDS using UV-Vis spectrophotometry (monitoring the absorbance shift from ~326 nm to the reduced peak at ~400-450 nm).

  • System Validation (Critical):

    • Abiotic Control: Run a parallel assay using heat-killed cells (autoclaved at 121°C for 20 mins) to prove that reduction is strictly enzymatic.

    • Endogenous Control: Run a parallel assay without 1,5-AQDS to establish the background absorbance of the cellular metabolites.

Protocol B: In Vitro Electrochemical Cyclic Voltammetry Assay

This protocol isolates the heterogeneous electron transfer kinetics using a bare electrode.

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using a 0.05 µm alumina slurry on a microcloth in a figure-eight motion. Sonicate the electrode in Milli-Q water and then in absolute ethanol for 5 minutes each to remove residual alumina debris. Causality: A pristine surface is required to prevent kinetic dampening by surface oxides or contaminants.

  • Electrolyte Assembly: Prepare a solution of 1.0 mM 1,5-AQDS in 0.1 M HClO₄ (or 0.1 M phosphate buffer, pH 7.0). Purge the solution with high-purity N₂ for 15 minutes to eradicate dissolved oxygen, which would otherwise undergo competitive reduction.

  • Cell Configuration: Utilize a standard three-electrode cell: the polished GCE as the working electrode, an Ag/AgCl (3M KCl) reference electrode, and a Platinum wire counter electrode.

  • Voltammetric Analysis: Perform Cyclic Voltammetry (CV) sweeping from 0.2 V to -0.6 V vs. Ag/AgCl at varying scan rates (10, 20, 50, 100, 200, and 500 mV/s).

  • System Validation (Critical):

    • Background Scan: Run the CV in the supporting electrolyte without 1,5-AQDS to confirm the absence of faradaic impurities.

    • Diffusion Verification: Plot the cathodic peak current ( Ipc​ ) against the square root of the scan rate ( ν1/2 ). A strictly linear relationship confirms that the system is diffusion-controlled and behaving according to the Randles-Sevcik equation, validating the kinetic data[5].

References

  • 1 - tandfonline.com 2.3 - utexas.edu 3.2 - nih.gov 4.4 - illinois.edu 5.5 - acs.org

Sources

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of Anthraquinone-1,5-disulfonic acid and its Analytical Alternatives

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Anthraquinone-1,5-disulfonic acid disodium salt hydrate, a compound of significant interest in various research and indu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Anthraquinone-1,5-disulfonic acid disodium salt hydrate, a compound of significant interest in various research and industrial applications. In the absence of a publicly available, definitive mass spectrum for this specific molecule, this guide synthesizes established fragmentation principles for structurally related compounds—sulfonated aromatics and anthraquinone derivatives—to predict its behavior under mass spectrometric analysis. Furthermore, we will objectively compare this powerful analytical technique with other viable alternatives, offering researchers, scientists, and drug development professionals a comprehensive framework for its characterization.

Introduction to Anthraquinone-1,5-disulfonic acid

Anthraquinone-1,5-disulfonic acid and its salts are important chemical intermediates used in the synthesis of a variety of dyes and pigments.[1] Their robust chemical structure, based on the anthraquinone core, and the presence of two sulfonate groups, impart unique chemical and physical properties. Accurate analytical characterization is paramount for quality control, impurity profiling, and metabolic studies. Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), stands as a primary tool for the structural elucidation of such molecules.

Chemical Structure:

  • Formula: C₁₄H₈O₈S₂ (for the free acid)[2]

  • Molecular Weight: 368.3 g/mol (for the free acid)[2]

  • Disodium Salt Formula: C₁₄H₆Na₂O₈S₂[3]

  • Disodium Salt Molecular Weight: 412.3 g/mol [3][4]

Predicted Mass Spectrometry Fragmentation Pattern

Due to the ionic nature of the sulfonate groups, electrospray ionization in negative ion mode (ESI-) is the most appropriate method for analyzing Anthraquinone-1,5-disulfonic acid. The analysis of the disodium salt will primarily yield the dianion in the mass spectrum.

Expected Fragmentation Pathways

The fragmentation of the [M-2Na]²⁻ ion of Anthraquinone-1,5-disulfonic acid is anticipated to proceed through several key pathways, primarily involving the sulfonate groups and the anthraquinone core.

Pathway A: Desulfonation

A prominent fragmentation route for aromatic sulfonates is the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da).[5][6] For Anthraquinone-1,5-disulfonic acid, we can expect sequential losses of SO₃ from the parent ion.

  • Step 1: The initial fragmentation would likely involve the loss of one SO₃ molecule to yield a singly charged product ion.

  • Step 2: A subsequent loss of a second SO₃ molecule would lead to the dianion of dihydroxyanthraquinone.

Pathway B: Fragmentation of the Anthraquinone Core

The anthraquinone structure itself is known to undergo characteristic fragmentation, primarily through the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).[7][8] These fragmentations are expected to occur after the initial desulfonation events.

  • Loss of CO: Following the loss of one or both sulfonate groups, the resulting ion can undergo the elimination of one or more molecules of carbon monoxide.

  • Loss of CO₂: The loss of carbon dioxide is also a possibility, particularly if rearrangements occur within the quinone structure.[7]

The following diagram illustrates the predicted fragmentation cascade:

fragmentation_pathway parent [M-2H]²⁻ m/z 183 frag1 [M-H-SO₃]⁻ m/z 287 parent->frag1 - SO₃ frag2 [M-2SO₃]²⁻ m/z 103 parent->frag2 - 2SO₃ frag3 [M-H-SO₃-CO]⁻ m/z 259 frag1->frag3 - CO frag4 [M-H-2SO₃]⁻ m/z 207 frag1->frag4 - SO₃

Caption: Predicted ESI-MS/MS fragmentation of Anthraquinone-1,5-disulfonic acid.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical approach often involves orthogonal techniques. The following table compares the utility of mass spectrometry with other relevant methods for the analysis of Anthraquinone-1,5-disulfonic acid.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity and specificity; provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without chromatographic separation; quantification requires standards.
High-Performance Liquid Chromatography (HPLC/UPLC) Separates components of a mixture based on their affinity for stationary and mobile phases.Excellent for separation of isomers and impurities; quantitative analysis is straightforward.Does not provide direct structural information; requires a suitable chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms; non-destructive.Relatively low sensitivity; complex spectra can be difficult to interpret; not ideal for trace analysis.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule.Provides limited information on the overall molecular structure; not suitable for complex mixtures.

Experimental Protocols

To obtain reliable and reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Accurately weigh a small amount of Anthraquinone-1,5-disulfonic acid disodium salt hydrate and dissolve it in a suitable solvent system. A mixture of water and methanol or acetonitrile is a good starting point.

  • Dilution: Dilute the stock solution to a final concentration appropriate for ESI-MS analysis, typically in the low µg/mL to ng/mL range.

Mass Spectrometry Analysis

The following diagram outlines a typical workflow for the analysis:

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Water/Methanol dilute Dilute to working concentration dissolve->dilute inject Inject sample dilute->inject separate Chromatographic Separation (Optional) inject->separate ionize Electrospray Ionization (ESI-) separate->ionize ms1 MS1 Scan (Full Scan) ionize->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 identify Identify precursor and product ions ms2->identify propose Propose fragmentation pathway identify->propose

Caption: Experimental workflow for MS analysis.

Instrumentation:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative ion mode

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramped or set at various energies to observe the full fragmentation pattern.

Data Acquisition:

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the deprotonated molecular ion.

  • Tandem MS (MS/MS): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of Anthraquinone-1,5-disulfonic acid is predicted to be dominated by the sequential loss of sulfonate groups, followed by fragmentation of the anthraquinone core. This guide provides a foundational understanding of its expected behavior in an ESI-MS/MS experiment. For unambiguous characterization, especially in complex matrices, coupling mass spectrometry with a chromatographic separation technique like HPLC or UPLC is highly recommended. The presented protocols and comparative analysis of techniques aim to equip researchers with the necessary knowledge to effectively analyze this and structurally similar compounds.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
  • Journal of the American Society for Mass Spectrometry. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • PubMed. (2009).
  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
  • AKJournals. (n.d.). Simultaneous Determination of Anthraquinone Derivatives in Radix et Rhizoma Rhei-based Medicines by Ultra-Performance LC.
  • ResearchGate. (n.d.). Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes.
  • PubMed Central (PMC). (2024).
  • MDPI. (2020). HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms.
  • Avantor. (n.d.). Anthraquinone-1,5-disulphonic acid disodium salt ≥98.0% (by titrimetric analysis).
  • idosi.org. (2013). Distinguishing Isomeric Anthraquinone by LC-MS.
  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references.
  • BioCrick. (n.d.). Anthraquinone-1,5-disulfonic acid disodium salt-COA.
  • TCI Chemicals. (n.d.). Anthraquinone-1,5-disulfonic Acid Disodium Salt | 853-35-0.
  • PubChem. (n.d.). 9,10-Anthraquinone-1,5-disulfonic acid | C14H8O8S2 | CID 8329.
  • Wikipedia. (n.d.). Anthraquinone-1-sulfonic acid.
  • Santa Cruz Biotechnology. (n.d.). Anthraquinone-1,5-disulfonic Acid Disodium Salt | CAS 853-35-0.
  • PubMed Central (PMC). (2020). Identification and quantification of target metabolites combined with transcriptome of two rheum species focused on anthraquinone and flavonoids biosynthesis.
  • ChemicalBook. (2026).
  • ChemicalBook. (2026). ANTHRAQUINONE-1,5-DISULFONIC ACID DISODIUM SALT | 853-35-0.

Sources

Safety & Regulatory Compliance

Safety

Anthraquinone-1,5-disulfonic acid disodium salt hydrate proper disposal procedures

As a Senior Application Scientist, I understand that moving from research to application requires not just procedural knowledge, but a deep-seated understanding of the principles behind those procedures. The proper dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from research to application requires not just procedural knowledge, but a deep-seated understanding of the principles behind those procedures. The proper disposal of any chemical is the final, critical step in its lifecycle within a laboratory. It's a matter of safety, environmental responsibility, and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Anthraquinone-1,5-disulfonic acid disodium salt hydrate (CAS No. 853-35-0). The structure of this document is designed to be intuitive, moving from hazard identification to emergency response, ensuring you have the critical information you need at every stage.

Hazard Assessment and Personal Protection

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. Anthraquinone-1,5-disulfonic acid disodium salt hydrate is a solid, typically a pale yellow powder or crystalline material[1]. While it is not classified as persistent, bioaccumulative, or toxic (PBT)[2], it presents specific immediate hazards that dictate handling and disposal protocols.

The primary hazard associated with this compound is serious eye irritation (H319) [1][2][3]. It may also cause skin and respiratory irritation[4][5]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent exposure.

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation[2]. Symptoms can include redness and pain[1].Goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][3].
Skin Contact May cause skin irritation[1].Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing[3][6].
Inhalation Dust may cause respiratory irritation[4][5].Handle in a well-ventilated area. Use a local exhaust ventilation or a chemical fume hood to minimize dust[3][6][7].
Ingestion May be harmful if swallowed[5].Do not ingest. Wash hands thoroughly after handling to prevent accidental ingestion[2][7].

Core Disposal Principle: Professional Hazardous Waste Management

Anthraquinone-1,5-disulfonic acid disodium salt hydrate and materials contaminated with it should be managed as hazardous waste . While some salts may be considered non-hazardous for drain disposal under specific conditions[8][9], this compound's irritant properties necessitate a more cautious approach. The guiding principle is to prevent its release into the environment by avoiding drains and general trash[2][7].

The only approved disposal route is through a licensed waste disposal company. [2] This ensures compliance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[10].

Step-by-Step Disposal Protocol for Accumulated Waste

This protocol covers the collection and storage of the chemical waste pending pickup by a certified disposal service.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible, in good condition, and has a tightly-fitting screw cap[3][11].

  • The container must remain closed at all times unless waste is actively being added[11].

Step 2: Proper Labeling

  • Label the container clearly with the words "Hazardous Waste ".

  • Identify the contents fully: "Anthraquinone-1,5-disulfonic acid disodium salt hydrate, CAS: 853-35-0 ".

  • Indicate the primary hazard: "Irritant ".

  • Maintain a log of the amount of waste added and the date.

Step 3: Transferring Waste

  • Always wear the full PPE detailed in the table above.

  • Conduct the transfer inside a chemical fume hood or in a well-ventilated area to prevent the dispersion of dust[2][7].

  • Use a scoop or spatula to transfer the solid chemical. Avoid actions that create dust, such as pouring from a height.

  • After the transfer, securely close the waste container.

Step 4: Storage

  • Store the designated waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[1][3].

  • Ensure the storage location is a designated satellite accumulation area, in compliance with your institution's and local regulations.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.

Step 1: Immediate Response

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Don the appropriate PPE, including eye protection, gloves, and a lab coat. For larger spills, respiratory protection may be necessary[12].

Step 2: Containment

  • Prevent the spilled material from entering drains, sewers, or waterways[2][7]. Use a non-combustible absorbent material like sand or earth to dike the spill if necessary.

Step 3: Cleanup

  • Carefully sweep or scoop up the spilled solid material. Do not use methods that generate dust , such as dry sweeping with a coarse brush. A dustpan and brush or a specialized vacuum for hazardous dusts are preferred.

  • Place the collected material into a designated, labeled hazardous waste container[1].

Step 4: Decontamination

  • Thoroughly clean the spill area with soap and water[1].

  • Collect all cleaning materials (e.g., contaminated paper towels, wipes) and place them in the same hazardous waste container as the spilled chemical. Contaminated PPE should also be disposed of as hazardous waste[11].

Disposal Logic Workflow

The following diagram outlines the decision-making process for managing waste streams containing Anthraquinone-1,5-disulfonic acid disodium salt hydrate.

G cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_process Waste Handling & Collection cluster_disposal Final Disposal start Generation of Waste (e.g., Unused Reagent, Contaminated Labware, Spill) assess Is the waste contaminated with Anthraquinone-1,5-disulfonic acid disodium salt hydrate? start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Yes no_drain DO NOT Dispose in Sink or Trash assess->no_drain Yes container Place in a Labeled, Closed Hazardous Waste Container ppe->container label_info Label must include: 'Hazardous Waste' Full Chemical Name 'Irritant' container->label_info storage Store in Satellite Accumulation Area container->storage pickup Arrange Pickup by Licensed Waste Disposal Company storage->pickup

Caption: Decision workflow for the disposal of Anthraquinone-1,5-disulfonic acid disodium salt hydrate.

Disposal of Empty Containers

Containers that held Anthraquinone-1,5-disulfonic acid disodium salt hydrate must be managed properly.

  • Non-refillable containers: Once empty, the container should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste[13]. After rinsing, the container can often be disposed of in the regular trash, but first, the label must be defaced or removed to prevent misuse[14]. Always confirm this procedure with your institution's Environmental Health & Safety (EHS) department.

  • Contaminated packaging: Any liners or packaging that came into direct contact with the chemical should be disposed of as hazardous waste along with the chemical itself[2].

By adhering to these protocols, you ensure that the disposal of Anthraquinone-1,5-disulfonic acid disodium salt hydrate is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and responsible toward the environment.

References

  • El-Batta, A., et al. (2022). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. Journal of Chemical Education. Available at: [Link]

  • Loba Chemie. (n.d.). ANTHRAQUINONE FOR SYNTHESIS. Available at: [Link]

  • Oxford Lab Fine Chem. (n.d.). ANTHRAQUINONE - (For Synthesis) MSDS. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Handling Waste. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2022). HANDLING OF HAZARDOUS (and nonhazardous) WASTE(s). Available at: [Link]

  • Boston University, Environmental Health & Safety. (2016). Chemical Waste Management Guide. Available at: [Link]

  • College of Southern Nevada. (2024). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Available at: [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Anthraquinone-1,5-disulfonic acid disodium salt hydrate

Laboratory Safety and Operational Guide: Handling Anthraquinone-1,5-disulfonic Acid Disodium Salt Hydrate Executive Summary Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly stable, redox-active...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety and Operational Guide: Handling Anthraquinone-1,5-disulfonic Acid Disodium Salt Hydrate

Executive Summary

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (AQDS) is a highly stable, redox-active organic compound frequently utilized in aqueous organic redox flow batteries (AORFBs)[1], photoinduced self-cleaning nanofiber membranes[1], and advanced proteomics research[2]. While AQDS is not acutely lethal, its fine particulate nature and sulfonate functional groups present specific irritant risks to the ocular, respiratory, and dermal systems[3][4]. This guide provides drug development professionals and researchers with a self-validating system for safe handling, Personal Protective Equipment (PPE) selection, and disposal.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of AQDS is the first step in mitigating operational risk.

Property / HazardSpecificationOperational Implication
CAS Number 206659-04-3 (Hydrate) / 853-35-0 (Anhydrous)[3][5]Ensure the laboratory Safety Data Sheet (SDS) matches the exact hydration state of your inventory.
Appearance Solid powder, White to Light Yellow/Orange[6]Unexpected color changes (e.g., dark brown) may indicate contamination or oxidation.
Melting Point >300°C[6][7]Highly thermally stable under standard laboratory conditions.
GHS Hazard Statements H319, H320 (Causes eye irritation)[3][4]Mandates strict ocular protection protocols during all handling phases.
Incompatibilities Strong oxidizing agents[3][6]Must be stored away from peroxides, chlorates, and nitrates to prevent reactive events.

Causality-Driven PPE Selection

In advanced laboratory environments, researchers must not simply wear PPE; they must understand why it protects them from specific chemical mechanisms.

  • Ocular Protection: Chemical Splash Goggles or Face Shield

    • The Causality: AQDS contains two sulfonate groups that readily interact with the aqueous environment of the human eye, causing severe irritation (H320)[3][4]. Standard safety glasses with side shields are insufficient against the fine, airborne dust generated during weighing.

  • Respiratory Protection: N95/P100 Particulate Respirator or Fume Hood

    • The Causality: As a solid hydrate, AQDS can easily aerosolize into fine particulates. Inhalation leads to mechanical and chemical irritation of the respiratory tract (Risk Phrase 36/37/38)[3][7]. All open-container handling must occur within a certified chemical fume hood.

  • Dermal Protection: Nitrile Gloves and Lab Coat

    • The Causality: Prolonged exposure to anthraquinone derivatives can strip natural oils from the skin and cause contact dermatitis[6]. Nitrile provides an excellent, chemically resistant barrier against aqueous solutions of AQDS.

Standard Operating Procedure (SOP): Weighing and Handling

This protocol is designed as a self-validating system: each step inherently verifies the success and safety of the previous one.

  • Preparation: Verify that the chemical fume hood has an inward face velocity of at least 100 feet per minute (fpm). Don nitrile gloves, a fully buttoned lab coat, and chemical splash goggles.

  • Static Mitigation: Because AQDS is a dry powder, static charge can cause particles to repel and aerosolize. Self-Validation: Wipe the exterior of the weighing boat with a damp, lint-free cloth before taring to ground the static charge. If the powder jumps toward the spatula, static is still present.

  • Transfer: Use a clean, stainless steel or PTFE-coated spatula. Slowly transfer the AQDS from the stock bottle to the weigh boat. Self-Validation: If you observe airborne dust escaping the immediate weighing area, your transfer speed is too fast, or the hood airflow is turbulent.

  • Solvent Addition: AQDS is highly soluble in water. When preparing solutions for AORFBs[1], slowly add the AQDS powder to the aqueous solvent (e.g., deionized water) while stirring continuously to prevent clumping.

  • Decontamination: After weighing, wipe down the balance and surrounding hood area with a damp paper towel to capture any microscopic rogue particulates[6].

Operational Workflow Diagram

The following diagram illustrates the logical relationship between PPE verification, handling, and spill response for AQDS.

AQDS_Handling_Workflow PPE 1. PPE Verification (Nitrile, Goggles, N95) Weighing 2. Weighing AQDS (Fume Hood / Draft) PPE->Weighing Approved Solution 3. Aqueous Preparation (Avoid Oxidizers) Weighing->Solution No Spills Spill Spill Event Detected? Weighing->Spill Accidental Drop Disposal 4. Chemical Waste Disposal (EPA/Local Regs) Solution->Disposal Post-Experiment CleanUp Dry Sweep & Wet Wipe (Hazardous Waste) Spill->CleanUp Yes CleanUp->Disposal Transfer to Bin

Operational workflow for AQDS handling, from PPE verification to chemical disposal.

Spill Response and Disposal Protocols

Even with meticulous planning, spills can occur. Follow these steps to neutralize the threat and maintain environmental compliance.

Dry Powder Spill:

  • Do not use a standard vacuum cleaner , which will violently aerosolize the fine AQDS particles into the laboratory environment.

  • Gently cover the spill with damp paper towels to suppress dust generation.

  • Carefully sweep the damp material into a designated hazardous waste container using a dedicated plastic dustpan.

  • Wash the affected area thoroughly with soap and water to remove residual sulfonate traces[3][4].

Aqueous Solution Spill:

  • Contain the liquid spill using inert absorbent materials (e.g., vermiculite or universal spill pads).

  • Collect the saturated absorbent and place it in a sealed, labeled chemical waste container.

Disposal Plan: AQDS and its aqueous derivatives must not be flushed down the drain. Collect all solid and liquid waste in clearly labeled, compatible containers (e.g., HDPE). Store away from strong oxidizing agents until collection by a certified Environmental Health and Safety (EHS) disposal service[3][6].

References

  • PubChem. "Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1)". National Institutes of Health.
  • ChemicalBook. "ANTHRAQUINONE-1,5-DISULFONIC ACID DISODIUM SALT | 853-35-0".
  • ChemicalBook. "Anthraquinone-2,7-disulfonic Acid Disodium Salt | 853-67-8".
  • ChemicalBook. "anthraquinone-1,5-disulfonic acid disodium salt Safety Information".
  • Chemsrc. "anthraquinone-1 5-disulfonic acid | CAS#:206659-04-3".
  • Alfa Chemistry. "CAS 853-35-0 Anthraquinone-1,5-disulfonic Acid Disodium Salt".
  • Santa Cruz Biotechnology. "Anthraquinone-1,5-disulfonic Acid Disodium Salt | CAS 853-35-0".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthraquinone-1,5-disulfonic acid disodium salt hydrate
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Anthraquinone-1,5-disulfonic acid disodium salt hydrate
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